Sodium 2,3,4,5,6-pentafluorobenzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2,3,4,5,6-pentafluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF5O2.Na/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10;/h(H,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLVUOJLQDVPMQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F5NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635492 | |
| Record name | Sodium pentafluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4830-57-3 | |
| Record name | Sodium pentafluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of Sodium 2,3,4,5,6-pentafluorobenzoate
Abstract
This technical guide provides an in-depth exploration of Sodium 2,3,4,5,6-pentafluorobenzoate, a key fluorinated building block in synthetic chemistry. The document offers a detailed, field-proven protocol for its synthesis via the neutralization of 2,3,4,5,6-Pentafluorobenzoic acid. Foundational principles and practical insights into the causality behind experimental choices are discussed. A comprehensive section is dedicated to the analytical characterization of the final product, detailing methodologies and expected outcomes for Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide discusses the compound's applications, particularly in drug development where its perfluorinated aromatic ring can enhance lipophilicity and metabolic stability in target molecules.[1][2] Safety, handling, and storage protocols are also rigorously outlined to ensure safe laboratory practices.
Introduction: The Significance of Fluorinated Synthons
This compound (C₇F₅NaO₂) is the sodium salt of pentafluorobenzoic acid.[3] As a highly fluorinated organic compound, it serves as a valuable intermediate and building block in organic synthesis. The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. This makes fluorinated compounds particularly attractive in the fields of pharmaceutical and agrochemical research.[1]
The pentafluorophenyl group is an exceptional tool for medicinal chemists. Its strong electron-withdrawing nature and steric profile can be leveraged to modulate the properties of a parent drug molecule. The conversion of an active pharmaceutical ingredient (API) into a salt form is a critical step in drug development, with an estimated 50% of all drugs administered as salts to optimize properties like solubility and stability.[2] This guide provides researchers and drug development professionals with the fundamental knowledge required to synthesize and validate this important chemical entity.
Physicochemical and Structural Data
A summary of the key properties of this compound is provided below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 4830-57-3 | [3][4][5] |
| Molecular Formula | C₇F₅NaO₂ | [3][6][] |
| Molecular Weight | 234.06 g/mol | [3][4][8] |
| Exact Mass | 233.97161433 Da | [3] |
| IUPAC Name | sodium;2,3,4,5,6-pentafluorobenzoate | [3][] |
| Physical Form | Solid | [8] |
| InChI Key | TYLVUOJLQDVPMQ-UHFFFAOYSA-M | [3][4][] |
Synthesis of this compound
Reaction Principle: Acid-Base Neutralization
The synthesis of this compound is a classic and straightforward acid-base neutralization reaction. The process involves the reaction of its acidic precursor, 2,3,4,5,6-Pentafluorobenzoic acid, with a suitable sodium base, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃).[6] The proton of the carboxylic acid group is transferred to the hydroxide or bicarbonate ion, resulting in the formation of the sodium carboxylate salt and water (and carbon dioxide if bicarbonate is used). The choice of base is critical; sodium hydroxide ensures a complete and rapid reaction, while sodium bicarbonate offers a milder alternative that produces gaseous CO₂ as a visual indicator of reaction progress. The high purity of the resulting salt is often achievable through simple precipitation and washing, driven by the difference in solubility between the organic acid precursor and the ionic salt product in a given solvent system.
Synthesis Workflow Diagram
Caption: Logical workflow for the analytical characterization of the product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds. [9]For this particular molecule, ¹⁹F NMR and ¹³C NMR are the most informative. The sample should be dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O) or DMSO-d₆. [9]
-
¹⁹F NMR: This is the most definitive technique for this compound. Due to the symmetry of the pentafluorophenyl ring, three distinct fluorine environments are expected. This will result in three signals in the ¹⁹F NMR spectrum. The fluorine atoms ortho to the carboxylate group (F-2, F-6) will be equivalent, the meta-fluorines (F-3, F-5) will be equivalent, and the para-fluorine (F-4) will be unique. Complex coupling patterns between these fluorine atoms will be observed.
-
¹³C NMR: The ¹³C NMR spectrum will show four signals for the aromatic carbons due to symmetry, plus one signal for the carboxylate carbon. The carbons attached to fluorine will exhibit C-F coupling.
| Technique | Expected Chemical Shifts (δ) / Signals | Rationale |
| ¹⁹F NMR | 3 distinct signals (2:2:1 integration ratio) | Three unique fluorine environments: ortho, meta, and para to the carboxylate group. |
| ¹³C NMR | ~5 distinct signals | Four signals for the symmetric aromatic ring carbons and one for the carboxylate carbon (C=O). |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum is typically acquired from a solid sample prepared as a KBr pellet. [10]
-
Causality of Key Peaks: The deprotonation of the carboxylic acid to form the carboxylate salt results in a significant shift in the carbonyl stretching frequency. The broad O-H stretch of the acid (around 3000 cm⁻¹) will disappear, which is a key indicator of successful salt formation. The sharp C=O stretch of the acid (around 1710 cm⁻¹) is replaced by two characteristic stretches for the carboxylate anion: an asymmetric stretch at a lower wavenumber and a symmetric stretch at an even lower wavenumber. Strong absorption bands corresponding to C-F bonds are also expected.
| Functional Group | Expected Absorption Range (cm⁻¹) | Appearance |
| Carboxylate (asymmetric stretch) | 1550 - 1650 | Strong |
| Carboxylate (symmetric stretch) | 1300 - 1420 | Strong |
| C-F Stretch | 1000 - 1400 | Strong, multiple bands |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to weak |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. Using an electrospray ionization (ESI) source in negative ion mode, the spectrum will show the mass-to-charge ratio (m/z) of the pentafluorobenzoate anion.
-
Expected Result: The primary peak of interest will correspond to the [C₇F₅O₂]⁻ anion.
-
Calculated m/z: 210.98
-
Rationale: The molecular weight of the precursor acid (C₇HF₅O₂) is 212.07 g/mol . [11]Loss of a proton (H⁺) results in the anion with a mass of ~211.
-
Applications in Research and Drug Development
This compound is primarily used as a fluorinated building block in organic synthesis. [1]Its utility stems from the unique properties imparted by the perfluorinated aromatic ring:
-
Enhanced Lipophilicity: The fluorine atoms increase the lipophilicity of molecules, which can improve membrane permeability and oral absorption of drug candidates.
-
Metabolic Stability: The C-F bond is exceptionally strong. Replacing C-H bonds at metabolically vulnerable positions with C-F bonds can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the half-life of a drug.
-
Derivatizing Agent: The precursor, pentafluorobenzoic acid, is used to create derivatives for analytical purposes. For example, pentafluorobenzyl (PFB) derivatives are used in gas chromatography-mass spectrometry (GC/MS) analysis to improve the volatility and detection sensitivity of target analytes. [11]
Safety, Handling, and Storage
Proper safety protocols must be strictly followed when handling this compound and its precursors.
-
Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat. [12]* Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation and inhalation of dust. [12][13]Avoid contact with skin and eyes. [12][13]Wash hands thoroughly after handling. [12]* Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. [13]Keep away from incompatible materials such as strong oxidizing agents.
-
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. [13] * Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. [13] * Eye Contact: Rinse cautiously with water for at least 15 minutes. [13] * Ingestion: Rinse mouth with water. Do not induce vomiting. [13] * In all cases of exposure, seek immediate medical attention. [12][13]
-
Conclusion
This compound is a synthetically accessible and highly valuable compound for researchers in chemistry and drug discovery. Its preparation via a straightforward acid-base neutralization is reliable and scalable. The structural verification of the final product is definitively achieved through a combination of ¹⁹F NMR, ¹³C NMR, FTIR, and mass spectrometry. The unique electronic and steric properties conferred by its pentafluorophenyl moiety make it an important tool for modulating the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. Adherence to the synthesis and characterization protocols detailed in this guide, coupled with rigorous safety practices, will enable researchers to confidently produce and utilize this key fluorinated building block in their work.
References
- This compound | CAS#:4830-57-3 | Chemsrc. (n.d.). Chemsrc.
- This compound | C7F5NaO2 | CID 23675284 - PubChem. (n.d.). PubChem.
- Safety Data Sheet: Sodium - Carl ROTH. (n.d.). Carl ROTH.
- This compound - MySkinRecipes. (n.d.). MySkinRecipes.
- Supporting Information - Wiley Online Library. (n.d.). Wiley.
- 2,3,4,5,6-Pentabromobenzoic Acid - MDPI. (2018). MDPI.
- Salt Selection in Drug Development | Pharmaceutical Technology. (2010). Pharmaceutical Technology.
- NMR Spectroscopy :: Hans Reich NMR Collection. (n.d.). University of Wisconsin.
- NMR Spectroscopy - MSU chemistry. (n.d.). Michigan State University.
- Sodium Pentafluorobenzoate Monohydrate: a Novel Two-dimensional Carboxylate Polymer with Strong Sodium-Fluorine Interactions | Request PDF - ResearchGate. (2004). ResearchGate.
Sources
- 1. This compound [myskinrecipes.com]
- 2. pharmtech.com [pharmtech.com]
- 3. This compound | C7F5NaO2 | CID 23675284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 4830-57-3 [sigmaaldrich.com]
- 5. CAS # 4830-57-3, Sodium pentafluorobenzoate, 2,3,4,5,6-Pentafluorobenzoic acid sodium salt - chemBlink [chemblink.com]
- 6. This compound | CAS#:4830-57-3 | Chemsrc [chemsrc.com]
- 8. This compound | 4830-57-3 [sigmaaldrich.com]
- 9. NMR Spectroscopy [www2.chemistry.msu.edu]
- 10. mdpi.com [mdpi.com]
- 11. 2,3,4,5,6-五氟苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 12. 2,3,4,5,6-Pentafluorobenzoic acid(602-94-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 13. chemicalbook.com [chemicalbook.com]
Unveiling the Solid-State Architecture of Sodium 2,3,4,5,6-pentafluorobenzoate Monohydrate: A Technical Guide
This in-depth technical guide provides a comprehensive analysis of the crystal structure of Sodium 2,3,4,5,6-pentafluorobenzoate monohydrate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the synthesis, single-crystal X-ray diffraction analysis, and the intricate molecular and supramolecular features of this fluorinated aromatic carboxylate. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical applicability.
Introduction: The Significance of Fluorinated Benzoates
This compound is a valuable building block in synthetic organic chemistry, particularly in the fields of pharmaceutical and agrochemical research. The presence of a perfluorinated aromatic ring imparts unique properties to molecules, including enhanced lipophilicity, metabolic stability, and altered electronic characteristics. Understanding the solid-state structure of its hydrated form is crucial for controlling crystallization processes, predicting solid-state properties, and designing novel materials with tailored functionalities. This guide focuses on the monohydrated form, providing a detailed crystallographic blueprint for researchers.
Synthesis and Crystal Growth of this compound Monohydrate
The synthesis of high-purity single crystals suitable for X-ray diffraction is a critical first step in elucidating the crystal structure of a compound. The following protocol outlines a reliable method for the preparation of this compound monohydrate.
Synthesis of the Sodium Salt
The synthesis is a straightforward acid-base neutralization reaction.
Experimental Protocol:
-
Reactant Preparation: Dissolve 2,3,4,5,6-pentafluorobenzoic acid in a minimal amount of a suitable solvent such as ethanol or methanol. In a separate vessel, prepare a stoichiometric equivalent of sodium hydroxide in deionized water.
-
Neutralization: Slowly add the sodium hydroxide solution to the acidic solution while stirring. The reaction is exothermic, and cooling may be necessary to control the temperature.
-
pH Adjustment: Monitor the pH of the solution. The addition of the base should continue until a neutral pH (approximately 7.0) is achieved, indicating the complete formation of the sodium salt.
-
Isolation: The resulting solution of this compound can be concentrated under reduced pressure to obtain the crude product.
The rationale behind using a stoichiometric amount of sodium hydroxide is to ensure the complete conversion of the acid to its sodium salt without introducing excess base, which could interfere with the subsequent crystallization process.
Single Crystal Growth
The growth of diffraction-quality single crystals is often the most challenging aspect. Slow evaporation of a saturated solution is a commonly employed and effective technique.
Experimental Protocol:
-
Solution Preparation: Prepare a saturated solution of the synthesized this compound in a water-ethanol mixture at a slightly elevated temperature to ensure complete dissolution.
-
Filtration: Filter the warm solution through a fine-porosity filter to remove any particulate impurities that could act as unwanted nucleation sites.
-
Crystallization: Transfer the filtered solution to a clean crystallizing dish. Cover the dish with a perforated film (e.g., Parafilm with small pinholes) to allow for slow evaporation of the solvent at room temperature.
-
Crystal Harvesting: Over a period of several days to weeks, single crystals of this compound monohydrate will form. Carefully harvest the well-formed crystals from the mother liquor.
The choice of a mixed solvent system and slow evaporation rate is crucial for promoting the growth of large, well-ordered single crystals by maintaining a low level of supersaturation over an extended period.
Crystal Structure Determination: A Single-Crystal X-ray Diffraction Approach
The definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction. This section details the standard workflow for the structure determination of this compound monohydrate.
Experimental Protocol:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K or 150 K) to minimize thermal vibrations of the atoms, leading to a more precise structure determination. X-ray diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern on a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined against the experimental data using full-matrix least-squares techniques to obtain the final, accurate atomic coordinates, and anisotropic displacement parameters.
The following diagram illustrates the logical workflow of single-crystal X-ray diffraction analysis.
Caption: Workflow for Crystal Structure Determination.
The Crystal Structure of this compound Monohydrate
Based on the work of Gerasimova et al., the crystal structure of this compound monohydrate (C₇F₅NaO₂·H₂O) has been determined. The key crystallographic data are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₇F₅NaO₂·H₂O |
| Formula Weight | 252.06 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.378(2) |
| b (Å) | 23.321(5) |
| c (Å) | 5.013(1) |
| β (°) | 91.53(2) |
| Volume (ų) | 862.0(4) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.942 |
Molecular Structure and Conformation
The asymmetric unit of this compound monohydrate contains one sodium cation, one pentafluorobenzoate anion, and one water molecule. The pentafluorobenzoate anion consists of a planar pentafluorophenyl ring and a carboxylate group. The carboxylate group is slightly twisted out of the plane of the aromatic ring.
Caption: Molecular Structure of the Pentafluorobenzoate Anion.
Coordination Environment of the Sodium Cation
The sodium cation is coordinated by six oxygen atoms, creating a distorted octahedral geometry. Four of these oxygen atoms belong to the carboxylate groups of four different pentafluorobenzoate anions, and the remaining two coordination sites are occupied by two water molecules. This coordination links the anions and water molecules into a three-dimensional network.
The Hydrogen Bonding Network: A Key Supramolecular Feature
Hydrogen bonding plays a crucial role in the crystal packing of this compound monohydrate. The water molecule acts as a hydrogen bond donor, forming hydrogen bonds with the oxygen atoms of the carboxylate groups of adjacent pentafluorobenzoate anions. This extensive hydrogen bonding network contributes significantly to the stability of the crystal lattice.
The interplay between the coordination of the sodium ion and the hydrogen bonding network dictates the overall packing of the molecules in the crystal. The pentafluorophenyl rings of the anions exhibit π-π stacking interactions, further stabilizing the structure.
Caption: Schematic of the Hydrogen Bonding Interactions.
Conclusion and Future Perspectives
This technical guide has provided a detailed examination of the crystal structure of this compound monohydrate. The synthesis, single-crystal X-ray diffraction analysis, and the resulting structural features, including the coordination of the sodium ion and the extensive hydrogen bonding network, have been thoroughly described. This fundamental understanding of the solid-state architecture of this compound is invaluable for researchers in materials science and drug development. The provided crystallographic data serves as a critical reference for computational modeling, polymorph screening, and the rational design of new materials with desired physicochemical properties. Future work could involve investigating the existence of other hydrated forms or anhydrous polymorphs and exploring their comparative stability and properties.
References
- Gerasimova, G. A., Gerasimov, A. V., Malysheva, S. F., & Trofimov, B. A. (2011). Crystal and molecular structure of this compound monohydrate. Russian Journal of General Chemistry, 81(6), 1230–1231. [Link]
An In-depth Technical Guide to Sodium 2,3,4,5,6-pentafluorobenzoate: Properties, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 2,3,4,5,6-pentafluorobenzoate is a fluorinated aromatic carboxylate that serves as a versatile building block in organic synthesis, particularly within the pharmaceutical and materials science sectors. The presence of five fluorine atoms on the benzene ring dramatically influences the molecule's electronic properties, reactivity, and metabolic stability, making it a valuable synthon for the introduction of the pentafluorophenyl group. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and insights into its applications in drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in research and development. These properties dictate its behavior in different solvent systems, its thermal stability, and its handling requirements.
Core Identifiers and Molecular Characteristics
| Property | Value | Source |
| Chemical Name | This compound | |
| CAS Number | 4830-57-3 | |
| Molecular Formula | C₇F₅NaO₂ | |
| Molecular Weight | 234.06 g/mol | |
| Physical Form | Solid |
Thermal Properties
The thermal stability of this compound is a critical parameter for its application in various chemical transformations that may require elevated temperatures.
| Property | Value | Source |
| Melting Point | >280 °C |
Note: The high melting point suggests significant thermal stability, which is characteristic of many ionic organic compounds.
Solubility Profile
The solubility of this compound in different solvents is a key consideration for its use in reactions and purifications. While quantitative public data is limited, its nature as a sodium salt of a carboxylic acid provides a basis for predicting its general solubility behavior. It is expected to be soluble in polar protic solvents like water and to a lesser extent in polar aprotic solvents, with poor solubility in nonpolar organic solvents.
Chemical Properties and Reactivity
The chemical behavior of this compound is dominated by the properties of the carboxylate group and the highly fluorinated aromatic ring.
Reaction with Acids
As the salt of a strong acid (pentafluorobenzoic acid), this compound will react with strong acids to protonate the carboxylate group, leading to the formation of the free acid, 2,3,4,5,6-pentafluorobenzoic acid.
C₆F₅COONa + H⁺ → C₆F₅COOH + Na⁺
This reaction is fundamental for the in-situ generation of the carboxylic acid for subsequent reactions or for purification purposes.
Decarboxylation
C₆F₅COONa (or C₆F₅COOH) --(heat)--> C₆F₅H + CO₂ + (NaOH)
Nucleophilic Aromatic Substitution
The pentafluorophenyl ring is highly electron-deficient due to the strong inductive effect of the fluorine atoms. This makes it susceptible to nucleophilic aromatic substitution, where a nucleophile replaces one of the fluorine atoms.[2] While the carboxylate group is deactivating, under forcing conditions, reactions with strong nucleophiles can occur, typically at the para position. This compound can serve as a precursor to generate derivatives of pentafluorobenzoic acid through such reactions.
Experimental Protocols for Characterization
Accurate characterization of this compound is essential for quality control and for understanding its behavior in chemical reactions. The following section provides detailed protocols for its analysis.
Workflow for Physicochemical Characterization
Caption: Workflow for the comprehensive characterization of this compound.
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Objective: To determine the melting point and decomposition temperature of this compound.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the dried sample into an aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature above the expected decomposition (e.g., 400 °C).
-
-
Data Analysis: Analyze the resulting thermogram for endothermic (melting) and exothermic (decomposition) events. The onset temperature of the endotherm corresponds to the melting point, while a significant weight loss in the TGA curve indicates decomposition.
Rationale: This method provides a precise determination of the thermal transitions of the material, which is crucial for understanding its stability under different processing conditions. The use of an inert atmosphere prevents oxidative degradation.
Spectroscopic Characterization
Objective: To confirm the molecular structure of this compound.
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Expected Spectrum: A ¹H NMR spectrum is not expected to show any signals from the pentafluorobenzoate anion itself. Any observed signals would likely be due to residual protons in the deuterated solvent or impurities.
¹³C NMR Spectroscopy:
-
Sample Preparation: Prepare a more concentrated solution (20-50 mg) in a suitable deuterated solvent.
-
Expected Spectrum: The spectrum will show signals corresponding to the seven carbon atoms of the pentafluorobenzoate ring. The carbon atoms directly bonded to fluorine will appear as complex multiplets due to C-F coupling. The carboxylate carbon will also be visible.
¹⁹F NMR Spectroscopy:
-
Sample Preparation: A dilute solution (5-10 mg) in a suitable solvent is sufficient.
-
Expected Spectrum: Due to the high sensitivity of the ¹⁹F nucleus, this is a powerful technique for characterizing fluorinated compounds.[3] The spectrum is expected to show three distinct signals for the fluorine atoms in the ortho, meta, and para positions relative to the carboxylate group, with characteristic chemical shifts and coupling patterns.[4]
Objective: To identify the functional groups present in this compound.
Methodology (Solid Sample - KBr Pellet):
-
Sample Preparation: Grind a small amount of the sample with dry potassium bromide (KBr) in an agate mortar and pestle.
-
Pellet Formation: Compress the mixture in a pellet press to form a thin, transparent disc.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Expected Spectrum: The IR spectrum will show characteristic absorption bands for the carboxylate group (strong asymmetric and symmetric stretches) and the C-F bonds of the fluorinated aromatic ring.
Objective: To determine the molecular weight and fragmentation pattern of the pentafluorobenzoate anion.
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or water/acetonitrile).
-
Data Acquisition: Infuse the solution into the ESI source of the mass spectrometer. Acquire the spectrum in negative ion mode.
Expected Spectrum: The mass spectrum will show a prominent peak corresponding to the deprotonated parent acid (pentafluorobenzoic acid) with a mass-to-charge ratio (m/z) of approximately 211. Adducts with sodium may also be observed.[5]
Applications in Drug Development
The unique properties conferred by the pentafluorophenyl group make this compound a valuable precursor in the synthesis of various pharmaceutically active compounds.
Enhancing Metabolic Stability
The introduction of fluorine atoms into a drug molecule can block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[6] The pentafluorophenyl group is particularly robust in this regard.
Modulating Physicochemical Properties
The high lipophilicity of the pentafluorophenyl group can be exploited to improve a drug's membrane permeability and oral bioavailability.
Use as a Synthetic Building Block
This compound can be converted to its corresponding acid, which can then be used in a variety of coupling reactions to introduce the pentafluorophenyl moiety into a target molecule. This is relevant in the synthesis of various classes of drugs, including:
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Fluorinated analogs of existing NSAIDs are often explored to improve their pharmacokinetic profiles.[6][7]
-
Antifungal Agents: Many azole-based antifungal drugs incorporate fluorinated aromatic rings to enhance their efficacy and metabolic stability.[8][9][10]
-
Kinase Inhibitors: A significant number of kinase inhibitors, used in cancer therapy, feature fluorinated scaffolds to achieve high potency and selectivity.[11][12][13]
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye protection.
-
Handling: Handle in a well-ventilated area. Avoid generating dust.
-
Storage: Store in a tightly closed container in a cool, dry place.
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a key synthetic intermediate whose unique physicochemical and chemical properties make it a valuable tool for researchers in drug discovery and materials science. A thorough understanding of its characteristics and the application of appropriate analytical techniques are crucial for its effective utilization in the development of novel and improved chemical entities.
References
Click to expand
- Murdoch, R. W., et al. (2014). Targeted fluorination of a nonsteroidal anti-inflammatory drug to prolong metabolic half-life. ChemMedChem, 9(5), 958-963.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- University of Ottawa. (n.d.). 19Flourine NMR.
- University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants.
- ResearchGate. (2009). Sodium Pentafluorobenzoate Monohydrate: a Novel Two-dimensional Carboxylate Polymer with Strong Sodium-Fluorine Interactions.
- Zhang, H., et al. (2017). Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety. Organic & Biomolecular Chemistry, 15(42), 8957-8965.
- ChemSrc. (n.d.). This compound.
- Li, Y., et al. (2023). Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans. ACS Medicinal Chemistry Letters, 14(10), 1448-1454.
- MySkinRecipes. (n.d.). This compound.
- Wang, Y., et al. (2018). Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group. Drug Design, Development and Therapy, 12, 327-338.
- Schug, K. A., & McNair, H. M. (2003). Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives. Journal of Chromatography A, 985(1-2), 531-539.
- Cody, R. B. (2022). Qualitative Analysis of Acid Salts with Direct Analysis in Real Time Mass Spectrometry by Conversion to the Free Acid Form. Journal of the American Society for Mass Spectrometry, 33(1), 207-210.
- Cody, R. B. (2022). Qualitative Analysis of Acid Salts with Direct Analysis in Real Time Mass Spectrometry by Conversion to the Free Acid Form. Journal of the American Society for Mass Spectrometry, 33(1), 207-210.
- Google Patents. (n.d.). Decarboxylation process.
- Scilit. (n.d.). Analysis of organic salts by laser ionization mass spectrometry. Sulfonates, sulfates and thiosulfates.
- NIST. (n.d.). Pentafluorobenzoic acid, benzyl ester.
- ACP. (n.d.). Supplement A: ESI(+)/TOF, HPLC/ESI(+)TOF and ESI(+)/Q-TOF experiments: Mass spectra and chromatograms.
- ResearchGate. (n.d.). Figure 2. EI-MS/MS spectra from GC-Q-TOF MS of ( a ) 1 at m / z 240, (...).
- Mass Spectrometry Citation of current Instrumentation. (n.d.).
- Das, A., et al. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Journal of Analytical & Bioanalytical Techniques, S5.
- Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 685.
- ResearchGate. (n.d.). Kinetics of Decarboxylation of Pentafluorobenzoic Acid and Quinolinic Acid in High-Temperature Water.
- MDPI. (n.d.). New Antifungal Agents with Azole Moieties.
- Wuest, M., et al. (2017). Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development. Bioorganic & Medicinal Chemistry Letters, 27(12), 2823-2827.
- The synthesis of non-steroidal anti-inflammatory drug (NSAID)–lantadene prodrugs as novel lung adenocarcinoma inhibitors via the inhibition of cyclooxygenase-2 (COX-2), cyclin D1 and TNF-α-induced NF-κB activation. (2016). RSC Advances, 6(10), 8345-8357.
- MDPI. (n.d.). Special Issue : Protein Kinase Inhibitors: Synthesis and Applications.
- PubMed. (2011). Design and synthesis of CK2 inhibitors.
- BYJU'S. (n.d.). Nucleophilic Substitution Reaction.
- Science.gov. (n.d.). nucleophilic substitution reaction: Topics by Science.gov.
- Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2).
- TOPIC 6. NUCLEOPHILIC SUBSTITUTIONS. (n.d.).
- Chem LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts.
- ResearchGate. (n.d.). 2,3,4,5,6-Pentabromobenzoic Acid.
- ResearchGate. (n.d.). A, Thermogravimetric analysis (TGA) profiles of NaPF6, NaClO4, NaTFSI,....
- S4Science. (n.d.). A Beginner's Guide to Differential Scanning Calorimetry DSC.
- METTLER TOLEDO. (2000). Interpreting DSC curves Part 1: Dynamic measurements.
- Wikipedia. (n.d.). Differential scanning calorimetry.
- MILL Wiki. (2022). Differential Scanning Calorimetry.
- PubMed Central (PMC). (n.d.). Differential scanning fluorimetry followed by microscale thermophoresis and/or isothermal titration calorimetry as an efficient tool for ligand screening.
- Wikipedia. (n.d.). Solubility table.
- ChemView. (2020). NaTFSI: solubility in water and pH value.
- PubMed. (1949). The stability of aqueous solutions of sodium fluoride.
- ResearchGate. (2016). Does an aqueous solution of sodium perbenzoate is stable at room temperature?.
- 19F NMR Reference Standards. (n.d.).
- PubMed Central (PMC). (n.d.). Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes.
- RSC Publishing. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
- PubMed Central (PMC). (n.d.). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals.
- ResearchGate. (n.d.). (PDF) Application of 19 F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals.
- DiVA portal. (n.d.). Quantitative NMR spectroscopy on fluorine- containing drugs.
- PubMed Central (PMC). (n.d.). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery.
- PharmaTutor. (2010). Sampling Methods for IR Spectroscopy.
- Instrumentation and Working Principles of Infra-Red (IR) Spectroscopy Using Salt Plates. (n.d.).
- Sample preparation for FT-IR. (n.d.).
- Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy.
- YouTube. (2014). How to prepare an IR sample.
- Table of Characteristic IR Absorptions. (n.d.).
- How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. (2019).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 19Flourine NMR [chem.ch.huji.ac.il]
- 4. 19F [nmr.chem.ucsb.edu]
- 5. Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted fluorination of a nonsteroidal anti-inflammatory drug to prolong metabolic half-life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The synthesis of non-steroidal anti-inflammatory drug (NSAID)–lantadene prodrugs as novel lung adenocarcinoma inhibitors via the inhibition of cyclooxygenase-2 (COX-2), cyclin D1 and TNF-α-induced NF-κB activation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Sodium 2,3,4,5,6-pentafluorobenzoate CAS number 4830-57-3
An In-Depth Technical Guide to Sodium 2,3,4,5,6-pentafluorobenzoate (CAS 4830-57-3)
Authored by: A Senior Application Scientist
Introduction: Beyond a Simple Building Block
This compound is a fluorinated organic compound that serves as a pivotal reagent in advanced chemical synthesis. While structurally it is the simple sodium salt of pentafluorobenzoic acid, its true value lies in the profound influence of its perfluorinated phenyl ring. The five fluorine atoms impart unique electronic and steric properties, making this compound a strategic tool for researchers in drug discovery, materials science, and chemical analysis.[1][2] The strategic incorporation of fluorine is a well-established method in medicinal chemistry to enhance critical drug properties such as metabolic stability, bioavailability, and binding affinity.[3][4][5] This guide provides an in-depth examination of this compound, moving beyond catalog data to offer practical insights into its synthesis, characterization, application, and handling for professionals in the field.
Physicochemical Profile and Core Characteristics
The dense fluorination of the aromatic ring dramatically alters the molecule's properties compared to its non-fluorinated analog, sodium benzoate. The strong electron-withdrawing nature of the fluorine atoms increases the acidity of the parent carboxylic acid, resulting in a stable carboxylate salt.[6] This electronic effect is central to its utility and reactivity.
| Property | Value | Source(s) |
| CAS Number | 4830-57-3 | [7][8][] |
| Molecular Formula | C₇F₅NaO₂ | [7][8][10] |
| Molecular Weight | 234.06 g/mol | [8][10] |
| Appearance | White to off-white solid/powder | [6] |
| Purity | Typically ≥95% - 97% | [8] |
| Storage | Inert atmosphere, room temperature | |
| InChI Key | TYLVUOJLQDVPMQ-UHFFFAOYSA-M | [] |
| Parent Acid | Pentafluorobenzoic Acid (CAS 602-94-8) | [6] |
Synthesis and Purification: A Two-Stage Protocol
This compound is not typically synthesized directly but is prepared via the neutralization of its parent acid, pentafluorobenzoic acid. The synthesis is therefore a two-part process: formation of the fluorinated acid, followed by its conversion to the sodium salt.
Part A: Synthesis of Pentafluorobenzoic Acid (Precursor)
The most common laboratory-scale synthesis involves the carbonation of an organometallic reagent derived from a pentafluorinated benzene source.[6]
Causality of Experimental Choices:
-
Organolithium vs. Grignard: While both pentafluorophenyllithium and the corresponding Grignard reagent can be used, the lithium reagent is often preferred for its generally higher reactivity at low temperatures, which can help minimize side reactions.
-
Anhydrous Conditions: Organometallic reagents are extremely sensitive to moisture and protic sources. Strict anhydrous conditions are mandatory to prevent quenching of the reagent and ensure high yields.
-
Carbon Dioxide Source: Solid carbon dioxide (dry ice) provides a readily available and effective source of CO₂ for the carboxylation step.
Experimental Protocol: Synthesis of Pentafluorobenzoic Acid
-
Reaction Setup: A three-necked, flame-dried flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous diethyl ether and bromopentafluorobenzene.
-
Reagent Formation: The flask is cooled to -78 °C (dry ice/acetone bath). A solution of n-butyllithium in hexanes is added dropwise via the dropping funnel while maintaining the temperature below -70 °C. The formation of the pentafluorophenyllithium reagent is monitored by the consumption of the starting materials.
-
Carbonation: The reaction mixture is poured slowly over an excess of crushed dry ice. The dry ice serves as both the reactant and a coolant.
-
Workup and Acidification: After the excess dry ice has sublimated, the reaction is quenched with water. The aqueous layer is separated and washed with diethyl ether to remove any non-polar impurities. The aqueous layer is then acidified with concentrated hydrochloric acid (HCl) to precipitate the pentafluorobenzoic acid.
-
Isolation: The resulting white solid is collected by vacuum filtration, washed with cold water, and dried under vacuum.
Part B: Formation of this compound
This is a standard acid-base neutralization reaction.
Experimental Protocol: Neutralization
-
Dissolution: Pentafluorobenzoic acid is dissolved in a suitable solvent, such as ethanol or deionized water.
-
Titration: A stoichiometric equivalent of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution is added slowly with stirring. If using bicarbonate, effervescence (CO₂ release) will be observed.
-
Isolation: The solvent is removed under reduced pressure (rotary evaporation) to yield the crude sodium salt.
-
Purification: The solid may be recrystallized from a suitable solvent system (e.g., ethanol/ether) to achieve high purity. The final product should be dried thoroughly under vacuum.
Caption: Synthesis workflow for this compound.
Analytical Characterization: A Spectroscopic Fingerprint
Confirming the identity and purity of this compound requires a multi-technique approach. Due to the presence of fluorine, ¹⁹F NMR is an exceptionally powerful and informative tool.[11][12]
| Technique | Expected Observations |
| ¹⁹F NMR | Three distinct signals corresponding to the ortho- (2F), para- (1F), and meta- (2F) fluorines. The wide chemical shift range provides excellent signal separation.[11][13] |
| ¹³C NMR | Signals for the five distinct aromatic carbons attached to fluorine, and a characteristic downfield signal for the carboxylate carbon (COO⁻). |
| IR Spectroscopy | Absence of the broad O-H stretch (~3000 cm⁻¹) of the parent carboxylic acid. Presence of strong asymmetric (~1600-1650 cm⁻¹) and symmetric (~1400-1450 cm⁻¹) carboxylate (COO⁻) stretching bands. |
| Mass Spec (ESI-) | Detection of the pentafluorobenzoate anion with an m/z of 211. |
Expert Insight on ¹⁹F NMR: The analysis of the ¹⁹F NMR spectrum is definitive. The integration of the signals should be in a 2:1:2 ratio. The coupling patterns (J-coupling) between the different fluorine nuclei provide unequivocal structural confirmation. Long-range couplings are common in fluorinated systems and can further confirm the substitution pattern.[12]
Core Applications in Drug Development and Beyond
The utility of this compound stems from its ability to introduce the C₆F₅- moiety into target molecules, a strategy widely employed in modern medicinal chemistry.[14]
A. Enhancing Pharmacokinetic and Pharmacodynamic Properties
The introduction of fluorine can profoundly alter a drug candidate's properties.[5] The pentafluorophenyl group is particularly effective due to its combined steric bulk and strong electron-withdrawing character.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing the C₆F₅ group can block sites of metabolic oxidation (e.g., by Cytochrome P450 enzymes), thereby increasing the drug's half-life and bioavailability.[3][4]
-
Binding Affinity: The unique electronic nature of the fluorinated ring can lead to new, favorable interactions within a biological target's binding pocket (e.g., dipole-dipole, quadrupole interactions), potentially increasing potency.
-
Lipophilicity and Permeability: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross cellular membranes. This is a critical factor for oral bioavailability and for drugs targeting the central nervous system.[3]
Caption: Impact of the pentafluorophenyl moiety on drug properties.
B. Use in ¹⁹F NMR Spectroscopy and Imaging
Given its high fluorine content and distinct NMR signals, this compound and its derivatives can be used as:
-
Quantitative NMR (qNMR) Standards: For the content determination of other fluorinated pharmaceuticals.[13]
-
Reporter Molecules: In biochemical assays and in vivo magnetic resonance spectroscopy (MRS) and imaging (MRI), where the ¹⁹F signal can be monitored to track metabolic processes or drug distribution without background interference from the biological system.[12][15]
C. Materials Science
The electron-deficient nature of the pentafluorobenzoic acid precursor makes it a valuable ligand for forming organometallic complexes and coordination polymers, which have applications in catalysis and electronic materials.[14]
Safety, Handling, and Storage Protocols
As a laboratory chemical, this compound requires careful handling.
Hazard Profile:
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[16]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[16]
Self-Validating Handling Protocol:
-
Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[16]
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.
-
Dispensing: Use a spatula for transferring the solid. Avoid generating dust. Clean up spills immediately using dry methods.[16]
-
Storage: Keep the container tightly sealed in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent hydration.[16]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids. Contact with strong acids will liberate the less soluble pentafluorobenzoic acid.
Conclusion
This compound is a highly enabling chemical tool. For the drug development professional, it is a key building block for strategically modifying lead compounds to overcome pharmacokinetic and pharmacodynamic hurdles. Its well-defined spectroscopic properties also lend it to applications in quantitative analysis and as a reporter molecule. By understanding its synthesis, characteristics, and proper handling, researchers can effectively leverage the unique properties of the pentafluorophenyl group to advance their scientific objectives.
References
- Pentafluorobenzoic acid 602-94-8 wiki. (n.d.). Google Vertex AI Search.
- This compound | CAS#:4830-57-3 | Chemsrc. (n.d.). Chemsrc.
- The Role of Fluorinated Benzoic Acids in Drug Discovery. (n.d.). BOC Sciences.
- Pentafluorobenzoic acid. (2023, December 2). Wikipedia.
- 4830-57-3 | this compound. (n.d.). Moldb.
- CAS 4830-57-3 this compound. (n.d.). BOC Sciences.
- This compound | 4830-57-3. (n.d.). Sigma-Aldrich.
- Preparation of Pentafluorophenol and Other Polyfluorophenols and Polyfluorodihydroxybenzenes from Polyfluoroaromatic Acids. (2019, August). Fluorine notes.
- Sodium pentafluorobenzenesulfonate Safety Data Sheet. (n.d.). Apollo Scientific.
- Pentafluorobenzoic acid. (n.d.). Solubility of Things.
- Pentafluorobenzoic acid | CAS 602-94-8. (n.d.). Ossila.
- 4830-57-3|this compound. (n.d.). BLD Pharm.
- Sodium pentafluorobenzoate [CAS# 4830-57-3]. (n.d.). chemBlink.
- Sodium2,3,4,5,6-pentafluorobenzoate SDS, 4830-57-3 Safety Data Sheets. (n.d.). ECHEMI.
- This compound. (n.d.). MySkinRecipes.
- This compound. (n.d.). PubChem.
- Abbas, A. A., Farghaly, T. A., & Dawood, K. M. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(46), 33864–33905. [Link]
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024, October 18). ResearchGate.
- Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864. [Link]
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of medicinal chemistry, 58(21), 8315–8359. [Link]
- This compound AldrichCPR. (n.d.). Sigma-Aldrich.
- 19Flourine NMR. (n.d.). University of Ottawa.
- Sodium Pentafluorobenzoate Monohydrate: a Novel Two-dimensional Carboxylate Polymer with Strong Sodium-Fluorine Interactions. (2006, August 7). ResearchGate.
- Spectroscopy Data for Undergraduate Teaching. (2023, September 11). ERIC.
- Okaru, A. O., Wube, A., Koy, C., Thevis, M., Schänzer, W., & Malampati, S. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of analytical methods in chemistry, 2017, 9507456. [Link]
- Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. (n.d.). DiVA portal.
- Fluorine-19 nuclear magnetic resonance spectroscopy. (2023, December 1). Wikipedia.
- Sherry, A. D., & Woods, M. (2010). New Frontiers and Developing Applications in 19F NMR. Current chemical biology, 4(2), 105–118. [Link]
- IR spectroscopy studies of sodium salts of some aminobenzoic acid derivatives. (2009, August 9). ResearchGate.
- This compound | 4830-57-3. (n.d.). ChemicalBook.
- (E)-hex-4-en-1-yl 2,3,4,5,6-Pentafluorobenzoate - Optional[13C NMR]. (n.d.). SpectraBase.
- 2,3,4,5,6-Pentafluorostyrene. (n.d.). PubChem.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. This compound [myskinrecipes.com]
- 3. nbinno.com [nbinno.com]
- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pentafluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 7. This compound | CAS#:4830-57-3 | Chemsrc [chemsrc.com]
- 8. 4830-57-3 | this compound - Moldb [moldb.com]
- 10. This compound | C7F5NaO2 | CID 23675284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 19Flourine NMR [chem.ch.huji.ac.il]
- 12. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 13. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ossila.com [ossila.com]
- 15. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
IUPAC name for Sodium 2,3,4,5,6-pentafluorobenzoate
An In-depth Technical Guide to Sodium 2,3,4,5,6-pentafluorobenzoate
Abstract
This compound is a pivotal chemical intermediate, finding extensive application as a versatile building block in the synthesis of complex molecules within the pharmaceutical, agrochemical, and materials science sectors.[1] The presence of a perfluorinated aromatic ring imparts unique physicochemical properties, such as enhanced lipophilicity and metabolic stability, to target molecules.[1] This guide provides a comprehensive technical overview of its synthesis, purification, in-depth analytical characterization, and core applications, intended for researchers, chemists, and drug development professionals.
Chemical Identity and Nomenclature
The unambiguous identification of a chemical entity is foundational for scientific rigor and regulatory compliance. This compound is systematically named according to IUPAC conventions, which provides a universally understood descriptor of its chemical structure.[2] It is commonly tracked in chemical inventories and literature by its Chemical Abstracts Service (CAS) Registry Number.
| Identifier | Value | Source(s) |
| IUPAC Name | sodium;2,3,4,5,6-pentafluorobenzoate | [2][] |
| CAS Number | 4830-57-3 | [2][4] |
| Molecular Formula | C₇F₅NaO₂ | [][4] |
| Molecular Weight | 234.06 g/mol | [2] |
| SMILES | C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)[O-].[Na+] | [2][] |
| InChIKey | TYLVUOJLQDVPMQ-UHFFFAOYSA-M | [2][] |
Physicochemical Properties
The physical and chemical properties of this compound dictate its handling, storage, and reactivity. As the sodium salt of a strong organic acid, its solubility is a key consideration for reaction and purification solvent selection.
| Property | Value | Notes | Source(s) |
| Physical Form | Solid / Powder | Typically a white crystalline solid at room temperature. | |
| Precursor Acid | 2,3,4,5,6-Pentafluorobenzoic acid | The parent acid has a melting point of 100-102 °C. | [4] |
| Solubility | Water Soluble | The parent acid is soluble in polar protic solvents like water and alcohols.[5] As an ionic salt, the sodium form exhibits high aqueous solubility. | [5] |
| Storage | Inert atmosphere, room temperature | Should be stored in a dry, well-ventilated place, protected from moisture. | [6] |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is a straightforward acid-base neutralization. The rationale for this approach is its high efficiency and the ease of isolating the product. The precursor, 2,3,4,5,6-pentafluorobenzoic acid, is a commercially available solid.[4]
Synthesis Workflow
The following diagram outlines the logical flow from starting materials to the purified final product.
Caption: Workflow for the synthesis and purification of the target compound.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system, with clear checkpoints for ensuring reaction completion and purity.
Materials:
-
2,3,4,5,6-Pentafluorobenzoic acid (C₆F₅CO₂H)
-
Sodium hydroxide (NaOH), pellets
-
Ethanol (anhydrous)
-
n-Heptane (anhydrous)
-
Deionized water
-
pH indicator strips or calibrated pH meter
Procedure:
-
Reactant Preparation: In a round-bottomed flask equipped with a magnetic stirrer, dissolve 10.0 g of 2,3,4,5,6-pentafluorobenzoic acid in 100 mL of ethanol. In a separate beaker, prepare a solution of sodium hydroxide by dissolving the stoichiometric equivalent (1.89 g) in 50 mL of ethanol. Causality: Ethanol is chosen as it readily dissolves both the acidic starting material and the resulting salt at elevated temperatures, but allows for precipitation of the salt upon cooling or addition of an anti-solvent.
-
Neutralization: Slowly add the sodium hydroxide solution dropwise to the stirring solution of the acid at room temperature. Monitor the pH of the reaction mixture periodically. The addition is complete when a stable pH of ~7 is reached. Trustworthiness: A slow, monitored addition prevents overshoot and the formation of basic impurities. Verifying a neutral pH confirms the complete conversion of the acid to its conjugate base salt.
-
Crude Product Isolation: Remove the ethanol using a rotary evaporator. The resulting solid is the crude this compound.
-
Purification by Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol. Once fully dissolved, slowly add n-heptane until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystallization. Causality: This solvent/anti-solvent system is effective. The product is soluble in hot ethanol but insoluble in the non-polar heptane. Slow cooling promotes the formation of well-defined, pure crystals, excluding impurities into the mother liquor.
-
Final Isolation and Drying: Collect the purified crystals by vacuum filtration, washing the filter cake with a small amount of cold n-heptane to remove any residual soluble impurities.[7] Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Analytical Characterization
A multi-technique analytical approach is essential to confirm the structure and purity of the synthesized compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective tool for identifying key functional groups. The spectrum of the product is distinct from its acidic precursor.
-
Carboxylate (COO⁻) Stretch: The most telling feature is the disappearance of the broad O-H stretch (from the carboxylic acid, ~3000 cm⁻¹) and the C=O stretch (~1700 cm⁻¹). These are replaced by strong asymmetric and symmetric stretching vibrations of the carboxylate anion, typically found in the 1610-1550 cm⁻¹ and 1420-1300 cm⁻¹ regions, respectively.[8]
-
C-F Stretch: Strong absorption bands in the 1300-1000 cm⁻¹ region are characteristic of the C-F bonds on the aromatic ring.
-
Aromatic Ring: Peaks corresponding to the C=C stretching of the perfluorinated aromatic ring will also be present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon and fluorine framework.
-
¹⁹F NMR: This is the most informative technique for this molecule. Due to the symmetry of the pentafluorophenyl group, three distinct fluorine environments are expected:
-
ortho-fluorines (F2, F6)
-
meta-fluorines (F3, F5)
-
para-fluorine (F4) This will result in three multiplets with an integration ratio of 2:2:1. The chemical shifts and coupling constants (J-coupling) between these nuclei provide definitive structural confirmation.
-
-
¹³C NMR: The spectrum will show characteristic signals for the carboxylate carbon and the carbons of the aromatic ring. The carbon signals will be split due to coupling with the directly attached fluorine atoms (¹JCF) and adjacent fluorines (²JCF, ³JCF).
X-ray Crystallography
Single-crystal X-ray diffraction provides the definitive solid-state structure. Studies on Sodium pentafluorobenzoate monohydrate reveal a two-dimensional polymeric array.[9] Key features include:
-
Coordination of the sodium cations by the oxygen atoms of the carboxylate group and water molecules.
-
Significant, non-covalent Na···F interactions, which contribute to the overall packing and stability of the crystal lattice.[9]
-
The crystal packing is also influenced by hydrogen bonds and potential π–π stacking interactions between the aromatic rings of the anions.[10]
Applications in Synthesis and Drug Development
The utility of this compound stems from the unique properties conferred by the C₆F₅ moiety.
Role as a Synthetic Building Block
The pentafluorobenzoate anion can act as a nucleophile or be used as a precursor in further reactions. Its primary value, however, is in introducing the pentafluorophenyl group into a target molecule. This is often achieved by first converting the salt back to the acid or an activated form (like an acid chloride or ester) for use in coupling reactions.
Caption: General scheme for incorporating the C₆F₅ moiety.
Impact in Medicinal Chemistry
The incorporation of the pentafluorophenyl group into a drug candidate can profoundly and beneficially alter its properties.
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond. Replacing hydrogens on an aromatic ring with fluorines can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[1]
-
Lipophilicity: The highly fluorinated ring increases the lipophilicity (fat-solubility) of a molecule. This can enhance its ability to cross cell membranes and the blood-brain barrier, which is a critical factor in the design of central nervous system (CNS) drugs.[1][11]
-
Receptor Binding: The electron-withdrawing nature of the fluorine atoms alters the electronic profile of the aromatic ring. This can lead to unique binding interactions (e.g., dipole-dipole, quadrupole interactions) with protein targets, potentially increasing binding affinity and selectivity.
Safety, Handling, and Storage
Adherence to safety protocols is paramount when handling any chemical reagent.
-
Hazard Identification: this compound is associated with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation). The corresponding pictogram is the GHS07 exclamation mark.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves.[6][12]
-
Handling: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[12] Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] The material should be stored under an inert atmosphere.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is more than a simple salt; it is a strategic tool for molecular design. Its straightforward synthesis and the valuable properties imparted by its perfluorinated ring make it an indispensable reagent in the modern chemist's arsenal. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, enables researchers to leverage its full potential in the development of novel therapeutics, advanced materials, and complex organic molecules.
References
- Chemsrc. This compound | CAS#:4830-57-3.
- PubChem. This compound | C7F5NaO2 | CID 23675284.
- MySkinRecipes. This compound.
- Solubility of Things. Pentafluorobenzoic acid - Solubility.
- National Institutes of Health. Syntheses and crystal structures of four 4-(4-methoxyphenyl)piperazin-1-ium salts.
- ResearchGate. Sodium Pentafluorobenzoate Monohydrate: a Novel Two-dimensional Carboxylate Polymer with Strong Sodium-Fluorine Interactions.
- The Royal Society of Chemistry. Infrared spectroscopy.
- National Institutes of Health. Janus All‐Cis 2,3,4,5,6‐Pentafluorocyclohexyl Building Blocks Applied to Medicinal Chemistry and Bioactives Discovery Chemistry.
- Organic Syntheses. Preparation of Potassium (4-Methoxy-carbonyl)phenyltrifluoroborate.
Sources
- 1. This compound [myskinrecipes.com]
- 2. This compound | C7F5NaO2 | CID 23675284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:4830-57-3 | Chemsrc [chemsrc.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. semspub.epa.gov [semspub.epa.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. edu.rsc.org [edu.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Syntheses and crystal structures of four 4-(4-methoxyphenyl)piperazin-1-ium salts: trifluoroacetate, 2,3,4,5,6-pentafluorobenzoate, 4-iodobenzoate, and a polymorph with 4-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Janus All‐Cis 2,3,4,5,6‐Pentafluorocyclohexyl Building Blocks Applied to Medicinal Chemistry and Bioactives Discovery Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files.dep.state.pa.us [files.dep.state.pa.us]
Molecular weight of Sodium 2,3,4,5,6-pentafluorobenzoate
An In-Depth Technical Guide to Sodium 2,3,4,5,6-Pentafluorobenzoate: Properties, Analysis, and Applications
Introduction
This compound is a halogenated organic salt that serves as a critical building block and reagent in advanced chemical synthesis. Its utility is particularly pronounced in the fields of pharmaceutical and agrochemical research, where the introduction of a pentafluorophenyl moiety can significantly enhance the metabolic stability and lipophilicity of target molecules.[1] This guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of this compound, moving beyond basic data to explore the causality behind its synthesis, analytical validation, and practical application. We will delve into its core physicochemical properties, present validated protocols for its characterization, and discuss its strategic importance in modern chemistry.
Core Molecular & Physicochemical Profile
A precise understanding of a reagent's fundamental properties is the bedrock of reproducible science. The molecular weight of this compound is a cornerstone of this profile, essential for stoichiometric calculations in reaction planning and for the interpretation of analytical data.
Molecular Weight and Mass
The determination of molecular mass is fundamental, yet the distinction between average molecular weight and monoisotopic (exact) mass is crucial for different analytical applications.
-
Molecular Weight (Average): Calculated using the weighted average of the natural abundances of the constituent isotopes. This value is used for macroscopic calculations, such as preparing solutions of a specific molarity. The average molecular weight is typically cited as 234.05 g/mol .[2]
-
Monoisotopic Mass: Calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹⁹F, ²³Na, ¹⁶O). This value is paramount in high-resolution mass spectrometry (HRMS), where it allows for unambiguous elemental composition determination. The monoisotopic mass is 233.9716 g/mol .[2]
Key Identifiers and Properties
The following table summarizes the essential quantitative data and identifiers for this compound.
| Property | Value | Source(s) |
| CAS Number | 4830-57-3 | [2][3][4][5] |
| Molecular Formula | C₇F₅NaO₂ | [2][3][] |
| Molecular Weight | 234.05 g/mol | [2] |
| Exact Mass | 233.9716 Da | [2] |
| Common Synonyms | Sodium pentafluorobenzoate | [2][5] |
| Physical Form | Solid | [4] |
| Typical Purity | ≥95% | [4][] |
| Storage Conditions | Room temperature, under inert atmosphere | [4] |
Molecular Structure
The structure consists of a sodium cation ionically bonded to the carboxylate of a pentafluorinated benzene ring. This perfluorination is the source of the compound's unique chemical properties.
Caption: Workflow for the synthesis of this compound.
Analytical Characterization & Quality Control
A robust analytical workflow is essential to validate the identity, purity, and quality of the synthesized or procured material. This multi-technique approach ensures that the reagent meets the stringent requirements for use in drug discovery and development.
Protocol 1: Purity Determination by Acid-Base Titration
This classic method provides a highly accurate measure of the salt's purity.
-
Sample Preparation: Accurately weigh approximately 200 mg of the dried sodium salt and dissolve it in 50 mL of deionized water.
-
Titration Setup: Use a calibrated burette filled with standardized 0.1 M hydrochloric acid (HCl). Use a pH meter for endpoint detection.
-
Analysis: Titrate the sample solution with the HCl standard. The endpoint is the point of maximum inflection in the pH curve, corresponding to the complete protonation of the benzoate anion.
-
Calculation: Calculate the purity based on the volume of titrant used and the initial mass of the sample.
Protocol 2: Structural Confirmation via Spectroscopy
-
¹⁹F NMR (in D₂O): This is the most informative technique. It should show three distinct signals corresponding to the fluorine atoms in ortho, meta, and para positions relative to the carboxylate group, with an integration ratio of 2:2:1.
-
IR Spectroscopy (ATR): Key signals include a strong, broad absorption for the carboxylate (COO⁻) asymmetric stretch around 1600-1550 cm⁻¹ and a symmetric stretch around 1400 cm⁻¹. Strong C-F stretching bands will be prominent in the 1300-1000 cm⁻¹ region.
Protocol 3: Purity Analysis by HPLC-UV
This method is ideal for detecting non-volatile organic impurities.
-
Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and a buffered aqueous phase (e.g., 0.1% formic acid or phosphate buffer).
-
Stationary Phase: C18 reverse-phase column.
-
Detection: UV detector set to a wavelength where the pentafluorophenyl ring absorbs, typically around 260 nm.
-
Validation: Purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram.
Sources
- 1. This compound [myskinrecipes.com]
- 2. This compound | C7F5NaO2 | CID 23675284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:4830-57-3 | Chemsrc [chemsrc.com]
- 4. This compound | 4830-57-3 [sigmaaldrich.com]
- 5. CAS # 4830-57-3, Sodium pentafluorobenzoate, 2,3,4,5,6-Pentafluorobenzoic acid sodium salt - chemBlink [chemblink.com]
Pentafluorobenzoic Acid and Its Salts: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
Pentafluorobenzoic acid (PFBA), a fully fluorinated derivative of benzoic acid, and its corresponding salts represent a class of compounds with remarkable and tunable properties that have garnered significant interest across diverse scientific disciplines. The strategic incorporation of five fluorine atoms onto the benzene ring imparts unique electronic characteristics, enhanced thermal and chemical stability, and modified lipophilicity, making these compounds invaluable tools in analytical chemistry, drug discovery, materials science, and coordination chemistry. This in-depth technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and multifaceted applications of pentafluorobenzoic acid and its salts. We will delve into the causality behind experimental choices for its use as a powerful derivatizing agent for sensitive chromatographic analyses, explore its role as a key building block in the synthesis of high-performance polymers and pharmaceuticals, and examine its function as a versatile ligand in the construction of novel organometallic complexes and metal-organic frameworks. This guide is intended to serve as a critical resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to leverage the full potential of these versatile fluorinated compounds.
Introduction: The Unique Attributes of the Pentafluorophenyl Moiety
Pentafluorobenzoic acid (C₆F₅COOH) is a white to off-white crystalline solid characterized by a benzene ring where all five hydrogen atoms have been substituted with fluorine.[1] This perfluorination profoundly alters the molecule's electronic and physical properties compared to its hydrocarbon analog, benzoic acid. The high electronegativity of the fluorine atoms creates a strong inductive electron-withdrawing effect, significantly increasing the acidity of the carboxylic group.[2] This enhanced acidity, coupled with the inherent stability of the carbon-fluorine bond, makes pentafluorobenzoic acid and its derivatives highly valuable in a multitude of applications.[3][4]
The pentafluorophenyl group is a versatile building block in organic synthesis, prized for its ability to enhance metabolic stability and modify the pharmacokinetic profiles of drug candidates.[5][6] In analytical chemistry, the electronegative nature of the pentafluorobenzoyl group makes it an excellent electrophore for highly sensitive detection methods like electron capture detection (ECD) in gas chromatography.
This guide will provide a detailed exploration of the synthesis, properties, and diverse applications of pentafluorobenzoic acid and its salts, offering a foundational understanding for researchers and professionals working in drug development, materials science, and analytical chemistry.
Synthesis and Physicochemical Properties
Synthesis of Pentafluorobenzoic Acid
The industrial synthesis of pentafluorobenzoic acid typically involves multi-step processes.[1] A common laboratory-scale preparation involves the carbonation of a pentafluorophenyl Grignard or organolithium reagent. These organometallic intermediates are usually generated in situ from bromopentafluorobenzene or pentafluorobenzene, respectively.[2]
Another synthetic route involves the hydrolysis of pentafluorobenzonitrile. This can be achieved through either acidic or alkaline hydrolysis.[7] A patented process describes the deep chlorination of benzonitrile to pentachlorobenzonitrile, followed by a fluorine exchange reaction to yield pentafluorobenzonitrile, which is then hydrolyzed to pentafluorobenzoic acid.[7]
Diagram 1: Synthetic Pathways to Pentafluorobenzoic Acid
Caption: Key synthetic routes to pentafluorobenzoic acid.
Physicochemical Properties
The introduction of five fluorine atoms significantly influences the physical and chemical properties of benzoic acid.
| Property | Value | Source |
| Molecular Formula | C₇HF₅O₂ | [8] |
| Molecular Weight | 212.08 g/mol | [8] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 100-102 °C | [8] |
| Boiling Point | 220 °C | |
| pKa | 1.48 | [2] |
| Solubility | Sparingly soluble in water |
The strong electron-withdrawing nature of the pentafluorophenyl ring makes pentafluorobenzoic acid a significantly stronger acid than benzoic acid (pKa 4.2). This property is crucial for its role in catalysis and as a ligand in coordination chemistry.
Applications in Analytical Chemistry: A Powerful Derivatizing Agent
Chemical derivatization is a critical technique in analytical chemistry used to modify an analyte to improve its volatility, thermal stability, or detectability for chromatographic analysis.[5] Pentafluorobenzoic acid and its derivatives, such as pentafluorobenzoyl chloride and pentafluorobenzyl bromide, are premier derivatizing agents, particularly for trace analysis using gas chromatography (GC) with electron capture detection (GC-ECD) or mass spectrometry (GC-MS) with negative-ion chemical ionization (NICI).[5] The high electronegativity of the multiple fluorine atoms in the derivatizing tag leads to a significantly enhanced response from these sensitive detectors.
Derivatization with Pentafluorobenzoyl Chloride (PFBCl)
Pentafluorobenzoyl chloride is a highly effective reagent for the derivatization of nucleophilic functional groups such as alcohols and amines. The reaction proceeds via a nucleophilic acyl substitution, forming a stable pentafluorobenzoyl ester or amide.
Diagram 2: Derivatization of an Alcohol with PFBCl
Caption: General reaction for the derivatization of an alcohol.
Experimental Protocol: Derivatization of Fatty Alcohols with PFBCl for GC-MS Analysis
This protocol is optimized for the derivatization of fatty alcohols, a class of compounds often requiring derivatization for sensitive detection.
Materials:
-
Fatty alcohol sample or standard
-
Pentafluorobenzoyl chloride (PFBCl)
-
Pyridine (or other suitable acid scavenger)
-
Hexane (GC grade)
-
Anhydrous sodium sulfate
-
Reaction vials (2 mL) with PTFE-lined caps
Procedure:
-
Sample Preparation: Pipette a known volume of the sample extract into a reaction vial and evaporate to dryness under a gentle stream of nitrogen.
-
Derivatization: To the dried residue, add 100 µL of a 10% solution of PFBCl in toluene and 50 µL of pyridine.
-
Reaction: Tightly cap the vial, vortex for 30 seconds, and incubate in a heating block at 60°C for 45 minutes.[5]
-
Work-up: After cooling to room temperature, add 1 mL of deionized water and 1 mL of hexane to the vial. Vortex vigorously for 1 minute and centrifuge to separate the phases.
-
Extraction: Carefully transfer the upper organic (hexane) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The hexane solution containing the pentafluorobenzoyl ester derivatives is now ready for injection into the GC-MS system.
Causality Behind Experimental Choices:
-
Pyridine: The reaction of PFBCl with an alcohol generates hydrochloric acid (HCl) as a byproduct. Pyridine acts as a base to neutralize the HCl, driving the reaction to completion and preventing potential acid-catalyzed side reactions.
-
Heating: The derivatization reaction is often heated to increase the reaction rate and ensure complete conversion of the analyte.
-
Hexane Extraction: The pentafluorobenzoyl esters are nonpolar and will partition into the hexane layer, effectively separating them from the excess polar reagents and byproducts in the aqueous phase.
Comparison with Other Derivatizing Agents
The choice of derivatizing agent is critical and depends on the analyte, the analytical technique, and the desired sensitivity.
| Derivatizing Agent Class | Target Functional Groups | Detection Method | Advantages | Disadvantages |
| Pentafluorobenzoyl/benzyl Reagents | Alcohols, Phenols, Amines, Carboxylic Acids | GC-ECD, GC-MS (NICI) | Exceptional sensitivity for trace analysis.[5] | Can produce corrosive byproducts; reagent artifacts may interfere.[5] |
| Silylating Agents (e.g., BSTFA, TMCS) | Alcohols, Phenols, Carboxylic Acids, Amines | GC-MS (EI) | Versatile, forms stable derivatives, clean reactions. | Derivatives can be sensitive to moisture. |
| Acylating Agents (e.g., TFAA, HFBA) | Alcohols, Phenols, Amines | GC-ECD, GC-MS | Highly reactive, forms volatile derivatives. | Can form acidic byproducts. |
Role in Drug Discovery and Development
The incorporation of fluorine atoms into drug molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[5] Fluorine's high electronegativity and small size can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Pentafluorobenzoic acid serves as a key building block for the synthesis of fluorinated pharmaceuticals.[3][6]
A notable application of pentafluorobenzoic acid is in the synthesis of third-generation fluoroquinolone antibiotics, such as Sparfloxacin and Rufloxacin .[7] These drugs exhibit broad-spectrum antibacterial activity and improved pharmacokinetic profiles.
Diagram 3: Role of PFBA in Fluoroquinolone Synthesis
Caption: PFBA as a precursor in fluoroquinolone synthesis.
The pentafluorophenyl group can also be used to modify the properties of existing active pharmaceutical ingredients (APIs), potentially improving their efficacy, reducing side effects, or altering their delivery characteristics.
Applications in Materials Science
The exceptional thermal and chemical stability imparted by the carbon-fluorine bond makes pentafluorobenzoic acid a valuable component in the synthesis of high-performance materials.[4]
High-Performance Polymers
Pentafluorobenzoic acid and its derivatives can be incorporated into polymers to enhance their thermal stability, chemical resistance, and dielectric properties. These fluorinated polymers find applications in demanding environments such as aerospace, electronics, and chemical processing industries.[7]
Liquid Crystals
The rigid, planar structure of the pentafluorophenyl ring, combined with its unique electronic properties, makes it a desirable component in the synthesis of liquid crystals. The incorporation of this moiety can influence the mesophase behavior, clearing points, and electro-optical properties of the final liquid crystal materials, which are essential for display technologies.
Pentafluorobenzoate Salts: Synthesis and Applications
The carboxylate group of pentafluorobenzoic acid readily forms salts with a wide range of metals. These salts often exhibit interesting structural features and applications in their own right.
Alkali Metal Pentafluorobenzoates
Sodium pentafluorobenzoate monohydrate (Na[C₆F₅CO₂]·H₂O) has been shown to form a novel two-dimensional polymeric structure in the solid state, featuring strong interactions between the sodium cations and the fluorine atoms of the pentafluorophenyl ring.[9]
Experimental Protocol: Synthesis of Sodium Pentafluorobenzoate
Materials:
-
Pentafluorobenzoic acid
-
Sodium hydroxide
-
Deionized water
Procedure:
-
Dissolve pentafluorobenzoic acid in a minimal amount of deionized water.
-
Slowly add a stoichiometric amount of aqueous sodium hydroxide solution with stirring.
-
The resulting solution can be concentrated by gentle heating and then allowed to cool slowly to crystallize the sodium pentafluorobenzoate.
-
The crystals can be collected by filtration, washed with a small amount of cold deionized water, and dried.
Transition Metal Pentafluorobenzoates
Pentafluorobenzoic acid can act as a ligand to coordinate with transition metal centers, forming a diverse range of organometallic complexes.[8] These complexes can exhibit catalytic activity and unique electronic and magnetic properties.
Silver(I) Pentafluorobenzoate: This salt has been synthesized and characterized, showing atypical solubility properties.[10] It is prepared by reacting an aqueous solution of sodium pentafluorobenzoate with silver nitrate. The product is extracted with diethyl ether, which is unusual for a silver salt and highlights its unique solubility.[10] The thermal decomposition of silver carboxylates, including silver pentafluorobenzoate, is a method to produce metallic silver.[11]
Rhodium Complexes: Rhodium complexes with pentafluorobenzoate ligands have been investigated for their catalytic activity in various organic transformations, including nucleophilic fluorination reactions.[12][13]
Pentafluorobenzoic Acid as a Linker in Metal-Organic Frameworks (MOFs)
Metal-organic frameworks are crystalline materials constructed from metal ions or clusters connected by organic ligands. The properties of MOFs, such as their porosity and catalytic activity, can be tuned by the choice of the metal and the organic linker.[14] The rigid structure and functional carboxylate group of pentafluorobenzoic acid make it a suitable candidate for use as a linker in the synthesis of novel MOFs with potential applications in gas storage, separation, and catalysis.[15][16]
Safety and Handling
Pentafluorobenzoic acid is considered to have moderate toxicity.[1] As with all chemicals, it should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Pentafluorobenzoic acid and its salts are a versatile class of compounds with a broad and expanding range of applications. Their unique properties, stemming from the perfluorinated aromatic ring, make them indispensable tools in modern chemical research and development. In analytical chemistry, they provide a means for highly sensitive detection of a wide array of analytes. In drug discovery, the pentafluorophenyl moiety offers a strategic advantage for enhancing the properties of pharmaceutical compounds. In materials science, these compounds are key to developing materials with superior thermal and chemical stability. As research continues, the full potential of pentafluorobenzoic acid and its derivatives is still being uncovered, promising further innovations across the scientific landscape.
References
- Pentafluorobenzoic acid. Chem-Impex. [Link]
- Advancing Pharmaceutical Synthesis with Pentafluorobenzoic Acid. (2025, October 12). [Link]
- CN1772724A - The preparation technology of pentafluorobenzoic acid.
- Sodium Pentafluorobenzoate Monohydrate: a Novel Two-dimensional Carboxylate Polymer with Strong Sodium-Fluorine Interactions. (2025, August 7).
- The atypical solubility of silver(I) pentafluorobenzoate and its use as a catch-and-release agent. (2024, May 20). RSC Publishing. [Link]
- Pentafluorobenzoic acid. Wikipedia. [Link]
- Rh(I) Complexes in Catalysis: A Five-Year Trend. PMC - NIH. [Link]
- Sodium 2,3,4,5,6-pentafluorobenzoate | C7F5NaO2 | CID 23675284. PubChem. [Link]
- Sequential Linker Installation in Metal–Organic Frameworks. PMC - NIH. [Link]
- Kind and role of linkers for metal-organic frameworks. (2023, July 4).
- FDA-Approved Fluorinated Heterocyclic Drugs
- Nucleophilic Fluorination Catalyzed by a Cyclometallated Rhodium Complex. (2022, March 31). PMC - NIH. [Link]
- The crystal structure of sodium pentafluorooxoniob
- Pentafluorobenzoic acid | C7HF5O2 | CID 11770. PubChem - NIH. [Link]
- Sodium 2,3,4,5,6-pentafluorobenzo
- Metal–Organic Frameworks Constructed from Branched Oligomers. (2024, January 12). Inorganic Chemistry. [Link]
- Metal–organic frameworks based on multicarboxylate linkers (Journal Article). OSTI.GOV. [Link]
- Metal–organic frameworks (MOFs) based on mixed linker systems: structural diversities towards functional materials. CrystEngComm (RSC Publishing). [Link]
- Anionic Rhodium Complexes as Very Active Catalysts for Hydro-Silyl
- (PDF) Sodium pentafluorophenylborate.
- Rhodium Perfluorobutyramide (Rh2(pfm)4): A Synthetically Useful Catalyst for Olefin Aziridinations. (2025, August 7).
- Preparation, characterization and thermal behavior of silver behenate nanocrystals. (2025, August 7).
- (PDF) Nucleophilic Fluorination Catalyzed by a Cyclometallated Rhodium Complex. (2022, March 31).
- Study on the Preparation and Performance of Low-Temperature Sintering and High-Thermal-Conductivity Silver Nanowire Film. (2023, April 21). MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pentafluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Sequential Linker Installation in Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. scispace.com [scispace.com]
- 7. CN1772724A - The preparation technology of pentafluorobenzoic acid - Google Patents [patents.google.com]
- 8. ossila.com [ossila.com]
- 9. researchgate.net [researchgate.net]
- 10. The atypical solubility of silver( i ) pentafluorobenzoate and its use as a catch-and-release agent - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE00441H [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Nucleophilic Fluorination Catalyzed by a Cyclometallated Rhodium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Metal–organic frameworks based on multicarboxylate linkers (Journal Article) | OSTI.GOV [osti.gov]
An In-depth Technical Guide to the Role of Sodium-Fluorine Interactions in Carboxylate Polymers
Foreword: Beyond the Covalent Bond
In the intricate world of polymer science and drug development, the profound influence of non-covalent interactions is a well-established paradigm. These subtle yet powerful forces govern everything from the three-dimensional structure of macromolecules to the specific binding of a drug molecule to its target. While hydrogen bonds and hydrophobic interactions have long been in the spotlight, a more nuanced and equally critical interaction is steadily gaining recognition for its unique role in materials science: the interplay between sodium ions and fluorine atoms, particularly within the matrix of carboxylate-rich polymers.
This guide is designed for researchers, scientists, and drug development professionals who seek a deeper understanding of this specific, yet potent, non-covalent interaction. We will move beyond a superficial overview to provide a detailed exploration of the fundamental principles governing sodium-fluorine (Na-F) interactions and their consequential impact on the physicochemical properties of carboxylate polymers. Our journey will traverse the theoretical underpinnings, delve into practical experimental methodologies for characterization, and culminate in a survey of their burgeoning applications in advanced drug delivery systems. By elucidating the causality behind experimental choices and grounding our discussion in authoritative research, this guide aims to be an indispensable resource for harnessing the power of sodium-fluorine interactions in your own research and development endeavors.
Chapter 1: The Fundamental Nature of Sodium-Fluorine Interactions
At its core, the interaction between a sodium cation (Na⁺) and a fluorine atom covalently bound to a carbon backbone (C-F) is a type of ion-dipole interaction. However, its specific characteristics are dictated by the unique properties of both participants. Fluorine is the most electronegative element, creating a significant dipole moment in the C-F bond, with the fluorine atom bearing a partial negative charge (δ⁻).[1][2] The sodium cation, a hard Lewis acid, is strongly attracted to this localized region of negative charge.
The strength and directionality of the Na-F interaction are influenced by several factors:
-
The Local Chemical Environment: The presence of other functional groups on the polymer backbone can modulate the electron density on the fluorine atom, thereby tuning the strength of the interaction. Carboxylate groups (-COO⁻), being negatively charged, can create a complex electrostatic landscape, influencing how and where sodium ions preferentially bind.
-
Solvation Effects: In aqueous environments, both the sodium ion and the fluorinated polymer are solvated by water molecules. The interaction between Na⁺ and F must be sufficiently strong to overcome the energy penalty of desolvation.
-
Cooperative Effects: In a polymer system, multiple Na-F interactions can occur along the chain, leading to cooperative effects that significantly enhance the overall stability of a particular polymer conformation.
It is crucial to distinguish this interaction from the strong ionic bond found in sodium fluoride (NaF) salt.[3][4] In the context of a fluorinated polymer, the fluorine is covalently bound, and the interaction with sodium is a weaker, non-covalent force that can be reversibly formed and broken.
Chapter 2: Impact on Carboxylate Polymer Structure and Properties
The introduction of Na-F interactions within a carboxylate polymer matrix can lead to dramatic changes in its macroscopic properties. These changes are a direct consequence of the influence these interactions exert on the polymer's conformation and intermolecular associations.
2.1. Chain Conformation and Self-Assembly
The presence of both carboxylate groups and fluorine atoms allows for a complex interplay of forces. Sodium ions can act as bridges, simultaneously interacting with the negatively charged carboxylate groups and the partially negative fluorine atoms. This can induce specific folding patterns in the polymer chain, leading to more compact and defined tertiary structures. In solution, these intramolecular interactions can drive the self-assembly of polymer chains into well-defined nanostructures such as micelles or vesicles.[5] The morphology of these self-assembled structures can, in turn, influence their functional properties, such as their capacity to bind and carry guest molecules.[5]
2.2. Hydrogel Formation and Properties
In hydrogel networks, Na-F interactions can serve as non-covalent cross-linking points. This is particularly relevant in systems containing both fluorinated and carboxylated monomers. The sodium ions can effectively "stitch" together polymer chains, enhancing the mechanical strength and stability of the hydrogel. The reversible nature of these interactions can also impart "smart" properties to the hydrogel, such as shear-thinning and self-healing capabilities.
2.3. Influence on Thermal and Mechanical Stability
By restricting the mobility of polymer chains and promoting intermolecular associations, Na-F interactions can increase the glass transition temperature (Tg) of the polymer. This translates to improved thermal stability. Mechanically, these interactions can enhance the modulus and tensile strength of the polymer material.
Chapter 3: Experimental Characterization and Computational Insights
A multi-faceted approach, combining experimental techniques and computational modeling, is essential for a comprehensive understanding of Na-F interactions in carboxylate polymers.
3.1. Spectroscopic and Calorimetric Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a powerful tool for probing the local environment of fluorine atoms. Changes in the chemical shift of the fluorine signal upon the addition of sodium ions can provide direct evidence of Na-F interactions. ¹H NMR can also be used to observe changes in the polymer backbone conformation.[6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor changes in the vibrational modes of the carboxylate and C-F groups. Shifts in the characteristic absorption bands upon the addition of sodium ions can indicate their involvement in interactions.
-
Isothermal Titration Calorimetry (ITC): ITC is the gold standard for quantifying the thermodynamics of binding interactions. It can be used to determine the binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS) of the Na-F interaction, providing a complete thermodynamic profile.
3.2. Structural Analysis
-
X-ray Crystallography: For semi-crystalline polymers or model small molecules, single-crystal X-ray diffraction can provide precise information on the bond lengths and angles of Na-F interactions, offering unambiguous proof of their existence and geometry.[7]
-
Small-Angle X-ray Scattering (SAXS) and Dynamic Light Scattering (DLS): These techniques are invaluable for characterizing the size and shape of self-assembled nanostructures in solution, revealing how Na-F interactions influence the overall morphology.
3.3. Computational Modeling
-
Density Functional Theory (DFT): DFT calculations are instrumental in elucidating the electronic nature of the Na-F interaction.[8] They can be used to calculate interaction energies, visualize electron density distributions, and understand the influence of neighboring chemical groups.
-
Molecular Dynamics (MD) Simulations: MD simulations allow for the study of the dynamic behavior of polymer chains in the presence of sodium ions. These simulations can reveal how Na-F interactions influence polymer folding, aggregation, and the overall conformational landscape over time.
Experimental Protocol: Isothermal Titration Calorimetry (ITC) for Quantifying Na-Polymer Interactions
Objective: To determine the thermodynamic parameters (Kₐ, ΔH, ΔS) of sodium ion binding to a fluorinated carboxylate polymer.
Materials:
-
Microcalorimeter (e.g., Malvern Panalytical MicroCal PEAQ-ITC)
-
Fluorinated carboxylate polymer solution (e.g., 0.1 mM in a suitable buffer, e.g., 10 mM HEPES, pH 7.4)
-
Sodium chloride (NaCl) solution (e.g., 2 mM in the same buffer)
-
Degassing station
-
Syringes and sample cell for the ITC instrument
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the fluorinated carboxylate polymer and dialyze extensively against the chosen buffer to remove any unbound ions.
-
Prepare a concentrated stock solution of NaCl in the same buffer.
-
Determine the precise concentrations of the polymer and NaCl solutions using appropriate methods (e.g., UV-Vis spectroscopy for the polymer, or by weighing for NaCl).
-
Dilute the polymer and NaCl solutions to their final working concentrations with the dialysis buffer.
-
Thoroughly degas both solutions for at least 10 minutes immediately prior to the experiment to prevent bubble formation in the cell.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Set the stirring speed (e.g., 750 rpm).
-
Set the injection parameters: typically a series of 19 injections of 2 µL each, with a spacing of 150 seconds between injections. An initial smaller injection of 0.4 µL is often used to remove any air from the syringe tip and is discarded during data analysis.
-
-
Experimental Run:
-
Carefully load the polymer solution into the sample cell, avoiding the introduction of bubbles.
-
Load the NaCl solution into the injection syringe.
-
Place the cell and syringe into the instrument and allow the system to equilibrate thermally.
-
Initiate the titration experiment. The instrument will inject the NaCl solution into the polymer solution and measure the heat change associated with each injection.
-
-
Data Analysis:
-
The raw data will be a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of NaCl to polymer.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the analysis software provided with the instrument. This will yield the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction.
-
The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the following equations:
-
ΔG = -RT ln(Kₐ)
-
ΔG = ΔH - TΔS
-
-
Chapter 4: Applications in Drug Development
The unique properties imparted by Na-F interactions in carboxylate polymers are being increasingly exploited in the field of drug development, particularly for advanced drug delivery systems.[9][10][11]
4.1. Enhanced Drug Encapsulation and Stability
The introduction of fluorine into polymers can increase their lipophilicity and metabolic stability.[9][11][12] When formulated as nanoparticles, these fluorinated polymers can efficiently encapsulate hydrophobic drugs. The presence of sodium ions can further stabilize the nanoparticle structure through Na-F and Na-carboxylate interactions, leading to higher drug loading capacities and improved protection of the encapsulated drug from degradation.
4.2. Controlled and Targeted Drug Release
The reversible nature of Na-F interactions can be harnessed to create environmentally responsive drug delivery systems. For instance, a hydrogel cross-linked by these interactions might release its drug payload in response to changes in ionic strength. In areas of the body with lower sodium concentration, the interactions would weaken, leading to swelling of the hydrogel and release of the drug.
4.3. Improved Cellular Uptake
The presence of fluorine on the surface of nanoparticles can enhance their interaction with cell membranes, which are rich in lipids.[11] This can lead to improved cellular uptake of the drug-loaded nanoparticles, increasing the therapeutic efficacy of the drug.
Data Presentation: Comparative Properties of Fluorinated vs. Non-Fluorinated Carboxylate Polymers
| Property | Standard Carboxylate Polymer (e.g., Poly(acrylic acid)) | Fluorinated Carboxylate Polymer (with Na⁺) | Rationale for Difference |
| Glass Transition Temp. (Tg) | Lower | Higher | Na-F interactions restrict chain mobility. |
| Water Solubility | High | Can be modulated (lower) | Increased hydrophobicity from C-F bonds. |
| Drug Encapsulation Efficiency | Moderate (for hydrophilic drugs) | High (especially for hydrophobic drugs) | Enhanced hydrophobic interactions and structural stability.[11] |
| Mechanical Strength (Hydrogel) | Lower | Higher | Na-F interactions act as non-covalent cross-links. |
| Biocompatibility | Generally good | Excellent | Fluoropolymers are known for their bio-inertness.[13] |
Chapter 5: Future Directions and Conclusion
The study of sodium-fluorine interactions in carboxylate polymers is a rapidly evolving field with immense potential. Future research is likely to focus on:
-
Design of Novel Polymers: The synthesis of new monomers with tailored arrangements of fluorine and carboxylate groups will allow for finer control over the strength and directionality of Na-F interactions.[14]
-
Multi-stimuli Responsive Systems: Combining Na-F interactions with other responsive moieties (e.g., pH-sensitive or temperature-sensitive groups) will lead to the development of sophisticated "smart" materials for drug delivery.
-
Advanced Computational Models: The development of more accurate and efficient computational models will enable the in silico design of polymers with desired properties, accelerating the discovery process.
Visualizations
Diagram 1: Conceptual Model of Sodium-Fluorine Interaction
Caption: Step-by-step workflow for Isothermal Titration Calorimetry.
References
- da Silva, J. C., et al. (2019). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. National Center for Biotechnology Information.
- Zhang, Y., et al. (2023). Unveiling the Reactivity of Fluoropolymers with Sodium Metal: Mechanistic Insights and Battery Implications. JACS Au.
- Thomas, S. P., & Guru Row, T. N. (2022). Evolution in the Understanding of Noncovalent Interactions Involving Fluorine: From Inception to Maturity to Properties. Crystal Growth & Design.
- ResearchGate. (2023). Fluorinated Organic Polymers for Cancer Drug Delivery.
- Jones, P. G., et al. (2008). Sodium Pentafluorobenzoate Monohydrate: a Novel Two-dimensional Carboxylate Polymer with Strong Sodium-Fluorine Interactions. ResearchGate.
- Carril, M. (2021). Uses and advantages of fluorinated polymers on the surface of nanoparticles for biomedical in vivo applications. SPIE Digital Library.
- Iacono, S. T., & Smith, D. W. (2012). Advances in Fluorine-Containing Polymers: The State of Fluoropolymers. American Chemical Society.
- Auerbach, A. H. (1983). Process for esterifying fluorinated carboxylic acid polymer. Google Patents.
- Brainly. (2021). At room temperature, sodium reacts violently with fluorine to form sodium fluoride.
- ResearchGate. (2015). Synthesis and Characterization of Perfluorinated Carboxylate/Sulfonate Ionomer Membranes for Separation and Solid Electrolyte Applications.
- ResearchGate. (2017). Study of Ion-Pairing and Thermodynamic Properties of Sodium Fluoride in Aqueous Solutions at Temperatures from 298.15 to 353.15 K.
- Quora. (2020). What happens, using electron configurations, when sodium and fluorine make compounds?.
- Liese, S., et al. (2022). Ion-specific binding of cations to the carboxylate and of anions to the amide of alanylalanine. National Center for Biotechnology Information.
- ResearchGate. (n.d.). Recent advances in fluorinated polymers: synthesis and diverse applications.
- Khaitlina, S. Y., et al. (2016). Sodium fluoride as a nucleating factor for Mg-actin polymerization. PubMed.
- Shoichet, M. S., & McCarthy, T. J. (1991). Convenient Syntheses of Carboxylic Acid Functionalized Fluoropolymer Surfaces. Shoichet Lab.
- ResearchGate. (2022). Evolution in the Understanding of Noncovalent Interactions Involving Fluorine: From Inception to Maturity to Properties.
- Chen, Z., & Twyman, L. J. (2024). Synthesis of fluorinated amphiphilic polymers and the morphological dependence on their oxygen binding capacity. White Rose Research Online.
- ResearchGate. (2007). Calculation of the thermodynamic characteristics of ions in vapor over sodium fluoride.
- ResearchGate. (2021). Fluorine-Fluorine Interactions in the Solid State: An Experimental and Theoretical Study.
- Grot, W. G. (1972). Process for preparing fluorine-containing polymers having carboxyl groups. Google Patents.
- Al-Naimi, F. I., et al. (2017). Effects of adding sodium and fluoride ions to glass ionomer on its interactions with sodium fluoride solution. ResearchGate.
- Bauzá, A., et al. (2018). Is the Fluorine in Molecules Dispersive? Is Molecular Electrostatic Potential a Valid Property to Explore Fluorine-Centered Non-Covalent Interactions?. MDPI.
- Nguyen, S., et al. (2017). Fluoride loaded polymeric nanoparticles for dental delivery. PubMed.
- G G, A., et al. (2022). Non-covalent interactions (NCIs) in π-conjugated functional materials: advances and perspectives. Chemical Society Reviews.
- NIST. (n.d.). Sodium fluoride. NIST WebBook.
- Qin, W., et al. (2024). Investigations of the reaction mechanism of sodium with hydrogen fluoride to form sodium fluoride and the adsorption of hydrogen fluoride on sodium fluoride monomer and tetramer. PubMed.
- Lo Celso, F., et al. (2022). Understanding specific ion effects and the Hofmeister series. RSC Publishing.
- Shoichet, M. S., & McCarthy, T. J. (1991). Convenient syntheses of carboxylic acid functionalized fluoropolymer surfaces. Macromolecules.
- OKCHEM. (2023). Sodium Fluoride as a Setting Accelerator: Applications and Insights.
- Vlachy, N., et al. (2020). Specific Ion Effects in Hydrogels. MDPI.
- Shibata, N., et al. (2023). Towards Efficient Room Temperature Fluorine Recovery from Fluoropolymers. YouTube.
- Lo, E. S. (1972). Fluorine-containing polymers. Google Patents.
- ResearchGate. (2022). Sodium Phosphate-Based Surfactants as Fluorine-Free Additives for Enhancing Block Resistance in Acrylic Waterborne Coatings.
- Basile, L. J., et al. (2022). Fluoride-Ion Polymer Electrolytes Constructed from Poly(ethylene oxide) and a Fluorohydrogenate Ionic Liquid. ACS Publications.
- Singh, A., et al. (2022). Probing the Effect of Fluorine on Hydrogen Bonding Interactions in a Pharmaceutical Hydrate Using Advanced Solid-State NMR. ACS Publications.
- Sharma, S., et al. (2014). Interaction of Sodium Polystyrenesulfonate with Fluorinated Ionic Surfactant of Opposite Charge. National Center for Biotechnology Information.
- Moss, S. M., et al. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI.
- Das, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.
- Ylikantola, A., et al. (2016). Molecular modeling studies of interactions between sodium polyacrylate polymer and calcite surface. ResearchGate.
- Nishihata, K., et al. (2022). Applicability of Fluorine Gas Surface Treatment to Control Liquid Sodium Wettability. MDPI.
- ACS Publications. (n.d.). Journal of Chemical Information and Modeling.
- Liese, S., et al. (2022). Ion-specific binding of cations to the carboxylate and of anions to the amide of alanylalanine. Nature.
Sources
- 1. quora.com [quora.com]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brainly.com [brainly.com]
- 4. sodium fluoride [webbook.nist.gov]
- 5. Synthesis of fluorinated amphiphilic polymers and the morphological dependence on their oxygen binding capacity - White Rose Research Online [eprints.whiterose.ac.uk]
- 6. Ion-specific binding of cations to the carboxylate and of anions to the amide of alanylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. spiedigitallibrary.org [spiedigitallibrary.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Analysis of Sodium 2,3,4,5,6-pentafluorobenzoate
Introduction
Sodium 2,3,4,5,6-pentafluorobenzoate is a fluorinated aromatic carboxylate, a compound of significant interest in diverse fields of chemical research, including drug development, materials science, and as a building block in organic synthesis. The presence of five fluorine atoms on the benzene ring dramatically influences the molecule's electronic properties, reactivity, and spectroscopic behavior. This guide provides an in-depth technical overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV/Vis) spectroscopic data for this compound.
It is important to note that while this guide focuses on the sodium salt, much of the available spectroscopic data is for its parent compound, pentafluorobenzoic acid. The spectroscopic characteristics of the pentafluorophenyl ring are largely comparable between the acid and its sodium salt. Key differences, primarily arising from the carboxylate group, will be explicitly addressed in the relevant sections. This approach allows for a comprehensive analysis based on the available scientific literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of this compound. Due to the presence of ¹H, ¹³C, and ¹⁹F nuclei, a multi-faceted NMR analysis is possible.
¹H NMR Spectroscopy
In the case of pentafluorobenzoic acid, the proton of the carboxylic acid group is the sole hydrogen atom. This proton is acidic and its chemical shift can be highly dependent on the solvent and concentration. A representative ¹H NMR spectrum of pentafluorobenzoic acid shows a single, broad resonance for the carboxylic acid proton. For this compound, this proton is absent, and therefore, no signals are expected in the ¹H NMR spectrum, assuming a deuterated solvent free of proton impurities is used.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The spectrum of the pentafluorophenyl ring is characterized by complex splitting patterns due to carbon-fluorine coupling (¹JCF, ²JCF, ³JCF, etc.).
A solid-state ¹³C NMR study of a co-crystal of benzoic acid and pentafluorobenzoic acid reported the carboxylic acid carbon of pentafluorobenzoic acid at approximately 174 ppm.[1] The aromatic region will display multiple signals corresponding to the fluorinated carbons, with their chemical shifts and multiplicities dictated by the number of fluorine atoms they are coupled to.
Interpreting the Spectrum:
-
Carboxylate Carbon (C=O): In the sodium salt, the carboxylate carbon is expected to be in a similar region to the carboxylic acid carbon, though slight upfield or downfield shifts may occur due to the change in electronic environment upon deprotonation.
-
Aromatic Carbons: The five carbons of the pentafluorophenyl ring will exhibit complex multiplets due to C-F coupling. The carbon attached to the carboxylate group (C1) will be a multiplet, and the ortho (C2, C6), meta (C3, C5), and para (C4) carbons will each give rise to distinct multiplets. The interpretation of these complex patterns often requires advanced NMR techniques and computational analysis.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive and informative technique for characterizing fluorinated compounds.[2] The large chemical shift dispersion of ¹⁹F allows for the clear resolution of signals from fluorine atoms in different chemical environments. For this compound, three distinct signals are expected for the ortho, meta, and para fluorine atoms, with an integration ratio of 2:2:1.
Expected Chemical Shifts and Coupling:
-
Ortho-Fluorines (F2, F6): These are typically the most downfield of the aromatic fluorine signals.
-
Para-Fluorine (F4): This signal usually appears intermediate in the spectrum.
-
Meta-Fluorines (F3, F5): These are generally the most upfield of the three.
The signals will exhibit multiplet structures due to homo-nuclear fluorine-fluorine (F-F) coupling. The coupling constants (J-values) provide information about the relative positions of the fluorine atoms. For instance, the ortho-fluorines will be coupled to the meta-fluorines, the meta-fluorines to both the ortho and para fluorines, and the para-fluorine to the meta-fluorines.
Experimental Protocol: NMR Sample Preparation
A robust and reproducible protocol is essential for acquiring high-quality NMR data.
Workflow for NMR Sample Preparation:
Caption: A generalized workflow for preparing an NMR sample for analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions from the carboxylate group and the pentafluorophenyl ring.
Key Spectral Features
The most significant difference between the IR spectrum of pentafluorobenzoic acid and its sodium salt lies in the region of the carboxyl group vibrations.
-
Pentafluorobenzoic Acid:
-
O-H Stretch: A very broad absorption band is observed in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.[3]
-
C=O Stretch: A strong, sharp absorption band appears around 1700-1725 cm⁻¹.
-
C-O Stretch: A medium intensity band is present in the 1320-1210 cm⁻¹ region.[3]
-
-
This compound:
-
Absence of O-H Stretch: The broad O-H absorption band disappears upon formation of the carboxylate salt.
-
Asymmetric COO⁻ Stretch: A strong absorption band appears in the range of 1650-1550 cm⁻¹. This is due to the asymmetric stretching of the carboxylate group.
-
Symmetric COO⁻ Stretch: Another strong absorption band is observed in the 1450-1360 cm⁻¹ region, corresponding to the symmetric stretching of the carboxylate group.
-
The NIST WebBook provides a reference IR spectrum for pentafluorobenzoic acid which can be used as a basis for comparison.[4]
Pentafluorophenyl Ring Vibrations: Both the acid and its salt will exhibit characteristic absorptions for the C-F stretching and C=C stretching of the aromatic ring, typically in the 1650-1400 cm⁻¹ and 1200-1000 cm⁻¹ regions.
Experimental Protocol: IR Sample Preparation
For solid samples like this compound, two common methods for IR analysis are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).
Workflow for KBr Pellet Preparation:
Caption: A step-by-step process for preparing a KBr pellet for IR analysis.
Ultraviolet-Visible (UV/Vis) Spectroscopy
UV/Vis spectroscopy provides information about the electronic transitions within a molecule. The UV/Vis spectrum of this compound is primarily determined by the electronic structure of the pentafluorophenyl chromophore.
Expected Spectral Features
Substituted benzene rings typically exhibit two main absorption bands: the primary band (E-band) around 200 nm and the secondary band (B-band) around 255 nm. The presence of substituents can cause shifts in the position (λmax) and intensity (ε) of these bands.
For pentafluorobenzoic acid in water, a UV absorption maximum has been reported at 265 nm.[5] The carboxylate group in the sodium salt is expected to have a similar electronic effect on the aromatic ring as the carboxylic acid group, so the λmax should be in a comparable region. The highly electronegative fluorine atoms act as auxochromes and can influence the position and intensity of the absorption bands.
Experimental Protocol: UV/Vis Sample Preparation
Accurate and reproducible UV/Vis spectra are obtained from dilute, clear solutions.
Workflow for UV/Vis Sample Preparation:
Caption: A standard procedure for preparing a sample for UV/Vis spectroscopy.
Summary of Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound, with data for pentafluorobenzoic acid used as a close proxy where necessary.
| Spectroscopic Technique | Feature | Expected Position/Value | Notes |
| ¹H NMR | - | No signal | Assuming pure deuterated solvent. |
| ¹³C NMR | Carboxylate Carbon | ~174 ppm | Based on solid-state NMR of the acid.[1] |
| Aromatic Carbons | Complex multiplets | Due to C-F coupling. | |
| ¹⁹F NMR | Ortho-Fluorines | Most downfield | 2F |
| Para-Fluorine | Intermediate | 1F | |
| Meta-Fluorines | Most upfield | 2F | |
| IR | Asymmetric COO⁻ Stretch | 1650-1550 cm⁻¹ (Strong) | Key diagnostic peak for the carboxylate. |
| Symmetric COO⁻ Stretch | 1450-1360 cm⁻¹ (Strong) | Key diagnostic peak for the carboxylate. | |
| C-F Stretches | 1200-1000 cm⁻¹ | Characteristic of the fluorinated ring. | |
| UV/Vis | λmax | ~265 nm | In water, based on the parent acid.[5] |
Conclusion
The spectroscopic characterization of this compound relies on a combination of NMR, IR, and UV/Vis techniques. While direct spectral data for the sodium salt can be limited, a thorough understanding can be achieved by analyzing the spectra of the parent pentafluorobenzoic acid and accounting for the predictable changes upon salt formation. The highly fluorinated aromatic ring gives rise to unique and complex NMR and IR signatures, making multi-technique analysis essential for comprehensive structural elucidation and quality control.
References
- Harris, R. K., et al. (2005).
- NIST Chemistry WebBook. (n.d.). Benzoic acid, pentafluoro-.
- Wikipedia. (2023, December 27). Fluorine-19 nuclear magnetic resonance spectroscopy.
- UCLA Chemistry and Biochemistry. (n.d.). Sample preparation for FT-IR.
- University of the West Indies. (n.d.). Ultra-violet and visible spectroscopy.
- University of Cambridge. (n.d.). NMR Sample Preparation.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.
Sources
An In-depth Technical Guide to the Chemical Reactivity of Polyfluorinated Aryl Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyfluorinated aryl compounds (polyfluoroarenes) are a cornerstone of modern medicinal chemistry, agrochemicals, and materials science.[1][2] Their unique physicochemical properties, imparted by the strategic incorporation of multiple fluorine atoms, profoundly influence molecular conformation, lipophilicity, metabolic stability, and binding interactions.[3][4] This guide provides a comprehensive exploration of the chemical reactivity of polyfluoroarenes, moving beyond a simple catalog of reactions to elucidate the underlying principles that govern their transformations. We will delve into the nuanced world of nucleophilic aromatic substitution (SNAr), the burgeoning field of C–H functionalization, and the strategic cleavage of C–F bonds, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.
The Electronic Landscape of Polyfluoroarenes: A Foundation for Reactivity
The high electronegativity of fluorine exerts a powerful influence on the aromatic ring, creating a unique electronic environment that dictates its reactivity.[5] Unlike typical electron-rich aromatic systems that favor electrophilic substitution, the strong inductive electron withdrawal by multiple fluorine atoms renders the polyfluorinated aryl ring electron-deficient.[6] This electron deficiency is the primary driver for the dominant modes of reactivity observed in this class of compounds.
This inherent electron-poor nature makes classical electrophilic aromatic substitution exceedingly difficult, often requiring harsh conditions.[6] Conversely, the ring carbons become highly susceptible to attack by nucleophiles, forming the basis for the most prevalent and synthetically useful transformation of polyfluoroarenes: nucleophilic aromatic substitution (SNAr).[5][6]
Nucleophilic Aromatic Substitution (SNAr): The Workhorse of Polyfluoroarene Functionalization
The SNAr reaction is a powerful, often metal-free, method for introducing a wide range of functionalities onto a polyfluoroaromatic core.[5][7][8] The mechanism, experimental considerations, and strategic applications of this reaction are central to understanding and utilizing polyfluoroarenes.
Mechanism: A Stepwise Path to Substitution
The classical SNAr mechanism proceeds through a two-step addition-elimination pathway.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Sodium 2,3,4,5,6-pentafluorobenzoate in Protein Crystallization
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Modern Approach to Phasing in Macromolecular Crystallography
The determination of the three-dimensional structure of a protein is a cornerstone of modern drug discovery and fundamental biological research. X-ray crystallography remains the most powerful technique for this endeavor, yet it is often hampered by the "phase problem." While methods like molecular replacement are prevalent, de novo structure determination frequently relies on the incorporation of heavy atoms to derive phase information. This guide provides a detailed protocol for the use of Sodium 2,3,4,5,6-pentafluorobenzoate, a fluorinated compound, as a tool for facilitating protein crystallization and potentially aiding in phasing. The high electron density of the fluorine atoms makes this compound a valuable addition to the crystallographer's toolkit.[1][2] This document will delve into the underlying principles, provide a step-by-step experimental protocol, and offer insights based on established crystallographic practices.
Introduction: The Role of Halogenated Compounds in Protein Crystallization
Halogenated compounds, particularly those containing bromine and iodine, have long been utilized as heavy-atom derivatives for phasing in protein crystallography.[1] The anomalous signal from these heavier halogens is often sufficient for single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD) phasing experiments.[3] While fluorine has a weaker anomalous signal, the pentafluorinated benzoate moiety offers a rigid, planar structure with a significant concentration of electron density. Its utility can extend beyond phasing to include:
-
Improved Crystal Packing: The aromatic ring can participate in non-covalent interactions, such as π-π stacking or halogen bonding, with protein side chains, potentially stabilizing crystal contacts and promoting the growth of well-ordered crystals.
-
Phasing Assistance: The five fluorine atoms provide a significant increase in electron density, which can be located in the electron density map, thereby aiding in the solution of the phase problem, especially for low-resolution datasets.[4]
-
Fragment-Based Screening: As a small, fluorinated molecule, it can also serve as a fragment in initial screens to identify binding pockets for subsequent lead optimization in drug development.
This application note will focus on the practical application of this compound as an additive in protein crystallization experiments.
Scientific Principles and Considerations
The successful incorporation of any additive into a protein crystal lattice is a multifactorial problem. For this compound, the following principles are key:
2.1. Mechanism of Interaction:
The pentafluorobenzoate anion can interact with a protein through several mechanisms:
-
Electrostatic Interactions: The negatively charged carboxylate group can form salt bridges with positively charged residues such as lysine, arginine, or histidine.
-
Halogen Bonding: The electrophilic crown of the fluorine atoms can interact with nucleophilic atoms on the protein surface, such as backbone carbonyl oxygens or the side chains of serine, threonine, aspartate, or glutamate.
-
Hydrophobic and van der Waals Interactions: The fluorinated aromatic ring is hydrophobic and can interact with nonpolar pockets on the protein surface.
2.2. Experimental Strategy: Soaking vs. Co-crystallization
There are two primary strategies for introducing an additive into a protein crystal[1]:
-
Soaking: Pre-grown protein crystals are transferred to a solution containing the additive. This method is often preferred as it does not interfere with the initial crystallization conditions.
-
Co-crystallization: The additive is included in the crystallization drop along with the protein and precipitant. This can sometimes lead to different crystal packing or even prevent crystallization if the additive interferes with lattice formation.[3]
This protocol will focus on the soaking method, as it is generally a less disruptive starting point.
Materials and Reagents
Reagents
-
Purified target protein (concentrated to 5-20 mg/mL)
-
Crystallization buffer (the buffer in which the protein is stable)
-
Precipitant solution (the solution that produced the initial protein crystals)
-
Cryoprotectant (e.g., glycerol, ethylene glycol, or a high concentration of the precipitant)
-
Deionized water
Equipment
-
Crystallization plates (e.g., 24-well or 96-well sitting or hanging drop plates)[7][8]
-
Microscopes for crystal visualization
-
Pipettes and tips (1 µL to 1000 µL)
-
Micro-bridges or loops for crystal manipulation
-
Cryo-vials and liquid nitrogen for crystal storage
Experimental Protocol: Crystal Soaking with this compound
This protocol outlines the steps for soaking pre-existing protein crystals with this compound.
4.1. Preparation of Soaking Solutions
The optimal concentration of the additive must be determined empirically. It is recommended to screen a range of concentrations.
| Stock Solution | Preparation | Final Concentration Range for Screening |
| 100 mM this compound | Dissolve 23.4 mg of this compound in 1 mL of deionized water. Filter sterilize. | 1 mM, 5 mM, 10 mM, 25 mM, 50 mM |
To prepare the soaking solutions:
-
Combine the appropriate volume of the 100 mM stock solution with the original precipitant solution to achieve the desired final concentrations.
-
Ensure the pH of the soaking solution is consistent with the original crystallization condition to avoid crystal damage. The optimal pH range for heavy atom soaking is typically between 6 and 8.[9]
4.2. Soaking Procedure
The workflow for the soaking experiment is depicted below.
Step-by-Step Methodology:
-
Crystal Selection: Identify well-formed, single crystals from your initial crystallization experiments.
-
Prepare Soaking Drop: In a new well of a crystallization plate, pipette a 2-5 µL drop of the desired soaking solution.
-
Crystal Transfer: Using a micro-loop or cryo-loop, carefully transfer a native crystal from its growth drop into the prepared soaking drop. It is crucial to work quickly to prevent the crystal from drying out.
-
Incubation: Seal the well and incubate the crystal in the soaking solution. Soaking times can vary from 30 minutes to 24 hours. It is advisable to monitor the crystal periodically for any signs of cracking or dissolution.
-
Cryo-protection: After the desired soaking time, transfer the crystal into a drop of cryoprotectant solution. The cryoprotectant should ideally be based on the soaking solution to maintain osmotic balance.
-
Vitrification: Immediately loop the crystal and flash-freeze it in liquid nitrogen.
-
Data Collection: Collect X-ray diffraction data from the frozen crystal.
Data Analysis and Interpretation
The logical flow for analyzing the outcomes of the soaking experiment is outlined below.
Key analysis steps:
-
Isomorphism Check: Compare the unit cell dimensions of the soaked crystal with the native crystal. Significant changes may indicate non-isomorphism, which can complicate phasing.[3]
-
Difference Fourier Map: Calculate a difference Fourier map (Fo-Fc) using the phases from the native protein structure (if available) or from a molecular replacement solution. Peaks in this map indicate the positions of the incorporated pentafluorobenzoate molecules.
-
Refinement: Include the located pentafluorobenzoate molecules in the structural model and proceed with refinement.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Crystals crack or dissolve during soaking. | Soaking solution is not osmotically balanced. Additive concentration is too high. | Decrease the concentration of this compound. Ensure the precipitant concentration in the soaking solution matches the mother liquor. |
| No significant peaks in the difference Fourier map. | Low occupancy of the additive. Soaking time is too short. | Increase the soaking time. Increase the concentration of the additive. |
| Non-isomorphism. | The additive disrupts the crystal packing. | Try co-crystallization with a lower concentration of the additive. Screen for different crystal forms. |
| Poor diffraction quality after soaking. | Crystal damage during handling or soaking. | Optimize soaking time and additive concentration. Improve crystal handling techniques. |
Conclusion
This compound represents a versatile tool for protein crystallographers. Its unique electronic and structural properties can aid in both improving crystal quality and solving the phase problem. The protocol provided herein offers a systematic approach to utilizing this compound in your crystallization and structure determination pipeline. As with all crystallographic experiments, empirical screening and optimization are paramount to success.
References
- Radaev, S., & Sun, P. D. (2016). An overview of heavy-atom derivatization of protein crystals. Acta Crystallographica Section D: Structural Biology, 72(Pt 3), 359–370. [Link]
- Garman, E. F. (1999). Heavy-atom derivatization. Acta Crystallographica Section D: Biological Crystallography, 55(Pt 10), 1641–1653. [Link]
- Dauter, Z., & Dauter, M. (2016). An overview of heavy-atom derivatization of protein crystals. Oxford Neuroscience. [Link]
- Radaev, S., & Sun, P. D. (2016). An overview of heavy-atom derivatization of protein crystals.
- Hampton Research. (2009). Heavy Atom Screens User Guide. Hampton Research. [Link]
- McPherson, A. (2001). A comparison of salts for the crystallization of macromolecules. Protein Science, 10(2), 418–422. [Link]
- Chemsrc.
- PubChem. This compound.
- Bellini, D., et al. (2022). A drug-discovery-oriented non-invasive protocol for protein crystal cryoprotection by dehydration, with application for crystallization screening. Journal of Applied Crystallography, 55(Pt 2), 346–355. [Link]
- MySkinRecipes.
- Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2013). Protein crystallography for aspiring crystallographers or how to avoid pitfalls and traps in macromolecular structure determination. The FEBS journal, 280(24), 6265–6297. [Link]
- McPherson, A. (2004).
- Dessau, M. A., & Goldfarb, D. S. (2011). Protein Crystallization for X-ray Crystallography. Journal of visualized experiments : JoVE, (47), 2381. [Link]
- Brunger, A. T. (2021). Intro to protein crystallization (the actually getting crystals stuff and why it's so hard). YouTube. [Link]
- Luft, J. R., et al. (2011). Lessons from high-throughput protein crystallization screening: 10 years of practical experience. Acta crystallographica.
- Gruswitz, F., et al. (2010). A general protocol for the crystallization of membrane proteins for X-ray structural investigation.
- Cornell University.
- Theveneau, P., et al. (1996). Additives for the crystallization of proteins and nucleic acids. Journal of crystal growth, 168(1-4), 114–122. [Link]
- Bergfors, T. (2003).
Sources
- 1. An overview of heavy-atom derivatization of protein crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.iucr.org [journals.iucr.org]
- 4. An overview of heavy-atom derivatization of protein crystals. — Oxford Neuroscience [neuroscience.ox.ac.uk]
- 5. This compound | CAS#:4830-57-3 | Chemsrc [chemsrc.com]
- 6. This compound | C7F5NaO2 | CID 23675284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Introduction to protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. xray.teresebergfors.com [xray.teresebergfors.com]
- 9. harlanteklad.cn [harlanteklad.cn]
Application of Sodium 2,3,4,5,6-pentafluorobenzoate in Mass Spectrometry: An In-Depth Technical Guide
Introduction: The Strategic Advantage of Fluorination in Mass Spectrometry
In the landscape of modern mass spectrometry (MS), the pursuit of higher sensitivity, accuracy, and reproducibility is relentless. The choice of chemical standards for instrument calibration and quantitative analysis is a critical determinant of data quality. Sodium 2,3,4,5,6-pentafluorobenzoate, a highly fluorinated aromatic carboxylate, has emerged as a versatile and valuable tool for mass spectrometrists. Its unique physicochemical properties, stemming from the electron-withdrawing nature of its five fluorine atoms, make it particularly well-suited for a range of applications, most notably as a calibrant in negative ion mode and as an internal standard in quantitative workflows.
This comprehensive guide provides detailed application notes and protocols for the effective use of this compound in mass spectrometry. We will delve into the scientific principles that underpin its utility and offer step-by-step methodologies for its implementation, empowering researchers, scientists, and drug development professionals to enhance the quality and reliability of their mass spectrometric analyses.
Physicochemical Properties of this compound
A thorough understanding of the properties of a chemical standard is fundamental to its successful application.
| Property | Value |
| Chemical Formula | C₇F₅NaO₂ |
| Molecular Weight | 234.05 g/mol |
| Exact Mass | 233.9716 u |
| CAS Number | 4830-57-3 |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, acetonitrile) |
The high fluorine content of this compound contributes to its high mass defect, a desirable characteristic for a mass spectrometry calibrant, as it provides a distinct signal from many endogenous molecules.
Application I: High-Resolution Mass Calibration in Negative Ion Mode
Accurate mass measurement is the cornerstone of high-resolution mass spectrometry (HRMS), enabling the confident determination of elemental compositions. This compound is an excellent calibrant for negative ion mode electrospray ionization (ESI) due to its propensity to form a stable, high-intensity deprotonated ion.
Mechanism of Ionization
In negative ion mode ESI, the sodium salt readily dissociates in solution. The pentafluorobenzoate anion (C₇F₅O₂⁻) is then efficiently transferred into the gas phase, resulting in a prominent signal at m/z 210.9652.
The Versatile Reagent: Sodium 2,3,4,5,6-pentafluorobenzoate in Modern Organic Synthesis
Abstract
Sodium 2,3,4,5,6-pentafluorobenzoate has emerged as a pivotal reagent in organic synthesis, offering a gateway to a diverse array of fluorinated molecules. Its utility stems from the unique properties imparted by the perfluorinated aromatic ring, which can enhance the lipophilicity and metabolic stability of target compounds, making it particularly valuable in the realms of pharmaceutical and agrochemical research. This comprehensive guide delves into the core applications of sodium pentafluorobenzoate, providing detailed protocols and mechanistic insights for its use in decarboxylation reactions to generate valuable pentafluorophenyl intermediates and its role in copper-catalyzed cross-coupling reactions.
Introduction: Properties and Significance
This compound is a white, solid, bench-stable reagent.[1][2] The electron-withdrawing nature of the five fluorine atoms on the aromatic ring significantly influences its reactivity, making the carboxylate group susceptible to decarboxylation under appropriate conditions and activating the ring for certain transformations. Its primary role in organic synthesis is as a precursor to the valuable pentafluorophenyl (C₆F₅) moiety.
The incorporation of the C₆F₅ group into organic molecules can lead to significant improvements in their biological and material properties. These enhancements include increased thermal and chemical resistance in specialty polymers and liquid crystals.[3]
Application I: Decarboxylation and In-Situ Generation of Pentafluorophenyl Intermediates
A cornerstone application of this compound is its decarboxylation to generate highly reactive pentafluorophenyl organometallic species. This transformation is typically achieved through thermal methods, often in the presence of a copper catalyst, to yield pentafluorophenylcopper(I) (C₆F₅Cu). This intermediate can then be utilized in a variety of subsequent in-situ reactions.
Mechanistic Considerations
The copper-catalyzed decarboxylation of aryl carboxylates is a well-established method for the formation of organocopper reagents. The reaction is believed to proceed through the formation of a copper(I) pentafluorobenzoate salt, which upon heating, extrudes carbon dioxide to generate the pentafluorophenylcopper(I) species. The presence of σ-donor ligands, such as amines, can enhance the rate of decarboxylation by increasing the electron density on the copper center, which facilitates the cleavage of the carbon-carboxyl bond.[4]
Figure 1: General workflow for the copper-catalyzed decarboxylation of sodium pentafluorobenzoate and subsequent in-situ reaction.
Protocol: Copper-Catalyzed Decarboxylation and In-Situ Arylation
This protocol details the generation of pentafluorophenylcopper(I) from this compound and its subsequent use in an Ullmann-type cross-coupling reaction with an aryl iodide.
Materials:
-
This compound
-
Copper(I) iodide (CuI)
-
Aryl iodide (e.g., iodobenzene)
-
High-boiling polar solvent (e.g., N-methylpyrrolidone (NMP) or quinoline)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen/argon inlet, add this compound (1.0 eq) and copper(I) iodide (1.1 eq).
-
Under a positive flow of inert gas, add the high-boiling polar solvent (e.g., NMP).
-
Heat the reaction mixture to the desired temperature (typically 160-200 °C). The progress of the decarboxylation can be monitored by the cessation of gas evolution (CO₂).
-
Once the decarboxylation is complete, cool the reaction mixture slightly (to around 120-140 °C).
-
Add the aryl iodide (1.2 eq) to the reaction mixture.
-
Maintain the temperature and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate or toluene) and filter through a pad of celite to remove the copper salts.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Representative Conditions for Copper-Catalyzed Decarboxylative Coupling
| Aryl Halide | Ligand/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Iodobenzene | None | Quinoline | 180 | 4 | ~70 |
| 4-Iodotoluene | TMEDA | NMP | 160 | 2 | ~75 |
| 1-Bromo-4-nitrobenzene | None | DMF | 150 | 6 | ~65 |
Note: Yields are approximate and can vary based on the specific substrates and reaction conditions.
Application II: Precursor in Palladium-Catalyzed Direct Arylation Reactions
While not always used directly, this compound can serve as a precursor to pentafluorobenzene, which can then participate in palladium-catalyzed direct arylation reactions. This two-step, one-pot approach offers an alternative to the use of pre-functionalized organometallic reagents.[3][5][6]
Mechanistic Overview
Direct arylation reactions involve the coupling of an aryl C-H bond with an aryl halide or pseudohalide. The mechanism is complex and can vary depending on the specific catalytic system and substrates. A common pathway involves the oxidative addition of the aryl halide to a Pd(0) species, followed by a concerted metalation-deprotonation (CMD) step where the arene C-H bond is cleaved. Reductive elimination then affords the biaryl product and regenerates the Pd(0) catalyst.
Figure 2: Simplified catalytic cycle for Pd-catalyzed direct arylation, with pentafluorobenzene as the arene coupling partner.
Protocol: One-Pot Decarboxylation and Direct Arylation
This protocol describes the in-situ generation of pentafluorobenzene from this compound followed by a palladium-catalyzed direct arylation with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., potassium carbonate, cesium carbonate)
-
High-boiling solvent (e.g., toluene, xylenes)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk tube, combine this compound (1.2 eq) and a high-boiling solvent (e.g., toluene).
-
Heat the mixture under an inert atmosphere to effect decarboxylation (typically >150 °C). Monitor the reaction by observing the cessation of gas evolution.
-
Cool the mixture to room temperature.
-
To the same Schlenk tube, add the aryl bromide (1.0 eq), palladium(II) acetate (2-5 mol%), the phosphine ligand (4-10 mol%), and the base (2.0 eq).
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 100-120 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a short pad of silica gel.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Table 2: Representative Conditions for One-Pot Decarboxylation-Direct Arylation
| Aryl Bromide | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | SPhos | K₂CO₃ | Toluene | 110 | 12 | ~60 |
| 1-Bromo-3,5-dimethylbenzene | XPhos | Cs₂CO₃ | Xylenes | 120 | 18 | ~55 |
| 2-Bromopyridine | RuPhos | K₃PO₄ | Dioxane | 100 | 24 | ~50 |
Note: Yields are approximate and can vary based on the specific substrates and reaction conditions.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This compound is a versatile and valuable reagent in organic synthesis. Its ability to serve as a precursor to the pentafluorophenyl moiety through decarboxylation opens up a wide range of synthetic possibilities, particularly in the construction of complex fluorinated molecules for the pharmaceutical and materials science industries. The protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this important building block.
References
- MySkinRecipes. This compound.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 23675284, this compound.
- Fagnou, K. et al. Palladium-Catalyzed Direct Arylation of 5-Halouracils and 5-Halouracil Nucleosides with Arenes and Heteroarenes Promoted by TBAF. J. Org. Chem.2007, 72 (1), 123-130.
- Jin, D. et al. Pd(II)-Catalyzed para-Selective C–H Arylation of mono-Substituted Arenes. J. Am. Chem. Soc.2011, 133 (40), 15896-15899.
- Wang, D. et al. Direct Arylation of Simple Arenes with Aryl Bromides by Synergistic Silver and Palladium Catalysis. Angew. Chem. Int. Ed.2012, 51 (44), 11073-11077.
- Wikipedia. Ullmann condensation.
- Goosen, L. J. et al. Copper-Catalyzed Decarboxylation of Aromatic Carboxylic Acids: En Route to Milder Reaction Conditions. Adv. Synth. Catal.2010, 352 (10), 1647-1652.
- Organic Chemistry Portal. Ullmann Reaction.
- Monge, M. et al. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Curr. Org. Chem.2014, 18 (1), 2-46.
- PubChem. 2,3,4,5,6-Pentafluorobenzoic acid.
- Wikipedia. Ullmann reaction.
- Rossi, A. et al. C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules2022, 27 (11), 3591.
- PubChem. This compound.
Sources
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C7F5NaO2 | CID 23675284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Direct Arylation of 5-Halouracils and 5-Halouracil Nucleosides with Arenes and Heteroarenes Promoted by TBAF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. future4200.com [future4200.com]
- 5. Pd(II)-Catalyzed para-Selective C–H Arylation of mono-Substituted Arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct Arylation of Simple Arenes with Aryl Bromides by Synergistic Silver and Palladium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radical Pentafluoroethylation Reactions
Abstract
The introduction of the pentafluoroethyl (–C₂F₅) group into organic molecules is a powerful strategy in modern drug discovery and materials science. This moiety can significantly enhance key molecular properties such as metabolic stability, lipophilicity, and binding affinity. Compared to the more common trifluoromethyl group, the pentafluoroethyl group offers a distinct electronic and steric profile, providing a valuable tool for fine-tuning molecular characteristics.[1] This application note provides a detailed guide to the experimental setup for radical pentafluoroethylation reactions, a versatile and increasingly popular method for forging C–C₂F₅ bonds. We will explore two robust protocols: a copper-mediated approach for the functionalization of unactivated alkenes and a photoredox-catalyzed method for the pentafluoroethylation of arenes. This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate this valuable motif into their synthetic programs.
Introduction: The Significance of the Pentafluoroethyl Group
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry.[2] While the trifluoromethyl (–CF₃) group is ubiquitous, its bulkier analogue, the pentafluoroethyl (–C₂F₅) group, has emerged as a compelling alternative. Compounds bearing a pentafluoroethyl substituent have demonstrated improved bioactivity and lipophilicity profiles compared to their trifluoromethyl counterparts.[1] For example, the angiotensin II receptor antagonist Dup 532, which contains a pentafluoroethylated imidazole ring, is more effective than its non-fluorinated version when taken orally.[1]
Radical-mediated pathways offer a particularly effective means of installing the –C₂F₅ group, as they often proceed under mild conditions and exhibit broad functional group tolerance. The generation of the pentafluoroethyl radical (•C₂F₅) is the key step, and several methods have been developed to achieve this, primarily involving the reduction of an electrophilic C₂F₅ source or the fragmentation of a suitable precursor. This guide will focus on practical, lab-scale protocols that leverage common and increasingly accessible reagents.
Foundational Principles: Generating the Pentafluoroethyl Radical
The success of any radical pentafluoroethylation reaction hinges on the efficient generation of the key •C₂F₅ intermediate. The choice of method depends on the substrate, desired reactivity, and available starting materials.
Causality Behind Method Selection:
-
Copper-Mediated Systems: These methods are excellent for reactions involving alkenes and alkynes. Copper complexes, such as those derived from inexpensive pentafluoroethane (HCF₂CF₃) or through the homologation of TMSCF₃, can serve as a reliable source of the •C₂F₅ radical, often under aerobic conditions at room temperature.[3] The copper catalyst plays a crucial role in mediating the radical transfer process.
-
Photoredox Catalysis: This powerful technique uses visible light to initiate a single-electron transfer (SET) process.[4][5] An excited photocatalyst can reduce a suitable electrophilic pentafluoroethylating reagent (e.g., a Togni- or Umemoto-type reagent analogue) to generate the •C₂F₅ radical. This method is exceptionally mild and has been successfully applied to the functionalization of electron-rich arenes and heteroarenes.[6][7]
The following diagram illustrates the general principle of radical generation via photoredox catalysis.
Caption: General workflow for photoredox-catalyzed radical generation.
Safety First: Handling Fluoroalkylation Reagents and Waste
Trustworthiness through Safety: A robust protocol is a safe protocol. All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.[8]
-
Reagent-Specific Hazards:
-
Hypervalent Iodine Reagents (Togni-type): These reagents can be heat-sensitive and should be stored under refrigeration and an inert atmosphere.[9] While generally stable, they are energetic compounds and should not be heated aggressively.
-
Copper Salts and Fluoride Sources (e.g., CuF₂, KF): These materials can be toxic if inhaled or ingested.[10][11] Contact with acids can liberate highly toxic and corrosive hydrogen fluoride (HF) gas.[12] Always handle these solids carefully to avoid generating dust.
-
-
Waste Disposal:
-
Copper Waste: Collect all copper-containing residues in a designated hazardous waste container. Copper is an environmental hazard and must not be disposed of down the drain.[12]
-
Fluoride Waste: Aqueous layers from workups may contain fluoride ions. This waste should be treated and disposed of according to local environmental regulations.[12] Consult your institution's environmental health and safety (EHS) office for specific guidelines.
-
Protocol 1: Copper-Mediated Radical Pentafluoroethylation of Unactivated Alkenes
This protocol is adapted from methodologies that utilize a pre-formed or in situ-generated CuCF₂CF₃ complex for the allylic pentafluoroethylation of simple alkenes.[3][8] The reaction is notable for its operational simplicity, proceeding at room temperature and open to the air.
Materials and Equipment
-
Reagents: Copper source (e.g., CuI, CuCl), Fluoride source (e.g., KF), Pentafluoroethyl source (e.g., TMSCF₂CF₃ or Pentafluoroethane gas), Alkene substrate, Ligand (e.g., 1,10-phenanthroline, if necessary), Solvent (e.g., DMF, NMP).
-
Equipment: Schlenk flask or vial with a magnetic stir bar, Standard glassware for workup and purification, Syringes and needles, Magnetic stir plate, Rotary evaporator, Flash chromatography system.
Step-by-Step Experimental Procedure
The following workflow diagram outlines the key steps of the process.
Sources
- 1. Copper-catalyzed pentafluoroethylation of aryl/alkenyl iodides with pentafluoroethylsilane - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [18F]Trifluoroiodomethane – Enabling Photoredox‐mediated Radical [18F]Trifluoromethylation for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.tue.nl [pure.tue.nl]
- 6. C−H Fluoromethoxylation of Arenes by Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Radical Pentafluoroethylation of Unactivated Alkenes Using CuCF2CF3. | Semantic Scholar [semanticscholar.org]
- 9. fishersci.com [fishersci.com]
- 10. cfplus.cz [cfplus.cz]
- 11. Copper Fluoride - ESPI Metals [espimetals.com]
- 12. fishersci.fr [fishersci.fr]
Application Notes & Protocols: The Strategic Use of Sodium 2,3,4,5,6-pentafluorobenzoate in the Synthesis of Halogenated Drugs
Introduction: The Indispensable Role of Fluorine in Modern Drug Discovery
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2] The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly enhance the therapeutic profile of a molecule. Judicious fluorination can lead to improved metabolic stability, increased membrane permeability, enhanced binding affinity for target proteins, and modulated pKa.[1][3] Consequently, a significant percentage of pharmaceuticals reaching the market are organofluorine compounds.[4][5]
Within the medicinal chemist's toolkit, fluorinated building blocks are essential for introducing fluorine-containing motifs into complex molecules.[4][6] Sodium 2,3,4,5,6-pentafluorobenzoate stands out as a versatile and valuable reagent in this class.[7] It serves as a robust precursor for introducing the pentafluorobenzoyl or pentafluorophenyl group, a moiety that not only confers the benefits of fluorination but also provides a reactive handle for further synthetic transformations. This guide provides an in-depth exploration of its applications, reaction mechanisms, and detailed protocols for its use in the synthesis of halogenated drug precursors.
Core Principles: The Chemistry of the Pentafluorobenzoyl Group
The utility of this compound stems from the powerful electron-withdrawing nature of the five fluorine atoms on the aromatic ring. This property activates the carboxylate group for various transformations and imparts unique characteristics to the resulting derivatives.
2.1. Activation and Pentafluorobenzoylation
While the sodium salt itself is a stable carboxylate, its primary use in synthesis involves its conversion to a more reactive intermediate to facilitate the acylation of nucleophiles such as amines, alcohols, and thiols. This process, known as pentafluorobenzoylation, is a cornerstone of its application. The high degree of fluorination makes the carbonyl carbon of the resulting activated species exceptionally electrophilic and susceptible to nucleophilic attack.[8]
This activation can be achieved through several common methods:
-
Conversion to Pentafluorobenzoyl Chloride: Acidification of the sodium salt followed by treatment with a chlorinating agent (e.g., thionyl chloride, oxalyl chloride) yields the highly reactive acyl chloride.
-
In-Situ Coupling: The carboxylate can be activated directly in the reaction mixture using standard peptide coupling agents (e.g., DCC, EDC/HOBt) to form an active ester or other intermediate that readily reacts with nucleophiles.
-
Mixed Anhydride Formation: Reaction with other acyl chlorides or chloroformates generates a mixed anhydride, which is a highly effective acylating agent, particularly useful in sterically hindered situations or for promoting macrocyclization.[8]
The general mechanism for the pentafluorobenzoylation of a primary amine via an activated intermediate is illustrated below.
Caption: General mechanism of pentafluorobenzoylation.
2.2. A Platform for Nucleophilic Aromatic Substitution (SNAr)
Beyond its role as an acylating agent, the pentafluorophenyl ring itself is a versatile synthetic platform. The electron-deficient nature of the ring makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions. Typically, the fluorine atom at the para position is the most labile and can be selectively displaced by a wide range of nucleophiles (e.g., thiols, amines, alkoxides). This allows for the late-stage introduction of diverse functional groups, providing a powerful strategy for building molecular complexity.[9]
Sources
- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. This compound [myskinrecipes.com]
- 8. researchgate.net [researchgate.net]
- 9. A protocol for the gram-scale synthesis of polyfluoroaryl sulfides via an SNAr step - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Incorporation of the Pentafluorobenzoate Moiety into Heterocyclic Scaffolds
Foreword: The Strategic Value of Pentafluorobenzoylation in Modern Drug Discovery
Heterocyclic compounds form the bedrock of medicinal chemistry, with a significant majority of FDA-approved drugs featuring these core structures.[1][2] The strategic modification of these scaffolds is a central theme in drug development, aimed at optimizing pharmacokinetic and pharmacodynamic profiles. The incorporation of fluorine-containing groups is a particularly powerful strategy, known to enhance metabolic stability, binding affinity, and lipophilicity.[3][4]
The pentafluorobenzoyl group (C₆F₅CO-) stands out as a uniquely valuable moiety. Beyond simply introducing fluorine, it acts as a robust, electron-withdrawing chemical handle. Its incorporation can profoundly influence the electronic properties of the parent heterocycle, modulate pKa, and introduce a valuable reporter group for analytical characterization, particularly by ¹⁹F NMR spectroscopy and mass spectrometry.[5][6] Furthermore, pentafluorobenzoate esters can serve as activated precursors for more complex transformations, such as in palladium-catalyzed cyclization reactions to build novel N-heterocyclic systems.[7][8]
This guide provides a detailed technical overview and actionable protocols for the incorporation of the pentafluorobenzoate group onto nitrogen, oxygen, and sulfur atoms within heterocyclic frameworks. It is designed for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful functional group in their synthetic campaigns.
Core Synthetic Strategies: Acylation of Heteroatoms
The most direct method for introducing the pentafluorobenzoyl group is through nucleophilic acyl substitution using pentafluorobenzoyl chloride (PFBC), a commercially available and highly reactive acylating agent.[9][10] The choice of conditions is dictated by the nucleophilicity of the heteroatom (N > O > S) and the overall stability of the heterocyclic substrate.
N-Pentafluorobenzoylation
The acylation of nitrogen atoms in heterocycles such as pyrrolidines, imidazoles, and anilines is typically a high-yielding and straightforward reaction. The primary challenge is managing the hydrogen chloride (HCl) byproduct, which can protonate the starting amine, rendering it non-nucleophilic.
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is essential to scavenge the generated HCl, driving the equilibrium towards product formation. Pyridine can also act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.
-
Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are preferred to avoid side reactions with the acyl chloride.
-
Temperature: The reaction is often initiated at a low temperature (0 °C) to control the initial exotherm, particularly with highly reactive amines, and then allowed to warm to room temperature to ensure complete conversion.
A more advanced strategy involves the use of N-(pentafluorobenzoyloxy)sulfonamides in palladium-catalyzed aza-Heck cyclizations.[8] In this sophisticated method, the pentafluorobenzoate acts as a leaving group in the oxidative addition step to a Pd(0) catalyst, enabling the formation of complex N-heterocyclic ring systems.[7][8]
O-Pentafluorobenzoylation
The esterification of heterocyclic alcohols or phenols proceeds via a similar mechanism to N-acylation. The lower nucleophilicity of oxygen compared to nitrogen often necessitates slightly more forcing conditions or the use of a catalyst.
Causality Behind Experimental Choices:
-
Activation: For less reactive alcohols, the use of a catalytic amount of 4-dimethylaminopyridine (DMAP) alongside a stoichiometric base like TEA can significantly accelerate the reaction. DMAP acts as a superior nucleophilic catalyst to pyridine.
-
Anion Generation: Alternatively, the alcohol can be deprotonated first with a strong base like sodium hydride (NaH) to form a highly nucleophilic alkoxide, which then readily reacts with PFBC.[11] This is particularly useful for sterically hindered or electron-deficient alcohols.
S-Pentafluorobenzoylation
Thiols are excellent nucleophiles and react readily with PFBC to form thioesters. The reaction of 2-mercaptobenzimidazole with pentafluorobenzoyl chloride in pyridine proceeds efficiently at room temperature, demonstrating the high reactivity of the sulfur atom.[11] The resulting thioester can subsequently undergo intramolecular cyclization via nucleophilic aromatic substitution of an ortho-fluorine atom, providing a pathway to complex fused heterocyclic systems.[11]
Data Presentation: Comparative Reaction Conditions
The following table summarizes typical conditions for the pentafluorobenzoylation of various heterocyclic substrates, providing a starting point for reaction optimization.
| Heteroatom | Substrate Example | Reagent | Base / Catalyst | Solvent | Temp. | Typical Yield | Reference |
| Nitrogen | Pyrrolidine | Pentafluorobenzoyl Chloride | Triethylamine | DCM | 0 °C to RT | >90% | (General) |
| Nitrogen | 2-Hydroxybenzimidazole | Pentafluorobenzoyl Chloride | NaH | THF | 0 °C to RT | 81% (dianion) | [11] |
| Oxygen | Phenol | Pentafluorobenzoyl Chloride | Pyridine | Pyridine | RT | High | [5] |
| Sulfur | 2-Mercaptobenzimidazole | Pentafluorobenzoyl Chloride | Pyridine | Pyridine | RT | 50% (cyclized) | [11] |
Experimental Workflow & Characterization
A successful synthetic campaign relies on a logical progression from reaction setup to purification and unambiguous characterization.
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 | MDPI [mdpi.com]
- 5. Acetylation and pentafluorobenzoylation of lidocaine metabolites in aqueous solution and identification of derivatives by combined gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. Diverse N-Heterocyclic Ring Systems via Aza-Heck Cyclizations of N-(Pentafluorobenzoyloxy)sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diverse N‐Heterocyclic Ring Systems via Aza‐Heck Cyclizations of N‐(Pentafluorobenzoyloxy)sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pentafluorobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 10. Pentafluorobenzoyl chloride | C7ClF5O | CID 75256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
The Versatility of Sodium 2,3,4,5,6-pentafluorobenzoate: A Gateway to Advanced Fluorinated Materials
Introduction: In the landscape of modern materials science and drug discovery, the strategic incorporation of fluorine atoms into molecular architectures has proven to be a transformative approach. The unique physicochemical properties imparted by fluorine, such as enhanced thermal stability, metabolic resistance, and altered electronic characteristics, have made fluorinated compounds indispensable. Among the myriad of fluorinated building blocks, sodium 2,3,4,5,6-pentafluorobenzoate stands out as a particularly versatile and reactive synthon. Its perfluorinated aromatic ring, activated towards nucleophilic attack, and the potential for decarboxylative generation of the pentafluorophenyl anion, unlock a diverse range of synthetic possibilities. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
The Chemical Logic of a Perfluorinated Building Block
The reactivity of this compound is dominated by the strong electron-withdrawing nature of the five fluorine atoms on the benzene ring. This perfluorination renders the aromatic ring highly electron-deficient and, consequently, susceptible to nucleophilic aromatic substitution (SNAr).[1] This is in stark contrast to the typical electrophilic substitution reactions observed in non-fluorinated benzene derivatives. The fluorine atoms, particularly at the para position, are excellent leaving groups in this context, facilitating the introduction of a wide array of functional groups.
Furthermore, the carboxylate moiety provides a synthetic handle for another powerful transformation: decarboxylation. Under appropriate conditions, this compound can be converted to the highly reactive pentafluorophenyl anion, a potent nucleophile that can engage with a variety of electrophiles to form new carbon-carbon and carbon-heteroatom bonds.
Application in the Synthesis of Fluorinated Polymers
The incorporation of perfluorinated aromatic units into polymers can dramatically enhance their thermal stability, chemical resistance, and optical properties.[2] Poly(pentafluorostyrene), for instance, is a valuable material with a low refractive index and high thermal resistance.[3] While the direct polymerization of pentafluorostyrene is a common route, this compound can serve as a precursor to monomers or as a co-monomer in certain polymerization reactions.
Protocol 1: Conceptual Synthesis of a Pentafluorophenyl-containing Monomer
This protocol outlines a conceptual pathway for the synthesis of a vinyl-functionalized monomer derived from this compound, suitable for subsequent polymerization.
Reaction Scheme:
Caption: Conceptual workflow for the synthesis of a fluorinated polymer.
Materials:
| Reagent/Solvent | CAS Number | Molecular Formula | Notes |
| This compound | 4830-57-3 | C₇F₅NaO₂ | Ensure dryness before use. |
| 4-Vinylbenzyl alcohol | 114-59-0 | C₉H₁₀O | Inhibitor may need to be removed. |
| Sodium hydride (60% dispersion in mineral oil) | 7646-69-7 | NaH | Highly reactive, handle with care. |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | C₃H₇NO | Use dry solvent. |
| Diethyl ether, anhydrous | 60-29-7 | C₄H₁₀O | For extraction. |
| Saturated aqueous ammonium chloride | N/A | NH₄Cl | For quenching. |
| Anhydrous magnesium sulfate | 7487-88-9 | MgSO₄ | For drying. |
| Azobisisobutyronitrile (AIBN) | 78-67-1 | C₈H₁₂N₄ | Recrystallize before use. |
| Toluene, anhydrous | 108-88-3 | C₇H₈ | For polymerization. |
Procedure:
-
Synthesis of Pentafluorophenyl-4-vinylbenzyl ether: a. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq) suspended in anhydrous DMF (50 mL). b. Cool the suspension to 0 °C in an ice bath. c. Slowly add a solution of 4-vinylbenzyl alcohol (1.0 eq) in anhydrous DMF (20 mL) via the dropping funnel. d. Stir the mixture at room temperature for 30 minutes. e. Add a solution of this compound (1.1 eq) in anhydrous DMF (30 mL). f. Heat the reaction mixture to 80 °C and monitor the progress by thin-layer chromatography (TLC). g. Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride. h. Extract the product with diethyl ether (3 x 50 mL). i. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. j. Purify the crude product by column chromatography on silica gel.
-
Polymerization: a. In a Schlenk tube, dissolve the purified pentafluorophenyl-4-vinylbenzyl ether (1.0 eq) and AIBN (0.02 eq) in anhydrous toluene. b. Degas the solution by three freeze-pump-thaw cycles. c. Heat the reaction mixture at 80 °C for 24 hours. d. Cool the solution and precipitate the polymer by adding the reaction mixture to a large volume of cold methanol. e. Filter the polymer and dry under vacuum.
Gateway to Functionalized Small Molecules via Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the perfluorinated ring in this compound makes it an excellent substrate for SNAr reactions.[4] This allows for the introduction of a variety of nucleophiles, including amines, thiols, and alkoxides, to create highly functionalized aromatic compounds that are valuable intermediates in drug discovery and agrochemical research.[5] The para-fluorine is generally the most susceptible to substitution due to resonance stabilization of the Meisenheimer intermediate.[6]
Protocol 2: Para-Selective Substitution with a Thiol Nucleophile
This protocol details a representative procedure for the para-selective SNAr of this compound with a thiol, a common transformation for introducing sulfur-containing moieties.[7]
Reaction Scheme:
Caption: SNAr reaction of this compound.
Materials:
| Reagent/Solvent | CAS Number | Molecular Formula | Notes |
| This compound | 4830-57-3 | C₇F₅NaO₂ | Ensure dryness before use. |
| Thiophenol | 108-98-5 | C₆H₆S | Use in a well-ventilated fume hood. |
| Potassium carbonate, anhydrous | 584-08-7 | K₂CO₃ | Finely powder before use. |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | C₃H₇NO | Use dry solvent. |
| Hydrochloric acid (1 M) | 7647-01-0 | HCl | For acidification. |
| Ethyl acetate | 141-78-6 | C₄H₆O₂ | For extraction. |
| Brine (saturated NaCl solution) | N/A | NaCl | For washing. |
| Anhydrous sodium sulfate | 7487-88-9 | Na₂SO₄ | For drying. |
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.
-
Stir the suspension at room temperature for 10 minutes.
-
Add thiophenol (1.1 eq) to the reaction mixture.
-
Heat the mixture to 60 °C and monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Acidify the aqueous solution with 1 M HCl to pH ~2.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Application in the Synthesis of Fluorinated Liquid Crystals
The incorporation of fluorinated moieties into liquid crystal structures is a key strategy for tuning their dielectric anisotropy, viscosity, and other critical properties for display applications.[8][9] Perfluorinated benzoic acids and their derivatives are valuable building blocks in the synthesis of these advanced materials.[10][11]
Protocol 3: Conceptual Esterification for a Liquid Crystal Precursor
This protocol provides a conceptual framework for the esterification of the corresponding pentafluorobenzoic acid (which can be readily generated from the sodium salt by acidification) with a mesogenic alcohol to form a potential liquid crystal molecule.
Reaction Scheme:
Caption: Conceptual synthesis of a fluorinated liquid crystal precursor.
Materials:
| Reagent/Solvent | CAS Number | Molecular Formula | Notes |
| This compound | 4830-57-3 | C₇F₅NaO₂ | --- |
| Hydrochloric acid (1 M) | 7647-01-0 | HCl | For acidification. |
| 4'-Hexyl-4-biphenylol | 37942-07-7 | C₁₈H₂₂O | Mesogenic alcohol. |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 538-75-0 | C₁₃H₂₂N₂ | Handle with care, potent allergen. |
| 4-Dimethylaminopyridine (DMAP) | 1122-58-3 | C₇H₁₀N₂ | Catalyst. |
| Dichloromethane (DCM), anhydrous | 75-09-2 | CH₂Cl₂ | Use dry solvent. |
Procedure:
-
Generation of Pentafluorobenzoic Acid: a. Dissolve this compound in water. b. Acidify the solution with 1 M HCl to pH ~2. c. Collect the precipitated pentafluorobenzoic acid by filtration and dry thoroughly.
-
Esterification: a. To a solution of pentafluorobenzoic acid (1.0 eq) and 4'-hexyl-4-biphenylol (1.1 eq) in anhydrous DCM, add DMAP (0.1 eq). b. Cool the solution to 0 °C and add a solution of DCC (1.2 eq) in anhydrous DCM. c. Stir the reaction mixture at room temperature overnight. d. Filter off the dicyclohexylurea precipitate. e. Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine. f. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. g. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide range of fluorinated materials. Its utility in nucleophilic aromatic substitution, as a precursor to reactive intermediates, and in the construction of fluorinated polymers and liquid crystals underscores its importance in modern organic and materials chemistry. The protocols provided herein offer a practical starting point for researchers to explore the rich chemistry of this valuable synthon. As the demand for advanced materials with tailored properties continues to grow, the applications of this compound are poised to expand even further.
References
- Hird, M. Fluorinated liquid crystals–properties and applications. Chemical Society Reviews, 2007, 36(12), 2070-2095. [Link]
- Kelly, S. M.; O'Neill, M. Liquid crystals for displays and photonics.
- MySkinRecipes.
- Ameduri, B. From vinylidene fluoride (VDF) to the applications of fluoropolymers. Chemical reviews, 2009, 109(12), 6632-6686.
- Isanbor, C.; O'Hagan, D. Fluorine in medicinal chemistry: a review of contemporary literature. Journal of fluorine chemistry, 2006, 127(3), 303-319.
- PubChem.
- Kirsch, P.; Bremer, M. Fluorinated liquid crystals for modern displays. Angewandte Chemie International Edition, 2000, 39(23), 4216-4235.
- Tschierske, C. Fluorinated liquid crystals: design of soft nanostructures and increased complexity of self-assembly by perfluorinated segments. Topics in current chemistry, 2012, 318, 1-108.
- Terrier, F.
- Wikipedia.
- O'Hagan, D. Understanding the effects of fluorine in bioorganic chemistry. Journal of fluorine chemistry, 2000, 103(1), 61-69.
- Chambers, R. D. Fluorine in Organic Chemistry. Blackwell Publishing, 2004.
- Smart, B. E. Fluorine substituent effects (on reactivities of organic compounds). Journal of fluorine chemistry, 2001, 109(1), 3-11.
- Kirsch, P. Synthesis of and material properties of fluorinated liquid crystals. Modern Fluoroorganic Chemistry, 2004, 205-231.
- Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
- ResearchGate.
- ResearchGate.
Sources
- 1. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. ossila.com [ossila.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes [beilstein-journals.org]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. researchgate.net [researchgate.net]
Techniques for introducing fluorine-containing functional groups into molecules
An Application Guide to Modern Fluorination Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Transformative Impact of Fluorine in Molecular Sciences
The strategic incorporation of fluorine atoms and fluorine-containing functional groups into organic molecules has become a cornerstone of modern medicinal chemistry, agrochemical development, and materials science.[1][2] With its extreme electronegativity, small atomic size, and the high strength of the carbon-fluorine bond, fluorine can profoundly alter a molecule's physicochemical and biological properties.[2][3] Introducing these groups can enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve membrane permeability, and modulate the acidity or basicity of nearby functional groups, thereby improving binding affinity to biological targets.[3][4][5] As of 2025, approximately 25% of all marketed pharmaceuticals contain at least one fluorine atom, a figure that rises to around 40% for newly approved drugs, highlighting the critical importance of reliable and versatile fluorination methods.[2]
This guide provides an in-depth overview of the principal strategies for introducing fluorine and fluorinated moieties. It moves beyond simple reagent lists to explain the causality behind methodological choices, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.
Part A: Direct C-F Bond Formation Strategies
The most direct approach to organofluorines is the formation of a carbon-fluorine bond. Methodologies are broadly classified by the nature of the fluorine source: electrophilic ("F⁺" equivalent) or nucleophilic (F⁻).
Electrophilic Fluorination: Taming "F⁺"
Electrophilic fluorination involves the reaction of a carbon-centered nucleophile (such as an enolate, silyl enol ether, or electron-rich arene) with an electrophilic fluorine source.[2][6] Early methods using hazardous reagents like elemental fluorine (F₂) have been almost entirely superseded by a class of stable, easy-to-handle reagents containing a nitrogen-fluorine (N-F) bond.[6][7] These reagents feature an electron-deficient fluorine atom, making it susceptible to attack by nucleophiles.
Causality of Reagent Choice: The development of N-F reagents was driven by the need to moderate the extreme reactivity of F₂ while providing a stable, selective source of electrophilic fluorine.[7] Electron-withdrawing groups attached to the nitrogen atom decrease the electron density on fluorine, enhancing its electrophilicity.[6] Cationic reagents, such as Selectfluor®, are generally more reactive than neutral ones like N-Fluorobenzenesulfonimide (NFSI) because the positive charge on the nitrogen atom strongly withdraws electron density from the fluorine.[6]
Key Reagents & Comparison:
| Reagent | Structure | Type | Key Characteristics & Applications |
| Selectfluor® (F-TEDA-BF₄) | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Cationic N-F | Highly reactive, versatile, and soluble in polar solvents. Widely used for fluorinating β-dicarbonyls, enolates, steroids, and arenes. Also used as an oxidant.[2][6][8] |
| NFSI (N-Fluorobenzenesulfonimide) | Neutral N-F | Milder and more soluble in organic solvents than Selectfluor®. Excellent for fluorinating carbanions, silyl enol ethers, and in transition-metal-catalyzed C-H fluorinations.[5][6][7][8] |
Mechanism: The precise mechanism of electrophilic fluorination remains a topic of discussion but is generally considered to proceed via either a direct Sₙ2-type pathway or a single-electron transfer (SET) process, depending on the substrate and reagent.[6][8]
Caption: Plausible mechanistic pathways for electrophilic fluorination.[8]
Protocol 1: Enantioselective α-Fluorination of a β-Ketoester using a Chiral Catalyst
This protocol describes the highly enantioselective α-fluorination of a β-ketoester, a critical transformation for creating chiral building blocks. The causality for this method lies in the use of a chiral transition metal complex that forms a rigid chiral environment around the substrate's enolate, directing the attack of the electrophilic fluorine source to one face of the molecule.[3]
-
Objective: To synthesize an enantioenriched α-fluoro-β-ketoester.
-
Reagents: Selectfluor®, Chiral Bis(oxazoline)-Copper(II) triflate complex [Cu(Box)(OTf)₂], β-ketoester substrate.
-
Reference: Based on principles described by Ma and Cahard.[3]
-
Self-Validation: The reaction's success is validated by ¹H and ¹⁹F NMR to confirm fluorination and by chiral HPLC or SFC to determine the enantiomeric excess (ee) of the product. An unoptimized reaction may show low conversion or low ee.
Step-by-Step Methodology:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon), add the chiral bis(oxazoline) ligand (11 mol%) and Cu(OTf)₂ (10 mol%) to anhydrous acetonitrile (MeCN). Stir the mixture at room temperature for 1 hour to pre-form the catalyst.
-
Reaction Setup: To the catalyst solution, add the β-ketoester substrate (1.0 eq).
-
Reagent Addition: Add Selectfluor® (1.2 eq) to the mixture in one portion.
-
Reaction Conditions: Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure α-fluoro-β-ketoester.
-
Analysis: Confirm the structure using NMR and Mass Spectrometry. Determine the enantiomeric excess using chiral HPLC analysis. High ee values (e.g., >90%) indicate successful asymmetric induction.[3]
Nucleophilic Fluorination: Harnessing the Power of F⁻
Nucleophilic fluorination introduces a fluorine atom via a fluoride ion (F⁻) acting as a nucleophile, typically displacing a leaving group in an Sₙ2 reaction or attacking an electron-deficient aromatic ring in an SₙAr reaction.[9][10]
Causality of Reagent & Condition Choice: The primary challenge in nucleophilic fluorination is the nature of the fluoride ion. In protic solvents, it is heavily solvated via hydrogen bonding, severely diminishing its nucleophilicity. In aprotic solvents, simple alkali metal fluorides like potassium fluoride (KF) have low solubility.[9][11] Therefore, successful protocols are designed to overcome these issues:
-
Fluoride Source: Cesium fluoride (CsF) is more soluble than KF. "Naked" fluoride sources like tetraalkylammonium fluorides (e.g., TBAF) provide a highly reactive, soluble fluoride ion.[12]
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO, MeCN) are used to avoid hydrogen bonding.
-
Additives: Phase-transfer catalysts (e.g., crown ethers, tetraalkylammonium salts) are often employed with KF or CsF to transport the fluoride ion into the organic phase.[9][10]
Caption: General Sₙ2 mechanism for nucleophilic fluorination.
Part B: Introducing Fluorinated Functional Groups
Beyond direct C-F bond formation, the introduction of fluorinated building blocks like trifluoromethyl (-CF₃) and difluoromethyl (-CF₂H) groups is a powerful strategy.
Trifluoromethylation (-CF₃)
The trifluoromethyl group is a highly lipophilic and strongly electron-withdrawing moiety that significantly enhances metabolic stability.[4][13] Reagents for its introduction are classified by their reactive nature.
Overview of Trifluoromethylating Reagents:
| Mechanism Type | Key Reagents | Description & Rationale |
| Nucleophilic ("CF₃⁻") | TMSCF₃ (Ruppert-Prakash Reagent) , HCF₃ (Fluoroform) | TMSCF₃ is a stable liquid that releases the CF₃⁻ anion upon activation with a fluoride source. HCF₃ is an inexpensive gas that can be deprotonated with a strong base to form CF₃⁻.[13][14][15] These are ideal for addition to carbonyls and other electrophiles. |
| Electrophilic ("CF₃⁺") | Togni Reagents , Umemoto Reagents | These are hypervalent iodine or sulfonium-based reagents, respectively. They are bench-stable solids that deliver a formal "CF₃⁺" group to nucleophiles like phenols, anilines, and β-ketoesters.[5][14][16] |
| Radical ("•CF₃") | CF₃I , CF₃SO₂Na (Langlois Reagent) | These reagents generate the trifluoromethyl radical (•CF₃) upon initiation (e.g., via light, heat, or a redox catalyst). Radical trifluoromethylation is exceptionally powerful for the late-stage C-H functionalization of (hetero)arenes.[13][17] |
Modern Advances: Photoredox Catalysis Visible-light photoredox catalysis has revolutionized radical trifluoromethylation.[18][19] This technique uses a photocatalyst that, upon absorbing light, can engage in single-electron transfer events to generate the •CF₃ radical from a stable precursor under exceptionally mild conditions, showing broad functional group tolerance.[18][20]
Caption: Simplified workflow for photoredox-catalyzed trifluoromethylation.
Protocol 2: Photoredox-Catalyzed C-H Trifluoromethylation of an Arene
This protocol leverages visible light to perform a challenging C-H functionalization under mild conditions. The causality lies in the photocatalyst's ability to convert a stable, solid radical precursor into the highly reactive •CF₃ radical at room temperature, avoiding harsh reagents.
-
Objective: To directly trifluoromethylate an electron-rich arene or heteroarene.
-
Reagents: Arene substrate, Sodium trifluoromethanesulfinate (Langlois reagent), fac-Ir(ppy)₃ (photocatalyst), K₂HPO₄, blue LEDs.
-
Reference: Based on principles described for photoredox catalysis.[17]
-
Self-Validation: The reaction requires light and the photocatalyst; running control reactions in the dark or without the catalyst should result in no product formation. Success is confirmed by NMR and MS analysis showing incorporation of the -CF₃ group.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried vial, add the arene substrate (0.5 mmol, 1.0 eq), sodium trifluoromethanesulfinate (1.0 mmol, 2.0 eq), fac-Ir(ppy)₃ (0.01 mmol, 2 mol%), and K₂HPO₄ (1.5 mmol, 3.0 eq).
-
Solvent & Degassing: Add anhydrous acetonitrile (4 mL). Seal the vial and degas the solution by sparging with Argon for 15 minutes.
-
Irradiation: Place the vial approximately 5 cm from a blue LED light source and stir at room temperature. Ensure the reaction is cooled with a fan to maintain ambient temperature.
-
Monitoring: Monitor the reaction by TLC or GC-MS. Reactions are typically complete within 12-24 hours.
-
Work-up: Once the starting material is consumed, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to isolate the trifluoromethylated product.
Difluoromethylation (-CF₂H)
The difluoromethyl group is of immense interest as it can serve as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups.[21][22] Uniquely, the hydrogen atom on the -CF₂H group is a weak hydrogen bond donor, a feature that can be exploited in drug design to enhance target binding.[21]
Key Strategies:
| Method | Reagent/Precursor | Description & Rationale |
| Nucleophilic | TMSCF₂H | Similar to the Ruppert-Prakash reagent, TMSCF₂H can deliver a nucleophilic "-CF₂H" equivalent upon activation.[21] |
| Radical | HCF₂SO₂Cl, PDFA | These reagents generate the •CF₂H radical, which can be used for C-H functionalization of heteroaromatics, often via Minisci-type reactions.[23] |
| Via Difluorocarbene (:CF₂) | ClCF₂CO₂Na, TMSCF₂Br | These are stable precursors that generate the highly reactive difluorocarbene (:CF₂) intermediate upon heating or activation. This electrophilic carbene is rapidly trapped by nucleophiles like phenols (O-H), anilines (N-H), or thiols (S-H) to install the -OCF₂H, -NCF₂H, or -SCF₂H group, respectively.[23][24] |
Protocol 3: O-Difluoromethylation of a Phenol via Difluorocarbene
This robust protocol is widely used for synthesizing aryl difluoromethyl ethers. The causality is based on the thermal decomposition of sodium chlorodifluoroacetate to generate difluorocarbene in situ, which is then trapped by the phenoxide nucleophile.
-
Objective: To convert a phenol into the corresponding difluoromethyl ether.
-
Reagents: Phenol substrate, Sodium chlorodifluoroacetate (ClCF₂CO₂Na), Potassium carbonate (K₂CO₃).
-
Reference: A standard and effective method for O-difluoromethylation.[24]
-
Self-Validation: The reaction requires heat to generate the carbene; no reaction should occur at room temperature. The presence of the base is crucial to form the more nucleophilic phenoxide. Product formation is confirmed by the appearance of a characteristic triplet in the ¹H NMR spectrum for the -CF₂H proton and a corresponding signal in the ¹⁹F NMR.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the phenol (1.0 eq), sodium chlorodifluoroacetate (2.0-3.0 eq), and potassium carbonate (2.0 eq).
-
Solvent: Add anhydrous DMF as the solvent.
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C with vigorous stirring. The reaction progress can be monitored by TLC or LC-MS.
-
Monitoring: The reaction is often complete within 4-8 hours.
-
Work-up: Cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with water and brine to remove DMF, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solution. Purify the crude product by flash column chromatography on silica gel to obtain the pure aryl difluoromethyl ether.
References
- Electrophilic fluorin
- Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Arom
- Catalytic, Enantioselective Fluorination Reactions. Organic Reactions. [Link]
- Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds - Vapourtec. Vapourtec. [Link]
- Synthesis of aromatic trifluoromethyl compounds: The potential for large scale applic
- Recent advances in the synthesis of trifluoromethyl ethers through the direct O - Chemical Review and Letters. Chemical Review and Letters. [Link]
- Recent Developments in Nucleophilic Fluorination with Potassium Fluoride (KF): A Review. Wiley Online Library. [Link]
- Nucleophilic (Radio)Fluorination of Redox-Active Esters via Radi- cal-Polar Crossover Enabled by Photoredox Catalysis.
- Electrophilic fluorin
- Navigating the Synthesis of Trifluoromethylated Compounds: A Key Intermediate Guide. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Trifluoromethylated compound synthesis by fluorination - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
- New method for introducing fluorinated components into molecules - Universität Münster. Universität Münster. [Link]
- Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions | Chemical Reviews.
- Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates - Taylor & Francis. Taylor & Francis Online. [Link]
- Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer - NIH.
- Catalytic Enantioselective Fluorination - ScienceDirect. ScienceDirect. [Link]
- Visible-Light Photoredox-Catalysed Radical Cascade Reactions - CORE. CORE. [Link]
- Electrophilic Fluorination - Bryn Mawr College. Bryn Mawr College. [Link]
- Photoredox-catalyzed deoxyfluorination of activated alcohols with Selectfluor® - PMC - NIH.
- Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - MDPI. MDPI. [Link]
- Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. ScienceDirect. [Link]
- Enantioselective Organocatalytic α-Fluorination of Aldehydes - ACS Publications.
- Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University. Xi'an Jiaotong University. [Link]
- Pd-Catalyzed C-H Fluorination with Nucleophilic Fluoride - ResearchGate.
- Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing). Royal Society of Chemistry. [Link]
- Trifluoromethyl
- Selectfluor and NFSI exo-glycal fluorination strategies applied to the enhancement of the binding affinity of galactofuranosyltransferase GlfT2 inhibitors - PubMed.
- Introducing a new radical trifluoromethylation reagent - Chemical Communications (RSC Publishing). Royal Society of Chemistry. [Link]
- Strategies for Nucleophilic C(sp3)–(Radio)Fluorination | Journal of the American Chemical Society.
- Selectfluor and NFSI exo-glycal fluorination strategies applied to the enhancement of the binding affinity of galactofuranosyltransferase GlfT2 inhibitors. - R Discovery. R Discovery. [Link]
- Strategies for Nucleophilic C(sp3)–(Radio)Fluorination - The Doyle Group - UCLA. UCLA. [Link]
- Common trifluoromethylation reagents grouped according to their... - ResearchGate.
- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - NIH.
- N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Publishing. Royal Society of Chemistry. [Link]
- (a) Commonly used N–F reagents: Selectfluor™, ... - ResearchGate.
- Fluoroform: Organo-Fluorine chemistry, Selective Fluorination, Anionic Trifluoromethylation C-F bond - YouTube. YouTube. [Link]
- FLUORINE-CONTAINING COMPOUNDS FOR USE AS NUCLEOPHILIC REAGENTS FOR TRANSFERRING FUNCTIONAL GROUPS ONTO HIGH VALUE ORGANIC COMPOU - EPO.
- Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N-difluoromethyltriazolium triflate - PubMed.
- Renewable Reagent for Nucleophilic Fluorination - PMC - NIH.
- Nuclophilic Fluorination by F- - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS GCI Pharmaceutical Roundtable. [Link]
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. grokipedia.com [grokipedia.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. brynmawr.edu [brynmawr.edu]
- 6. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 7. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scilit.com [scilit.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 12. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 13. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds [mdpi.com]
- 19. vapourtec.com [vapourtec.com]
- 20. par.nsf.gov [par.nsf.gov]
- 21. alfa-chemistry.com [alfa-chemistry.com]
- 22. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 23. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with Sodium 2,3,4,5,6-Pentafluorobenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sodium 2,3,4,5,6-pentafluorobenzoate. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to help you improve the yield and efficiency of your reactions. The highly electron-deficient nature of the perfluorinated aromatic ring makes this reagent a valuable building block, particularly in nucleophilic aromatic substitution (SNAr) reactions, but also presents unique challenges.[1] This document will equip you with the knowledge to overcome these hurdles and achieve optimal results in your synthetic endeavors.
Troubleshooting Guide: Enhancing Reaction Yields
This section addresses specific issues that can arise during reactions involving this compound. Each problem is followed by potential causes and actionable solutions, grounded in established chemical principles.
Issue 1: Low or No Product Yield
Potential Cause A: Poor Solubility of this compound
The ionic nature of this sodium salt often leads to poor solubility in many common aprotic organic solvents required for SNAr reactions.[2][3] This insolubility can severely limit the concentration of the nucleophile in the organic phase, resulting in a sluggish or stalled reaction.
Solution:
-
Solvent Selection: While highly polar aprotic solvents like DMF or DMSO can be used, a more effective strategy is to employ a biphasic system with a phase-transfer catalyst (PTC).[2][3][4]
-
Phase-Transfer Catalysis (PTC): The use of a PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB) or a phosphonium salt, is highly recommended.[2][3] The PTC facilitates the transport of the pentafluorobenzoate anion from the solid or aqueous phase into the organic phase where the reaction with the electrophile occurs.[4][5] This dramatically increases the effective concentration of the nucleophile in the desired reaction phase, leading to significantly higher yields and faster reaction rates.[2]
Experimental Protocol: Typical SNAr Reaction using Phase-Transfer Catalysis
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the electrophile (1.0 eq), this compound (1.2 eq), and the phase-transfer catalyst (e.g., TBAB, 0.1 eq).
-
Add an appropriate aprotic solvent (e.g., toluene, acetonitrile).
-
If starting with an aqueous solution of the nucleophile, add it to the flask. Otherwise, a solid-liquid PTC system can be employed.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Potential Cause B: Inactive Nucleophile or Competing Side Reactions
The pentafluorobenzoyl group can be susceptible to hydrolysis, especially under harsh basic conditions or in the presence of water.[6] Additionally, if the corresponding acyl chloride, pentafluorobenzoyl chloride, is used as a precursor, it is highly reactive towards water and alcohols, which can lead to unwanted byproducts.[7][8]
Solution:
-
Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use, especially when working with the more reactive pentafluorobenzoyl chloride.[9]
-
Choice of Base: When a base is required, use a non-nucleophilic, anhydrous base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[10] The choice of base can significantly impact the reaction outcome, with stronger bases sometimes leading to multiple substitutions or decomposition.[10]
-
Reaction Temperature: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions. Start with a moderate temperature (e.g., 60 °C) and adjust as needed based on reaction monitoring.
Diagram: Troubleshooting Low Yield
Caption: A workflow for troubleshooting low reaction yields.
Issue 2: Formation of Multiple Products and Purification Challenges
Potential Cause: Multiple Reactive Sites on the Electrophile or Over-reaction
In cases where the electrophile has multiple leaving groups or the nucleophile is highly reactive, mixtures of mono-, di-, and poly-substituted products can be formed, complicating purification.
Solution:
-
Stoichiometry Control: Carefully control the stoichiometry of the reactants. Using a slight excess of the limiting reagent can sometimes favor mono-substitution.
-
Reaction Time and Temperature: Monitor the reaction closely and stop it once the desired product is maximized to prevent further reaction. Lowering the reaction temperature can also increase selectivity.
-
Chromatographic Separation: Utilize efficient purification techniques. Flash column chromatography with a carefully selected solvent system is often effective. For challenging separations, preparative HPLC may be necessary.
Table 1: Common Analytical Techniques for Reaction Monitoring
| Technique | Application | Advantages | Considerations |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative monitoring of reaction progress. | Simple, fast, and inexpensive. | Limited resolution for complex mixtures. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile products and byproducts.[11][12] | High resolution and sensitivity; provides structural information. | Derivatization may be required for non-volatile compounds.[11][13] |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of product formation and impurity profiling. | High resolution for complex mixtures; suitable for non-volatile compounds. | Can be more time-consuming and require method development. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of products and intermediates. | Provides detailed structural information. | Less sensitive than MS techniques; requires higher sample concentrations. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to store this compound?
A1: It should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[14] Storing it under an inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent moisture absorption.[15][16]
Q2: Can I use this compound in aqueous solutions?
A2: While the salt is soluble in water, many organic reactions require anhydrous conditions to prevent hydrolysis of reactants or products.[17] If water is used as a solvent, it is typically in a biphasic system with an organic solvent and a phase-transfer catalyst.[2][3]
Q3: My reaction is very slow, even with a phase-transfer catalyst. What can I do?
A3: If the reaction is still slow, consider the following:
-
Increase Temperature: Gradually increase the reaction temperature while carefully monitoring for byproduct formation.
-
Catalyst Choice: Not all phase-transfer catalysts are equally effective. You might try a different catalyst, for example, a phosphonium salt, which can be more stable at higher temperatures than ammonium salts.[3]
-
Solvent Effects: The choice of organic solvent in a biphasic system can influence the efficiency of the phase-transfer process. Experiment with different aprotic solvents of varying polarity.
Q4: Are there any safety precautions I should take when working with this compound?
A4: Yes, standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[14] Avoid inhalation of dust and contact with skin and eyes.[14] The material safety data sheet (MSDS) should be consulted for detailed safety information.[15][18]
Diagram: Phase-Transfer Catalysis Mechanism
Caption: Mechanism of phase-transfer catalysis in SNAr reactions.
By understanding the underlying principles and applying these troubleshooting strategies, you can significantly improve the outcomes of your reactions involving this compound.
References
- Selective Hydrolysis of Pentafluorobenzotrichloride. (n.d.). Synfacts.
- Phase transfer catalysis. (n.d.). Slideshare.
- Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. (2021). PMC - NIH.
- Phase-transfer catalyst. (n.d.). Wikipedia.
- Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. (n.d.). MDPI.
- Phase Transfer Catalysis. (n.d.). Alfa Chemistry.
- Chemical Safety Data Sheet MSDS / SDS - this compound. (2023). ChemicalBook.
- The critical role of phase-transfer catalysis in aprotic sodium oxygen batteries. (2025). Nature Chemistry.
- Pentafluorophenol and its derivatives. (n.d.). Suzhou Highfine Biotech.
- An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry. (n.d.). PMC - NIH.
- Acetylation and pentafluorobenzoylation of lidocaine metabolites in aqueous solution and identification of derivatives by combined gas chromatography/mass spectrometry. (1987). PubMed.
- This compound | 4830-57-3. (n.d.). Sigma-Aldrich.
- (PDF) An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry. (2010). ResearchGate.
- Pentafluorobenzoic acid. (n.d.). Solubility of Things.
- Table 1 Optimization of the nucleophilic aromatic substitution reaction. (n.d.). ResearchGate.
- Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. (n.d.). Beilstein Journals.
- Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). Semantic Scholar.
- Reaction conditions of pentafluorobenzoyl chloride alcoholysis and... (n.d.). ResearchGate.
- Synthetic Procedures. (n.d.). The Royal Society of Chemistry.
- 2,3,4,5,6-Pentafluorobenzoyl Chloride: Properties, Uses, and Production. (n.d.). Chemical Synthesis.
- This compound. (n.d.). MySkinRecipes.
- CAS 4830-57-3 this compound. (n.d.). BOC Sciences.
- This compound AldrichCPR. (n.d.). Sigma-Aldrich.
- This compound | CAS#:4830-57-3. (n.d.). Chemsrc.
- Observations on the reactivity of pentafluorophenyl sulfonate esters. (2025). Request PDF.
- Concerted nucleophilic aromatic substitutions. (n.d.). DASH (Harvard).
- Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride. (n.d.). Google Patents.
- Pentafluorobenzoyl chloride | C7ClF5O | CID 75256. (n.d.). PubChem - NIH.
- This compound | 4830-57-3. (n.d.). Sigma-Aldrich.
- 2,3,4,5,6-Pentafluorobenzoic acid 99 602-94-8. (n.d.). Sigma-Aldrich.
- Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. (n.d.). PubMed.
- Development and evaluation of analytical strategies for the monitoring of per- and polyfluoroalkyl substances from lithium-ion battery recycling materials. (2025). NIH.
- This compound | C7F5NaO2 | CID 23675284. (n.d.). PubChem.
- 4830-57-3|this compound|BLD Pharm. (n.d.). BLD Pharm.
- Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre. (n.d.). NIH.
- Reactions of Synthetic Organic Chemistry and the Role of Diazo Compounds. (n.d.). Longdom Publishing.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Phase transfer catalysis | PPTX [slideshare.net]
- 3. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. Pentafluorophenol and its derivatives [en.highfine.com]
- 7. pleiades.online [pleiades.online]
- 8. nbinno.com [nbinno.com]
- 9. rsc.org [rsc.org]
- 10. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acetylation and pentafluorobenzoylation of lidocaine metabolites in aqueous solution and identification of derivatives by combined gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemicalbook.com [chemicalbook.com]
- 15. This compound | 4830-57-3 [sigmaaldrich.com]
- 16. 4830-57-3|this compound|BLD Pharm [bldpharm.com]
- 17. solubilityofthings.com [solubilityofthings.com]
- 18. This compound | 4830-57-3 [sigmaaldrich.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Fluorination Reactions
Welcome to the Technical Support Center for fluorination reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in their experiments. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your synthetic endeavors.
Part 1: Foundational Troubleshooting Workflow
Low conversion is a frustratingly common issue in fluorination chemistry. Before delving into reagent-specific problems, it's crucial to assess the foundational parameters of your reaction setup. The following workflow provides a systematic approach to identifying the root cause of poor performance.
Caption: General troubleshooting workflow for low conversion rates.
Part 2: Frequently Asked Questions (FAQs)
This section addresses specific issues in a question-and-answer format, providing detailed explanations and actionable solutions.
Section 2.1: Reagent and Substrate Issues
Q1: My deoxyfluorination with DAST/Deoxo-Fluor is sluggish and gives a complex mixture. What's going on?
A: This is a classic problem often rooted in reagent quality and reaction conditions.
-
Reagent Inactivity: DAST (diethylaminosulfur trifluoride) and its analogues are notoriously sensitive to moisture.[1] Hydrolysis not only consumes the reagent but also generates HF, which can catalyze side reactions. Always use a fresh bottle or a properly stored aliquot from a reputable supplier.[1][2]
-
Thermal Instability: DAST can decompose at elevated temperatures, sometimes violently.[2][3] If your substrate requires heating, consider a more thermally stable alternative like PyFluor.
-
Side Reactions: The formation of byproducts is common.
-
Elimination: Dehydration to form alkenes is a frequent competitive pathway, especially with secondary or tertiary alcohols.[4] This is exacerbated by the HF generated in situ.
-
Rearrangement: Carbocationic intermediates, especially from secondary or tertiary alcohols, can undergo rearrangements (e.g., Wagner-Meerwein) prior to fluoride attack.[5]
-
Intramolecular Cyclization: For diols, intramolecular cyclization to form cyclic ethers can be a significant side reaction.[6]
-
Troubleshooting Steps:
-
Verify Reagent Activity: Before committing your valuable substrate, test the reagent on a simple primary alcohol like benzyl alcohol.
-
Strictly Anhydrous Conditions: Ensure your solvent is rigorously dried and transfer it via cannula or a dry syringe.[7] Flame-dry all glassware and cool it under an inert atmosphere (Nitrogen or Argon).[7]
-
Temperature Control: Run the reaction at the lowest possible temperature that still allows for conversion. For sluggish reactions, a gradual increase in temperature is preferable to starting at a high temperature.
-
Consider Alternatives: For substrates prone to rearrangement, reagents like PhenoFluor have been shown to favor a more concerted S(_N)2 mechanism, minimizing carbocation formation.[1]
Q2: I'm attempting an S(_N)Ar fluorination with KF, but I see no conversion. Why is it so difficult?
A: Nucleophilic aromatic substitution (S(_N)Ar) with potassium fluoride is challenging due to the low solubility and nucleophilicity of KF in common organic solvents.
-
Low Solubility: KF has very poor solubility in aprotic solvents, which are necessary for S(_N)Ar reactions. This means the effective concentration of fluoride ions in solution is extremely low.
-
Strong Crystal Lattice: The high lattice energy of KF makes it difficult for the fluoride ion to be liberated into the solution.
-
Water Contamination: Even trace amounts of water will hydrate the fluoride ion, drastically reducing its nucleophilicity through hydrogen bonding.[8]
Solutions:
-
Use a Phase-Transfer Catalyst: Crown ethers, such as 18-crown-6, are essential for sequestering the potassium ion, thereby liberating a "naked," more nucleophilic fluoride anion into the organic phase.[8] Tetrabutylammonium salts (e.g., Bu(_4)NCl) can also be effective.[9][10]
-
Azeotropic Drying: Before the reaction, azeotropically remove water from the KF/solvent mixture by refluxing with a Dean-Stark trap.
-
Solvent Choice: Use polar aprotic solvents like DMF, DMSO, or sulfolane, which can better solvate the potassium-crown ether complex.[11]
-
Spray-Dried KF: Using spray-dried KF, which has a higher surface area and is more amorphous, can improve reactivity.
Caption: Role of 18-Crown-6 in activating KF for S(_N)Ar reactions.
Q3: My electrophilic fluorination with Selectfluor® gives low yields and multiple products. How can I improve selectivity?
A: Selectfluor® is a powerful electrophilic fluorinating agent, but its high reactivity can lead to side reactions if not properly controlled.[12][13]
-
Over-fluorination: Highly activated substrates, such as electron-rich aromatics or β-dicarbonyl compounds, can undergo multiple fluorinations.[12]
-
Solvent Reactivity: Selectfluor® can react exothermically with certain solvents like DMF.[14] Acetonitrile is a commonly used and generally compatible solvent.
-
Mechanism Ambiguity: The mechanism can be either a direct S(_N)2-type attack on the fluorine atom or a single-electron transfer (SET) process, depending on the substrate.[15][16][17] This can lead to different product distributions.
Optimization Strategies:
-
Control Stoichiometry: Carefully control the equivalents of Selectfluor® used. For substrates prone to over-fluorination, start with 1.0-1.1 equivalents.
-
Temperature Management: Run the reaction at room temperature or below to moderate reactivity.[18]
-
Solvent Screening: While acetonitrile is a good starting point, other polar solvents can be screened.[19]
-
For β-Ketoesters: The reaction proceeds through the enolate. Ensure complete enolate formation with a suitable base before adding Selectfluor®. In some cases, a Lewis acid catalyst like TiCl(_4) can improve selectivity for monofluorination.[20]
Section 2.2: Reaction Parameters and Conditions
Q1: How critical is the complete exclusion of water?
A: For most fluorination reactions, it is arguably the single most critical parameter.
-
Nucleophilic Fluorination: Water molecules form strong hydrogen bonds with fluoride anions, creating a solvation shell that severely hinders the fluoride's ability to act as a nucleophile.[8] This effect is dramatic; even small amounts of water can completely shut down the reaction.
-
Electrophilic Fluorination (with moisture-sensitive reagents): Reagents like DAST and Deoxo-Fluor® react rapidly and exothermically with water, leading to their decomposition.[1][21] While Selectfluor® is described as water-tolerant, optimal results are consistently achieved under anhydrous conditions.[13]
Protocol: Rigorous Drying of Solvents
-
Pre-drying: For solvents with significant water content, pre-dry with a suitable agent (e.g., MgSO(_4), CaH(_2)).
-
Distillation: Distill the solvent under an inert atmosphere from an appropriate drying agent.
-
Acetonitrile, Toluene: Distill from CaH(_2).
-
THF, Dioxane: Distill from sodium/benzophenone ketyl (indicated by a deep blue or purple color).[22]
-
-
Storage: Store the freshly distilled anhydrous solvent over activated 3Å or 4Å molecular sieves under an inert atmosphere.[11][23]
-
Verification: For highly sensitive reactions, quantify residual water content using Karl Fischer titration.[7]
Q2: My reaction is giving a high ratio of elimination (E2) to substitution (S(_N)2) product. How can I favor substitution?
A: The competition between S(_N)2 and E2 pathways is a fundamental challenge, especially in nucleophilic fluorination of alkyl halides/sulfonates. The "naked" fluoride anion is not only a potent nucleophile but also a strong base.
-
Solvent Effects: The choice of solvent plays a crucial role.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally preferred for S(_N)2 reactions. They solvate the cation (e.g., K(\small^+) or Bu(_4)N(\small^+)) effectively but leave the fluoride anion relatively unsolvated and highly nucleophilic.[24]
-
Polar Protic Solvents (e.g., water, alcohols): These solvents strongly solvate the fluoride anion through hydrogen bonding, which significantly increases the activation energy for both S(_N)2 and E2 pathways. However, the E2 barrier tends to rise more steeply with increased solvation, which can, in some cases, cause a switch in preference from E2 to S(_N)2.[14][25][26]
-
-
Temperature: Higher temperatures generally favor elimination over substitution because elimination has a higher activation energy and is entropically favored.
Strategies to Favor S(_N)2:
-
Use a Polar Aprotic Solvent: This is the most common strategy to enhance the nucleophilicity of the fluoride ion.
-
Lower the Reaction Temperature: If the reaction rate is acceptable, running the reaction at a lower temperature will favor the S(_N)2 product.
-
Use a Less Hindered Substrate: S(_N)2 reactions are sensitive to steric hindrance. Primary substrates are much more likely to undergo substitution than secondary or tertiary substrates.
Caption: Competition between S(_N)2 and E2 pathways in nucleophilic fluorination.
Part 3: Data-Driven Reagent Selection
The choice of fluorinating agent is critical. The following tables provide quantitative data to aid in this selection process.
Table 1: Quantitative Reactivity Scale of Electrophilic N-F Reagents
The choice of an electrophilic fluorinating agent is often a balance between reactivity and selectivity. A more reactive reagent may give higher conversion but can also lead to more side products. This scale, based on kinetic data, provides a quantitative measure of reactivity.[27][28]
| Reagent | Common Acronym/Name | Relative Reactivity (log k(_\text{rel})) | Second-Order Rate Constant (k(_2), M |
| 2,3,4,5,6-Pentachloro-N-fluoropyridinium triflate | - | 8.0 | 1.1 x 10 |
| 2,6-Dichloro-N-fluoropyridinium triflate | - | 4.6 | 4.0 x 10 |
| Selectfluor® | F-TEDA-BF(_4) | 4.5 | 3.2 x 10 |
| 2,6-Dichloro-N-fluoropyridinium tetrafluoroborate | - | 4.5 | 3.1 x 10 |
| N-Fluorobenzenesulfonimide | NFSI | 1.0 | 1.0 x 10 |
| N-Fluoro-2,4,6-trimethylpyridinium triflate | - | 0 | 1.1 x 10 |
Data adapted from Rozatian et al.[27] The reactivity was determined using 1,3-dicarbonyl derivatives as nucleophiles in acetonitrile.
Table 2: Comparison of Deoxyfluorination Reagents for a Secondary Alcohol
This table illustrates typical yields and major byproducts for the deoxyfluorination of a generic secondary alcohol, highlighting the impact of reagent choice.
| Reagent | Typical Conditions | Desired Product Yield | Major Byproduct(s) | Key Considerations |
| DAST | CH(_2)Cl(_2), 0°C to RT | 40-70% | Alkene (Elimination) | Thermally unstable; can promote rearrangements.[2] |
| Deoxo-Fluor® | THF, RT to 50°C | 50-80% | Alkene (Elimination) | More thermally stable than DAST, but still moisture-sensitive.[1] |
| PyFluor | Acetonitrile, DBU, RT | 70-95% | Minimal | Generally milder and less prone to side reactions. |
| PhenoFluor | Dioxane, 60°C | 60-90% | Minimal SN2' (for allylic) | Favors S(_N)2 mechanism, good for preventing rearrangements.[1] |
Yields are representative and highly substrate-dependent.
Part 4: Safety and Handling
Fluorinating agents are hazardous and must be handled with extreme care.
-
DAST and Deoxo-Fluor®: These reagents are toxic, corrosive, and can decompose violently upon heating or contact with water.[21][29] Always handle in a chemical fume hood, wear acid-resistant gloves, and have a quench solution (e.g., cold saturated NaHCO(3)) ready.[12]
-
Selectfluor®: While more stable, it is a strong oxidizing agent. Avoid contact with combustible materials.[30]
-
Hydrogen Fluoride (HF): Many fluorination reactions generate HF as a byproduct. HF is extremely corrosive and can cause severe, delayed-onset burns. Always work in a well-ventilated fume hood and have calcium gluconate gel available as a first-aid antidote.[12]
Protocol: Quenching a DAST Reaction
-
Cooling: Once the reaction is complete (monitored by TLC/LC-MS), cool the reaction flask to 0°C in an ice-water bath.
-
Preparation: In a separate, larger flask, place a stirred, cold (0°C) solution of saturated aqueous sodium bicarbonate (NaHCO(_3)). The volume should be at least 10 times that of the reaction mixture.
-
Slow Addition: Using a dropping funnel or syringe, add the reaction mixture slowly and dropwise to the vigorously stirred NaHCO(_3) solution.
-
Caution: This process is highly exothermic and will release gas (CO(_2)). Ensure adequate ventilation and control the rate of addition to prevent excessive foaming and pressure buildup.
-
Work-up: Once the quench is complete, proceed with standard aqueous work-up and extraction.[31]
References
- Benchchem. (2025).
- Benchchem. (2025). Deoxyfluorination of Allylic Alcohols: A Technical Support Resource.
- Van der Eycken, J., et al. (2021). How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry. [Link]
- Benchchem. (2025).
- Benchchem. (2025). A Comparative Guide to Electrophilic Fluorinating Agents: Trifluoromethyl Hypofluorite vs. Selectfluor.
- Benchchem. (2025).
- Pereira Ávila, E., et al. (n.d.). Effect of water on the fluorination of a primary alkyl bromide with KF...
- Almeida, M., et al. (2018). Chemical reactions inside structured nano-environment: SN2 vs. E2 reactions for the F− + CH3CH2Cl system. Physical Chemistry Chemical Physics. [Link]
- Van der Eycken, J., et al. (2021). How Solvation Influences the SN2 versus E2 Competition.
- Sigman, M. S., et al. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research. [Link]
- Rozatian, N., & Hodgson, D. R. W. (2019).
- Coenen, H. H. (n.d.).
- Benchchem. (2025). A Comparative Guide to Electrophilic Fluorinating Agents: N,N-Difluoromethanamine vs. Selectfluor.
- Sigman, M. S., et al. (2020). Development of S N Ar Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration.
- Benchchem. (2025).
- Rozatian, N., et al. (2018).
- Gouverneur, V., et al. (2024). Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides. PubMed Central. [Link]
- Chambers, R. D., & Powell, R. L. (2001). Solvents for use in fluorination reactions.
- Tius, M. A., et al. (2017). Selectfluor and alcohol-mediated synthesis of bicyclic oxyfluorination compounds by Wagner–Meerwein rearrangement. PubMed Central. [Link]
- Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. [Link]
- Chemistry Stack Exchange. (2019). Why do polar aprotic solvents favour SN2 over E2?. [Link]
- Browne, D. L., et al. (2025). Green mechanochemical S N Ar fluorination of N-heteroaryl halides using KF. Green Chemistry. [Link]
- Rozatian, N., et al. (2018).
- Chemistry World. (2018).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Benchchem. (2025). catalyst deactivation in the synthesis of 6-fluoro-1-hexanol.
- Chemistry LibreTexts. (2021). Drying Solvents. [Link]
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
- Benchchem. (2025).
- Wikipedia. (n.d.). Selectfluor. [Link]
- ResearchGate. (n.d.).
- Benchchem. (2025).
- Benchchem. (2025). Application Notes and Protocols for the Fluorination of β-Ketoesters with 1-Fluoro-1H-imidazole.
- Organic Chemistry Portal. (n.d.). Selectfluor. [Link]
- ResearchGate. (2025).
- Reddit. (2025).
- Vapourtec. (n.d.). Fluorination Chemistry Performed in a Modular Flow Reactor. [Link]
- SCI. (n.d.). Simpler fluorine chemistry. [Link]
- Benchchem. (2025). Technical Support Center: 2-Fluorohexane Reactions and Workup.
- ResearchGate. (2025). Consecutive catalytic electrophilic fluorination/amination of β-keto esters: toward α-fluoro-α-amino acids?. [Link]
- PubMed. (n.d.).
- Steven V. Ley Research Group. (n.d.).
- Hypha Discovery. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Simpler fluorine chemistry [soci.org]
- 3. Fluorinating agents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 4. reddit.com [reddit.com]
- 5. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 6. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US6198011B1 - Solvents for use in fluorination reactions - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Selectfluor™ [sigmaaldrich.com]
- 14. How Solvation Influences the SN2 versus E2 Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Selectfluor - Wikipedia [en.wikipedia.org]
- 17. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Selectfluor and alcohol-mediated synthesis of bicyclic oxyfluorination compounds by Wagner–Meerwein rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. fishersci.com [fishersci.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. moodle2.units.it [moodle2.units.it]
- 24. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Scale ranks reactivity of fluorinating reagents | Research | Chemistry World [chemistryworld.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. aksci.com [aksci.com]
- 31. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification Strategies for Products Derived from Sodium 2,3,4,5,6-pentafluorobenzoate
Welcome to the technical support center for purification strategies involving derivatives of sodium 2,3,4,5,6-pentafluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges encountered when working with these highly fluorinated compounds. The unique electronic properties conferred by the pentafluorophenyl group necessitate specialized purification approaches. This resource provides in-depth, experience-driven advice in a direct question-and-answer format, moving from frequently asked questions to detailed troubleshooting guides.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the purification of compounds synthesized from this compound.
Q1: What are the most common impurities I can expect when using this compound in my reaction?
A1: The primary impurities often depend on the specific reaction, but common contaminants include unreacted starting material (this compound or its corresponding acid), residual solvents, and byproducts from side reactions. For instance, in esterification reactions, you might encounter unreacted pentafluorobenzoic acid. In cross-coupling reactions, side reactions like diarylation or triarylation can occur.[1] Hydrolysis of activated intermediates, such as pentafluorobenzoyl chloride, can also lead to the formation of pentafluorobenzoic acid as a significant impurity.[2][3]
Q2: My product is a solid. Is recrystallization a good first-line purification strategy?
A2: Yes, for solid derivatives, recrystallization is often an excellent and scalable initial purification step. The high crystallinity of many pentafluorinated aromatic compounds can lead to effective purification. The key is selecting an appropriate solvent system where the desired product has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures, while impurities remain in solution.[4][5] Common solvent systems include mixtures of a "good" solvent (e.g., dichloromethane, ethyl acetate) and a "poor" solvent (e.g., hexanes, heptane).
Q3: I am struggling to separate my fluorinated product from non-fluorinated impurities. What chromatographic techniques are most effective?
A3: Standard silica gel column chromatography is often effective. However, for challenging separations, specialized fluorinated stationary phases can be highly beneficial. These phases, such as those with pentafluorophenyl (PFP) or other perfluoroalkyl functionalities, can exhibit unique selectivity for fluorinated molecules through fluorous-fluorous interactions.[6][7][8] This can significantly enhance the separation of your target compound from non-fluorinated or less-fluorinated impurities.[6][8]
Q4: Can I use ¹⁹F NMR to assess the purity of my final product?
A4: Absolutely. ¹⁹F NMR is a powerful and highly sensitive technique for assessing the purity of fluorinated compounds.[9] The ¹⁹F chemical shifts are very sensitive to the local electronic environment, often providing a clear spectral window with well-resolved signals for different fluorinated species.[9][10] This allows for the straightforward identification and quantification of fluorinated impurities, even at low levels.
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming specific and complex purification challenges.
Guide 1: Removing Residual Pentafluorobenzoic Acid
Problem: After synthesizing a pentafluorophenyl ester or amide, I see a significant amount of pentafluorobenzoic acid in my crude product, which is co-eluting with my product on silica gel.
Causality: Pentafluorobenzoic acid can arise from the hydrolysis of an activated intermediate (like pentafluorobenzoyl chloride) or from incomplete reaction of the starting sodium salt. Its acidic nature can cause it to streak on silica gel and be difficult to separate from neutral or weakly basic products.
Troubleshooting Workflow:
Caption: Workflow for removing acidic impurities.
Detailed Protocol: Aqueous Base Wash
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Extraction: Transfer the solution to a separatory funnel and wash with a mild aqueous base. A saturated solution of sodium bicarbonate (NaHCO₃) is typically sufficient. The basic solution will deprotonate the acidic pentafluorobenzoic acid, forming the water-soluble sodium pentafluorobenzoate, which will partition into the aqueous layer.[3]
-
Pro-Tip: Avoid strong bases like NaOH or KOH if your product is base-labile (e.g., an ester), as this could lead to hydrolysis of your desired compound.
-
-
Separation: Separate the organic layer. It is good practice to perform the basic wash two to three times to ensure complete removal of the acidic impurity.
-
Final Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove any residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purity Assessment: Analyze the resulting material by TLC or ¹H/¹⁹F NMR to confirm the removal of pentafluorobenzoic acid before proceeding with further purification if necessary.
Guide 2: Separation of Structurally Similar Fluorinated Compounds
Problem: My reaction has produced a mixture of mono- and di-substituted pentafluorophenyl derivatives, and they are very difficult to separate by standard column chromatography.
Causality: Compounds with similar polarities and high degrees of fluorination can exhibit very similar retention behaviors on standard stationary phases like silica gel. The subtle differences in their electronic and steric properties may not be sufficient for effective separation.
Troubleshooting Workflow:
Caption: Decision tree for separating similar fluorinated compounds.
Experimental Protocol: Column Chromatography with a Pentafluorophenyl (PFP) Stationary Phase
PFP-functionalized silica gel can offer enhanced selectivity for separating fluorinated and aromatic compounds.[6]
-
Column Packing: Dry pack or slurry pack the PFP-functionalized silica gel into a column using the initial mobile phase.
-
Solvent System Selection: The choice of mobile phase is critical. For normal-phase PFP chromatography, non-polar solvents like hexanes or heptane mixed with a more polar modifier such as ethyl acetate, dichloromethane, or methyl tert-butyl ether are commonly used.
-
Gradient Elution: A shallow gradient of the more polar solvent is often necessary to effectively resolve compounds with similar retention times.
-
Fraction Collection and Analysis: Collect small fractions and analyze them carefully by TLC or HPLC to identify the fractions containing the pure, separated products.
Data Presentation: Solvent System Comparison
| Stationary Phase | Mobile Phase (Hexane:Ethyl Acetate) | Separation Outcome for Mono- vs. Di-substituted Product |
| Silica Gel | 90:10 | Poor resolution, significant overlap |
| Silica Gel | 95:5 | Slight improvement, but still overlapping |
| PFP Silica Gel | 95:5 | Baseline separation achieved |
This is a representative table; optimal conditions must be determined empirically.
Guide 3: Addressing Potential Decarboxylation
Problem: During a high-temperature reaction or workup, I am observing the formation of pentafluorobenzene as a byproduct, leading to a lower yield of my desired carboxylic acid derivative.
Causality: Pentafluorobenzoic acid and its salts can undergo decarboxylation, particularly at elevated temperatures.[11][12] The presence of electron-withdrawing fluorine atoms can facilitate this process.[12][13] This is a known side reaction in some palladium-catalyzed cross-coupling reactions.[1]
Troubleshooting & Optimization:
-
Temperature Control: Carefully monitor and control the reaction temperature. If possible, conduct the reaction at a lower temperature, even if it requires a longer reaction time.
-
pH Management: The stability of the carboxylate can be pH-dependent. For workups, avoid strongly acidic or basic conditions at high temperatures.
-
Inert Atmosphere: Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that might promote decarboxylation.
-
Catalyst and Ligand Choice: In cross-coupling reactions, the choice of catalyst and ligand can influence the rate of decarboxylation versus the desired coupling reaction.[1] Experimenting with different ligand systems may be necessary to minimize this side reaction.
References
- Kim, J., Lee, M., & Park, S. (2010). Synthesis of Pentafluorophenyl Esters of Nitroveratryloxycarbonyl-Protected Amino Acids. Journal of the Korean Chemical Society, 54(5), 632-636.
- ResearchGate. (n.d.). Synthesis of Pentafluorophenyl Esters of Nitroveratryloxycarbonyl-Protected Amino Acids | Request PDF.
- Yamada, H., et al. (2020). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. ACS Omega, 5(43), 28245–28253.
- Boas, U., et al. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(10), 836-842.
- An, J., et al. (2020). Pentafluorophenyl Esters: Highly Chemoselective Ketyl Precursors for the Synthesis of α,α-Dideuterio Alcohols Using SmI2 and D2O as a Deuterium Source. Organic Letters, 22(4), 1249–1253.
- Kimata, K., et al. (1998). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns.
- Platonov, V. E., & Maksimov, A. M. (1991). Selective Hydrolysis of Pentafluorobenzotrichloride. Journal of Fluorine Chemistry, 53(2), 225-234.
- Penn State. (n.d.). Hydrothermal decarboxylation of pentafluorobenzoic acid and quinolinic acid - Fingerprint.
- ResearchGate. (n.d.). Kinetics of Decarboxylation of Pentafluorobenzoic Acid and Quinolinic Acid in High-Temperature Water | Request PDF.
- Tang, C., & Tang, Y. (2012). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
- ResearchGate. (n.d.). Hydrothermal Decarboxylation of Pentafluorobenzoic Acid and Quinolinic Acid | Request PDF.
- Liu, L., et al. (2010). Pd-Catalyzed Decarboxylative Cross Coupling of Potassium Polyfluorobenzoates with Aryl Bromides, Chlorides, and Triflates. Organic Letters, 12(19), 4442–4445.
- Usón, R., et al. (1997). The Synthesis by Decarboxylation Reactions and Crystal Structures of 1, n–Bis(diphenylphosphino)alkane(pentafluorophenyl)-platinum(II) Complexes. Inorganica Chimica Acta, 257(1-2), 169-178.
- Uchida, T., et al. (2015). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry.
- Gee, C. T., et al. (2014). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. ACS Chemical Biology, 9(11), 2530–2536.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid.
- Stein, L., Rudzitis, E., & Settle, J. L. (1960). Purification of Fluorine by Distillation.
- ResearchGate. (n.d.). Reaction conditions of pentafluorobenzoyl chloride alcoholysis and....
- PubChem. (n.d.). This compound.
- Chemsrc. (n.d.). This compound | CAS#:4830-57-3.
- University of Wisconsin-River Falls. (n.d.). The Recrystallization of Benzoic Acid.
- McBee, E. T., & Rapkin, E. (1951). Pentafluorobenzoic Acid. Journal of the American Chemical Society, 73(3), 1366.
- Dal-Corso, R., et al. (2020). A beginner's guide to 19F NMR and its role in drug screening. Biophysical Journal, 119(11), 2141-2149.
- Reddit. (2022, June 6). Which benzoyl chloride undergoes hydrolysis faster in water? r/AdvancedOrganic.
- PubChem. (n.d.). Pentafluorobenzoyl chloride.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pleiades.online [pleiades.online]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. silicycle.com [silicycle.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pure.psu.edu [pure.psu.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Managing Moisture Sensitivity in Reactions with Sodium Salts
Welcome to the Technical Support Center for handling moisture-sensitive reactions involving sodium salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the hygroscopic nature of these essential reagents. Here, we move beyond simple protocols to explain the underlying chemistry, empowering you to troubleshoot effectively and ensure the success and reproducibility of your experiments.
Understanding the Challenge: The Hygroscopic Nature of Sodium Salts
Many sodium salts readily absorb moisture from the atmosphere, a property known as hygroscopy.[1][2] This can be particularly problematic in organic synthesis, where water can act as an unwanted nucleophile, base, or proton source, leading to side reactions, decreased yields, and catalyst deactivation. The extent of this moisture absorption is influenced by factors such as the specific salt, ambient relative humidity (RH), and temperature.[3][4] Some sodium salts are so hygroscopic they will dissolve in the water they absorb, a phenomenon called deliquescence.[2][5]
Understanding the deliquescence relative humidity (DRH)—the RH at which a salt begins to dissolve—is crucial for proper storage and handling. For instance, sodium chloride's hygroscopicity is significant at high relative humidity, making it a key factor in the weathering of rock in coastal areas.[6]
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with sodium salts in moisture-sensitive reactions.
Q1: My reaction is sluggish or failing to initiate. Could residual moisture in my sodium salt be the culprit?
A1: Absolutely. Even trace amounts of water can quench highly reactive species, such as organometallics or strong bases, preventing your reaction from starting.[7] The water can also hydrolyze starting materials or catalysts.
Troubleshooting Steps:
-
Verify Salt Anhydrousness: Did you use a freshly opened bottle of anhydrous sodium salt? If not, or if the salt has been stored improperly, it has likely absorbed atmospheric moisture.
-
Drying Protocol: Before use, dry the sodium salt under vacuum in an oven at a temperature below its melting point until a constant weight is achieved.[8] For many common salts like sodium sulfate, heating at 100-110°C for several hours is sufficient.[9]
-
Inert Atmosphere: Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen).[10][11] This prevents the salt and other reagents from absorbing moisture during the reaction setup.
Q2: I'm observing unexpected byproducts in my reaction. How can I determine if water is the cause?
A2: Water can participate in several side reactions. For example, in a base-mediated reaction, water can act as a proton source, leading to the formation of undesired protonated byproducts. In reactions involving acid chlorides or anhydrides, water will lead to hydrolysis, forming carboxylic acids.
Diagnostic Workflow:
Caption: Diagnostic workflow for troubleshooting unexpected byproducts.
Q3: My anhydrous sodium sulfate isn't effectively drying my organic solvent. What's going wrong?
A3: Anhydrous sodium sulfate is a common drying agent, but its effectiveness can be compromised.
Common Pitfalls and Solutions:
| Issue | Cause | Solution |
| Clumping of Drying Agent | The sodium sulfate has absorbed its capacity of water and is no longer effective.[12][13] | Add more anhydrous sodium sulfate until the newly added crystals no longer clump and swirl freely in the solution.[12] |
| Incomplete Drying | Insufficient contact time. Sodium sulfate is a slower drying agent compared to others like magnesium sulfate.[14] | Allow the solution to stand over the drying agent for at least 20 minutes with occasional swirling to ensure complete water removal.[15] |
| Using in Wet Solutions | Sodium sulfate is intended for removing trace amounts of water. It is not efficient for drying solutions with a visible aqueous layer. | First, "wash" the organic layer with a saturated aqueous sodium chloride (brine) solution to remove the bulk of the water.[15] Then, use anhydrous sodium sulfate to remove the remaining trace moisture. |
Q4: What is the best way to store hygroscopic sodium salts to maintain their anhydrous state?
A4: Proper storage is critical to prevent moisture absorption.
Storage Recommendations:
-
Sealed Containers: Always keep sodium salts in tightly sealed containers.[16] For highly sensitive reagents, consider using a desiccator with a suitable desiccant like anhydrous calcium sulfate (Drierite) or phosphorus pentoxide.[8][9]
-
Inert Atmosphere: For extremely moisture-sensitive salts, storage in a glovebox under an inert atmosphere is ideal.[11]
-
Temperature Control: Store in a cool, dry place. Avoid areas with high humidity or significant temperature fluctuations that could lead to condensation inside the container.[17]
Step-by-Step Protocols
Protocol 1: Drying Sodium Salts Prior to Use
This protocol ensures that your sodium salt is free of adsorbed moisture.
-
Preparation: Place the sodium salt in a suitable flask (e.g., a round-bottom flask).
-
Drying: Heat the flask in an oven at a temperature below the salt's melting point (e.g., 100-150°C for many common salts).[9]
-
Vacuum: For enhanced drying, connect the flask to a vacuum line while heating.
-
Duration: Continue heating under vacuum for several hours, or until the salt reaches a constant weight.[8]
-
Cooling: Allow the flask to cool to room temperature under a stream of inert gas (argon or nitrogen) or in a desiccator to prevent reabsorption of moisture.[8][10]
Protocol 2: Setting Up a Reaction Under an Inert Atmosphere
This procedure is essential for reactions involving moisture-sensitive sodium salts and other reagents.
-
Glassware Preparation: Oven-dry all glassware overnight at a minimum of 125°C and allow it to cool in a desiccator or by assembling it while hot and flushing with a dry inert gas.[10]
-
Assembly: Assemble the reaction apparatus, including a stir bar, and fit it with rubber septa on all openings.
-
Inert Gas Purge: Insert an inert gas inlet needle and an outlet needle (bleed needle) through the septa. Flush the system with a steady stream of argon or nitrogen for several minutes.[18]
-
Reagent Addition: Add anhydrous solvents and liquid reagents via syringe.[7] Add pre-dried, solid sodium salts under a positive flow of inert gas.
-
Maintaining Positive Pressure: Throughout the reaction, maintain a slight positive pressure of the inert gas. This can be achieved by connecting the outlet to an oil bubbler or by using a balloon filled with the inert gas.[18]
Inert Atmosphere Setup:
Caption: Basic setup for a reaction under an inert atmosphere.
References
- ResearchGate. How to dry salts like NaCl, K2SO4?. (2017). [Link]
- Li, Y., et al. Hygroscopic properties of sodium and potassium salts as related to saline mineral dusts and sea salt aerosols. Journal of Environmental Sciences. (2020). [Link]
- ResearchGate. Hygroscopic properties of sodium and potassium salts as related to saline mineral dusts and sea salt aerosols | Request PDF. [Link]
- North Carolina State University.
- University of Colorado Boulder, Department of Chemistry. Drying Organic Solutions. [Link]
- JoVE. Preparing Anhydrous Reagents and Equipment. (2015). [Link]
- Quora.
- Scribd.
- OnlineTuition.com.my. Steps to Prepare Soluble Salts | Acid, Base and Salt. YouTube. (2017). [Link]
- Chemistry LibreTexts. Using Drying Agents. (2022). [Link]
- FCT Education Resource Centre. PROPERTIES OF SALTS. [Link]
- Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). [Link]
- Molecular Inorganic Chemistry, Utrecht University. Working with air and moisture sensitive compounds. (2008). [Link]
- Agilent.
- Chemistry LibreTexts. Performing Sensitive Reactions without a Schlenk Line. (2024). [Link]
- National Center for Biotechnology Information. Mechanism-based strategies to prevent salt sensitivity and salt-induced hypertension. [Link]
- ResearchGate.
- ResearchGate.
- ACS Publications. Saturated Salt Solutions for Static Control of Relative Humidity between 5° and 40° C. [Link]
- ResearchGate. Humidity Control in the Laboratory Using Salt Solutions—A Review. [Link]
Sources
- 1. quora.com [quora.com]
- 2. fctemis.org [fctemis.org]
- 3. Hygroscopic properties of sodium and potassium salts as related to saline mineral dusts and sea salt aerosols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. molan.wdfiles.com [molan.wdfiles.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Everything You Should Know About Anhydrous Sodium Sulfate [pciplindia.com]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. scribd.com [scribd.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Common experimental errors in the synthesis of fluorinated compounds
Welcome to the Technical Support Center for the synthesis of fluorinated compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common experimental challenges in organofluorine chemistry. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties, making them invaluable in pharmaceuticals and materials science.[1][2] However, the unique reactivity of fluorinating agents and the strength of the carbon-fluorine bond present distinct challenges in their synthesis.[2] This resource provides practical, field-proven insights to help you navigate these complexities and optimize your synthetic outcomes.
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during the synthesis of fluorinated compounds.
Issue 1: Low or No Yield in Fluorination Reactions
A low or nonexistent yield is one of the most common frustrations in fluorination chemistry. A systematic investigation of the potential causes is crucial for successful troubleshooting.[3]
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps & Explanation |
| Inactive Fluoride Source | 1. Verify Reagent Activity: Fluorinating agents, especially hygroscopic ones like potassium fluoride (KF) and cesium fluoride (CsF), can be deactivated by moisture.[4] Use freshly opened or properly stored anhydrous reagents. For nucleophilic fluorinations, consider spray-dried KF or CsF.[4] 2. Enhance Fluoride Solubility & Nucleophilicity: For reactions using fluoride salts, the low solubility in organic solvents can be a major hurdle. The use of phase-transfer catalysts, such as crown ethers or quaternary ammonium salts, can significantly improve the solubility and reactivity of the fluoride anion.[4] 3. Consider Alternative Fluoride Sources: If solubility remains an issue, explore alternative reagents like tetrabutylammonium fluoride (TBAF) or hydrogen fluoride-amine complexes (e.g., Pyridine-HF, Et3N·3HF), which are more soluble in common organic solvents.[4] |
| Presence of Water | 1. Ensure Anhydrous Conditions: Water can hydrolyze many fluorinating agents and deactivate nucleophilic fluoride, leading to the formation of alcohol side products.[4][5] All glassware should be oven- or flame-dried, and solvents and reagents must be rigorously dried. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).[6] |
| Poor Leaving Group (for Nucleophilic Substitution) | 1. Activate the Substrate: For SN2 reactions, the efficiency of the displacement is highly dependent on the leaving group. If starting from an alcohol, ensure its complete conversion to a more reactive species like a triflate, tosylate, or iodide.[4][7] |
| Inappropriate Solvent | 1. Select a Suitable Solvent: The choice of solvent is critical. For nucleophilic fluorinations, polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they enhance the nucleophilicity of the fluoride ion.[4][8] For electrophilic fluorinations, be aware of potential violent reactions with certain solvents; for example, Selectfluor® can react exothermically with DMF.[7] Always consult the safety data sheet (SDS) for your specific reagent.[7] |
| Suboptimal Reaction Temperature | 1. Optimize Temperature: Some fluorination reactions, particularly deoxyfluorinations, may require heating to proceed at a reasonable rate.[7] However, higher temperatures can also promote side reactions like elimination.[5] A careful optimization of the reaction temperature is often necessary. |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low or no product yield.
Issue 2: Formation of Side Products (e.g., Elimination, Rearrangement)
The formation of undesired side products is a common challenge that can significantly reduce the yield and complicate purification.
Possible Causes and Solutions
| Side Product | Possible Cause | Recommended Action |
| Elimination Products (Alkenes) | High Reaction Temperature: Elimination reactions are often favored at higher temperatures.[5][9] | Lower the reaction temperature. The substitution pathway generally has a lower activation energy.[10] |
| Strongly Basic Conditions: The basicity of the fluoride source can promote elimination.[5][10] | Switch to a less basic fluoride source. For example, consider using an HF-amine complex like Et3N·3HF instead of TBAF.[10] | |
| Steric Hindrance: A sterically hindered substrate can favor elimination over SN2 substitution.[5] | Consider a less hindered fluorinating agent or a milder fluorination protocol if possible.[9] | |
| Rearrangement Products | Carbocation Formation: Reaction conditions that favor carbocation intermediates can lead to rearrangements. | Choose reaction conditions that avoid carbocation formation. This may involve using less acidic reagents or solvents that can stabilize the transition state of a concerted mechanism. |
| Hydrolysis Products (Alcohols) | Presence of Water: As mentioned previously, water can react with the starting material or intermediates. | Ensure strictly anhydrous conditions. [4] |
Issue 3: Difficulty in Product Purification
Fluorinated compounds can sometimes be challenging to purify due to their unique physical properties or the presence of persistent impurities.
Possible Causes and Solutions
| Purification Challenge | Possible Cause | Recommended Action |
| Difficulty with Column Chromatography on Silica Gel | Residual HF: Hydrogen fluoride (HF) generated during the reaction can react with the silica gel, leading to degradation of the stationary phase and poor separation.[6] | Neutralize the crude product before chromatography. A thorough aqueous work-up with a mild base like sodium bicarbonate is essential.[5] Consider using a different stationary phase, such as alumina or a fluorinated stationary phase ("fluorous" chromatography).[11] |
| Co-elution of Product and Starting Material | Similar Polarity: The introduction of a fluorine atom may not significantly alter the polarity of the molecule, leading to difficult separation from the unreacted starting material. | Optimize the chromatographic conditions. This may involve using a different solvent system, a high-performance liquid chromatography (HPLC) system with a more efficient column, or derivatizing the product or starting material to alter its polarity. |
| Persistent Byproducts | Byproducts from the Fluorinating Agent: Some fluorinating agents, like DAST, can generate sulfur-containing byproducts that are difficult to remove.[5] | Perform a specific work-up to remove byproducts. For example, washing the crude product with a dilute solution of an oxidizing agent like potassium permanganate can help remove some impurities.[5] |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right fluorinating agent for my reaction?
The choice of fluorinating agent is critical and depends on the desired transformation and the nature of your substrate.[7]
-
Nucleophilic Fluorination: This involves a fluoride ion (F⁻) displacing a leaving group.[7][8]
-
Alcohols to Alkyl Fluorides (Deoxyfluorination): Reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor® are commonly used.[7]
-
Alkyl Halides/Sulfonates to Alkyl Fluorides: Anhydrous alkali metal fluorides (KF, CsF) with a phase-transfer catalyst, or soluble sources like TBAF are effective.[4][12]
-
Aryl Chlorides/Nitro-arenes to Aryl Fluorides (SNAr): Anhydrous KF or CsF in a polar aprotic solvent, often at high temperatures (Halex process), is a standard method.[13]
-
-
Electrophilic Fluorination: This involves an electrophilic fluorine source ("F⁺") reacting with a nucleophilic carbon.[7]
Q2: What are the most critical safety precautions when working with fluorinating agents?
Safety is paramount. Many fluorinating agents are highly reactive, toxic, and corrosive.[1][15][16]
-
General Handling: Always work in a well-ventilated chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, a flame-resistant lab coat, and suitable gloves (consult the manufacturer's compatibility chart).[1]
-
Specific Reagent Hazards:
-
DAST and Deoxo-Fluor®: Can decompose violently at elevated temperatures.[9][15]
-
Hydrogen Fluoride (HF) and HF-Amine Complexes: Extremely corrosive and toxic. HF can cause severe burns that may have a delayed onset.[6][15][17] Ensure calcium gluconate gel is readily available as a first aid measure for skin exposure.[6][17]
-
Elemental Fluorine (F₂): Extremely reactive, toxic, and corrosive. Requires specialized equipment and handling procedures, often in continuous flow systems to manage its reactivity safely.[15][18]
-
Q3: My reaction is sensitive to hydrofluoric acid (HF) byproducts. How can I manage this?
HF is a common byproduct in many fluorination reactions and can cause side reactions or product degradation.[6][15]
-
HF Scavengers: Add a mild, non-nucleophilic base or an HF scavenger (e.g., pyridine, 2,6-lutidine, or even powdered molecular sieves in some cases) to the reaction mixture to neutralize HF as it forms.[6]
-
Control Reagent Addition: Slow, controlled addition of the fluorinating agent can help maintain a low instantaneous concentration of HF.[6]
-
Use HF-Resistant Equipment: For reactions known to generate significant amounts of HF, use reaction vessels made of HF-resistant materials like polyethylene, polypropylene, or Teflon®. Avoid glassware, as HF will etch it.[6][15]
Q4: I'm having trouble scaling up my fluorination reaction. What should I consider?
Scaling up fluorination reactions presents unique challenges due to potential exotherms, mass transfer limitations, and safety concerns.[5][19]
-
Temperature Control: Fluorination reactions can be highly exothermic. Ensure your reactor has efficient cooling and monitor the internal reaction temperature closely, not just the bath temperature.[5][19]
-
Addition Rate: Slow, controlled addition of the fluorinating agent is crucial to manage the reaction exotherm.[5]
-
Mixing: For heterogeneous reactions (e.g., using a solid fluoride salt) or reactions involving gaseous reagents, efficient mixing becomes critical on a larger scale to ensure consistent reaction rates.[19]
-
Continuous Flow Chemistry: For highly reactive or hazardous fluorinating agents like F₂, continuous flow technology offers a safer and more controlled alternative to batch processing.[16][18][20]
Q5: What are the best analytical techniques for monitoring my fluorination reaction?
-
Reaction Progress:
-
Thin-Layer Chromatography (TLC): Useful for a quick qualitative assessment, but be aware that fluorinated compounds may have similar Rf values to their precursors.
-
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): Excellent for monitoring the disappearance of starting material and the appearance of the product, providing mass information for confirmation.[5]
-
¹⁹F NMR Spectroscopy: The most definitive technique for identifying and quantifying fluorinated species. The chemical shift of the fluorine signal provides valuable information about its electronic environment.
-
-
Fluoride Ion Analysis:
Experimental Protocols
Protocol 1: General Procedure for Deoxyfluorination of an Alcohol using DAST
This protocol provides a general guideline for the deoxyfluorination of a primary or secondary alcohol. Caution: DAST is toxic, corrosive, and can decompose violently upon heating. Handle with extreme care in a fume hood.[9]
-
Preparation: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reaction Setup: Dissolve the alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) and add it to the flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[5]
-
Reagent Addition: Slowly add DAST (1.1-1.5 eq.) dropwise to the stirred solution via the dropping funnel. Maintain the temperature at -78 °C during the addition to control the exotherm.[5]
-
Reaction: After the addition is complete, allow the reaction to warm slowly to room temperature and stir for 1-16 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.[5]
-
Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker of ice-cold saturated sodium bicarbonate solution with vigorous stirring.[5] Caution: Gas evolution may occur.
-
Work-up: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Deoxyfluorination Workflow
Caption: Step-by-step workflow for a typical deoxyfluorination reaction.
References
- Fluorination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. [Link]
- Organofluorine chemistry - Wikipedia. [Link]
- Where Does the Fluorine Come From?
- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. [Link]
- Mechanism of hydrofluoric acid formation in ethylene carbonate electrolytes with fluorine salt additives | Request PDF - ResearchG
- Contemporary synthetic strategies in organofluorine chemistry | Springer N
- Overcoming Challenges in Fluorine-Based Chemistry | Pharmaceutical Technology. [Link]
- Fluorinating agents - ACS GCI Pharmaceutical Roundtable. [Link]
- Electrophilic fluorin
- Late-Stage Fluorination: From Fundamentals to Applic
- Advances in Continuous Flow Fluorination Reactions | Request PDF - ResearchG
- ANALYTICAL METHODS. [Link]
- Help on tricky electrophilic fluorin
- Late-Stage Fluorination: From Fundamentals to Application | Organic Process Research & Development - ACS Public
- Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid - Environment, Health & Safety. [Link]
- nucleophilic fluorination reactions: Topics by Science.gov. [Link]
- Electrophilic Fluorination with N-F Reagents - Organic Reactions. [Link]
- Efficient Separation of Per- and Polyfluoroalkyl Substances (PFAS) by Organic Framework Membranes: Advances, Mechanisms, and Challenges - MDPI. [Link]
- Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications | The Journal of Organic Chemistry - ACS Public
- Errors and Omissions in Experimental Trials (1959 - Forced Fluorid
- Nucleophilic fluorinations of alkyl substrates by KF and [mim‐tOH][OMs].
- The Purification of Organic Compound: Techniques and Applic
- Recent Developments in Methods of Analysis for Fluoride Determination - ResearchG
- What are some experimental errors that affect the percent yield in a chemical reaction?. [Link]
- What Is Purification Of Organic Compounds? - Chemistry For Everyone - YouTube. [Link]
- Evaluation of analytical methods for fluorine in biological and related m
- Enzymatic synthesis of fluorin
- Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine - MDPI. [Link]
- Methods of Analysis for Fluorine - OUCI. [Link]
- Fluorine detection in organic compounds - Chemistry Stack Exchange. [Link]
- In chemistry, what are some examples of experimental errors? - Quora. [Link]
- Nuclophilic Fluorination by F- - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 12. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 15. Fluorination - Wordpress [reagents.acsgcipr.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. ehs.wisc.edu [ehs.wisc.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. atsdr.cdc.gov [atsdr.cdc.gov]
How to handle and dispose of Sodium 2,3,4,5,6-pentafluorobenzoate safely
Welcome to the technical support center for the safe handling and disposal of Sodium 2,3,4,5,6-pentafluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable information for working with this compound. The following information synthesizes safety data sheets, regulatory guidelines, and best laboratory practices to ensure your experiments are conducted safely and responsibly.
Section 1: Understanding the Risks - FAQs
This section addresses fundamental questions about the hazards associated with this compound.
Q1: What are the primary hazards of this compound?
A1: this compound is classified as an irritant.[1] The primary hazards are:
-
Skin Irritation: Causes skin irritation upon contact.[2]
-
Serious Eye Irritation: Can cause serious damage if it comes into contact with the eyes.[2]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2][3]
-
Harmful if Swallowed: May be harmful if ingested.[4]
It is crucial to handle this compound with appropriate personal protective equipment to minimize exposure.
Q2: Is this compound a PBT or vPvB substance?
A2: Based on current assessments, this substance is not considered to be Persistent, Bioaccumulative, and Toxic (PBT) or very Persistent and very Bioaccumulative (vPvB).[5] However, as a fluorinated organic compound, responsible disposal is paramount to prevent environmental release.
Q3: Does this compound have any specific reactivity I should be aware of?
A3: While not highly reactive, it should be stored away from incompatible materials such as strong oxidizing agents, acids, and bases.[6][7] It is stable under normal laboratory conditions.
Section 2: Safe Handling and Personal Protective Equipment (PPE)
This section provides a detailed guide to the necessary precautions and personal protective equipment required when working with this compound.
Personal Protective Equipment (PPE) Selection Guide
The selection of appropriate PPE is critical to mitigate the risks of exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | PPE Recommendation | Rationale |
| Eyes/Face | Chemical safety goggles and, for large quantities or risk of splashing, a face shield.[8][9] | Protects against dust particles and potential splashes that can cause serious eye irritation.[2] |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene).[8][10] | Prevents skin contact and subsequent irritation.[2] It is important to inspect gloves before use and use proper removal techniques to avoid contamination. |
| Body | A fully fastened lab coat. For larger scale operations, consider chemical-resistant clothing.[8][11] | Protects skin and personal clothing from contamination. |
| Respiratory | A NIOSH/MSHA approved respirator is required if dust is generated and engineering controls are insufficient to maintain exposure below permissible limits.[7][12] | Prevents inhalation of dust which can cause respiratory irritation.[2] |
Experimental Workflow: Weighing and Handling Powder
The following diagram outlines the standard operating procedure for safely weighing and handling powdered this compound to minimize dust generation and exposure.
Caption: Waste Segregation and Disposal Decision Tree.
Section 5: Regulatory Context
Q6: Is this compound regulated as a PFAS?
A6: this compound is a type of per- and polyfluoroalkyl substance (PFAS) due to its chemical structure. The U.S. Environmental Protection Agency (EPA) is actively developing regulations for PFAS compounds. [13]While this specific compound is not currently listed as a "hazardous constituent" under the EPA's proposed amendments to the Resource Conservation and Recovery Act (RCRA), the regulatory landscape is evolving. [14][15]It is essential to handle and dispose of it with the high level of caution appropriate for this class of persistent chemicals.
References
- Spill Management Procedure. (n.d.). Texas A&M University-Texarkana.
- Spill Cleanup. (n.d.). Pesticide Environmental Stewardship.
- 8 Steps to Handling a Lab Chemical Spill. (2023, May 5). Lab Manager.
- Guide for Chemical Spill Response. (n.d.). American Chemical Society.
- Hazardous Drugs Spill Clean Up. (2025, September 3). University of British Columbia.
- This compound | CAS#:4830-57-3. (n.d.). Chemsrc.
- Hazardous Waste Segregation. (n.d.). Bucknell University.
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois.
- Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. (2024, April 8). U.S. Environmental Protection Agency.
- Safety Data Sheet: Sodium. (n.d.). Carl ROTH.
- This compound | C7F5NaO2 | CID 23675284. (n.d.). PubChem.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR.
- SDS US. (2023, February 19).
- Organic solvent waste. (2025, January 13). Kemicentrum, Lund University.
- Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. (n.d.). U.S. Environmental Protection Agency.
- Appendix A to § 1910.1200 - Health Hazard Criteria (Mandatory). (n.d.). Occupational Safety and Health Administration.
- EPA Proposes Two New Rules To Expand Its Authority To Regulate Hazardous Waste Containing PFAS. (2024, February 6). Arnold & Porter.
- EPA Takes Action on PFAs: New Hazardous Constituents Listed and Redefining Hazardous Waste. (2024, March 25). Atkinson, Andelson, Loya, Ruud & Romo.
- Chemical Safety Guidelines - Toxic and Health Hazard Powders. (n.d.). Duke University.
- Standard Operating Procedure SODIUM. (n.d.). University of California, Santa Barbara.
- Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25). ReAgent.
- KR-138ERL Safety Data Sheet. (2016, January 22).
- Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. (2025, September 22). U.S. Environmental Protection Agency.
- A Comprehensive Guide to Safe Powder Handling. (n.d.). psi-bfm.com.
- Fluorine Safety Information. (n.d.). Rutgers University.
- UAH Laboratory Personal Protective Equipment. (n.d.). The University of Alabama in Huntsville.
- How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com.
- Personal Protective Equipment (PPE). (n.d.). University of Alberta.
- Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro.
- Chemical Hazards and Toxic Substances - Overview. (n.d.). Occupational Safety and Health Administration.
Sources
- 1. This compound | CAS#:4830-57-3 | Chemsrc [chemsrc.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. files.dep.state.pa.us [files.dep.state.pa.us]
- 4. This compound | 4830-57-3 [sigmaaldrich.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. uah.edu [uah.edu]
- 10. ipo.rutgers.edu [ipo.rutgers.edu]
- 11. Personal Protective Equipment (PPE) – AFNS Safety [afns-safety.ualberta.ca]
- 12. chemicalbook.com [chemicalbook.com]
- 13. epa.gov [epa.gov]
- 14. EPA Proposes Two New Rules To Expand Its Authority To Regulate Hazardous Waste Containing PFAS | Environmental Edge | Blogs | Arnold & Porter [arnoldporter.com]
- 15. EPA Takes Action on PFAs: New Hazardous Constituents Listed and Redefining Hazardous Waste: Atkinson, Andelson, Loya, Ruud & Romo [aalrr.com]
Stability of Sodium 2,3,4,5,6-pentafluorobenzoate under different reaction conditions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Sodium 2,3,4,5,6-pentafluorobenzoate. This resource is designed to provide in-depth technical guidance and troubleshooting for researchers, scientists, and drug development professionals who are utilizing this versatile fluorinated building block in their experiments. As Senior Application Scientists, we have compiled and synthesized critical information to help you anticipate and address potential stability challenges under various reaction conditions.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: What are the recommended storage conditions for this compound to ensure its long-term stability?
A1: To maintain the integrity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It is advisable to store it under an inert atmosphere, such as argon or nitrogen, to prevent moisture absorption, as the compound can be hygroscopic. Keep it away from incompatible materials, particularly strong oxidizing agents.
Thermal Stability
Q2: How thermally stable is this compound? At what temperature does it decompose?
Q3: What are the expected decomposition products upon heating?
A3: The primary thermal decomposition pathway for this compound is decarboxylation, which involves the loss of carbon dioxide (CO2). This process is expected to yield 1,2,3,4,5-pentafluorobenzene. At higher temperatures, further degradation of the aromatic ring may occur, potentially leading to the formation of various fluorinated organic compounds and inorganic fluoride salts.
Stability in Solution (pH)
Q4: What is the stability of this compound in aqueous solutions at different pH values?
A4: Perfluorinated carboxylic acids are known for their high stability.[3] In neutral and acidic aqueous solutions, this compound is expected to be highly stable and exist as the pentafluorobenzoate anion and sodium cation.
Q5: Can I use this compound in reactions involving strong acids or bases?
A5: Yes, but with caution. In the presence of strong acids, the pentafluorobenzoate anion will be protonated to form pentafluorobenzoic acid. This is a reversible process and generally does not lead to decomposition under typical reaction conditions.
When using strong bases, particularly at elevated temperatures, the potential for nucleophilic aromatic substitution on the electron-deficient pentafluorophenyl ring should be considered. The rate of this reaction will depend on the strength of the nucleophile, the solvent, and the temperature. It is recommended to perform small-scale pilot reactions to assess the stability of the compound under your specific basic conditions.
Oxidative Stability
Q6: Is this compound resistant to oxidation?
A6: The perfluorinated aromatic ring in this compound is highly resistant to oxidation due to the strong carbon-fluorine bonds. It is generally stable in the presence of common laboratory oxidizing agents under standard conditions. The high stability of per- and polyfluoroalkyl substances (PFAS) makes them resistant to many treatment technologies, including advanced oxidation processes.[3]
Q7: Can I use common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in the presence of this compound?
A7: In general, this compound is expected to be compatible with many common oxidizing agents under mild conditions. However, under forcing conditions (e.g., high temperatures, extreme pH, presence of catalysts), degradation could occur. For instance, while hydroxyl radicals from advanced oxidation processes are generally ineffective at attacking C-F bonds, other reactive oxygen species might induce degradation under specific circumstances.[3] It is always best practice to conduct a compatibility test on a small scale before proceeding with a larger reaction.
Troubleshooting Guides
Issue 1: Unexpected Side Products in a Base-Mediated Reaction
Symptoms:
-
Formation of new, unidentified peaks in your reaction mixture by GC-MS or LC-MS.
-
Lower than expected yield of the desired product.
-
Evidence of defluorination or substitution on the aromatic ring.
Potential Cause: The pentafluorophenyl ring is electron-deficient and can be susceptible to nucleophilic aromatic substitution, especially with strong nucleophiles and/or at elevated temperatures.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Nucleophilic aromatic substitution is often highly temperature-dependent. Reducing the temperature may significantly slow down or prevent this side reaction.
-
Use a Weaker Base: If the base is also acting as the nucleophile, consider using a non-nucleophilic base or a weaker base that is still sufficient to effect the desired transformation.
-
Reduce Reaction Time: Monitor the reaction progress closely and quench it as soon as the starting material is consumed to minimize the formation of side products.
-
Change the Solvent: The solvent can have a significant impact on the rate of nucleophilic substitution. Consider switching to a less polar or aprotic solvent if applicable to your reaction.
Issue 2: Low Recovery of the Compound After Workup from an Aqueous Basic Solution
Symptoms:
-
Significantly lower than expected mass of recovered this compound after extraction from a basic aqueous phase.
Potential Cause: While highly stable, prolonged exposure to strong aqueous base at elevated temperatures could lead to some degradation. More likely, the compound may be partially soluble in the organic extraction solvent even in its salt form, or there could be issues with the acidification and extraction process.
Troubleshooting Steps:
-
Ensure Complete Acidification: Before extraction, ensure the aqueous layer is sufficiently acidic (pH < 2) to fully protonate the carboxylate to the less water-soluble pentafluorobenzoic acid.
-
Increase the Number of Extractions: Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) to ensure complete removal of the product from the aqueous phase.
-
Salt Out: Add a saturated solution of sodium chloride (brine) to the aqueous phase to decrease the solubility of the organic product and improve extraction efficiency.
-
Analyze the Aqueous Layer: Before discarding the aqueous layer, take a small aliquot, neutralize it, and analyze by a suitable method (e.g., LC-MS) to check for the presence of your compound.
Experimental Protocols
Protocol 1: General Procedure for Assessing Thermal Stability (Small Scale)
This protocol provides a basic framework for evaluating the thermal stability of this compound in the context of a specific reaction.
Materials:
-
This compound
-
Reaction solvent
-
Small reaction vial with a screw cap and septum
-
Heating block or oil bath
-
Analytical instrument (e.g., GC-MS, LC-MS)
Procedure:
-
Accurately weigh a small amount of this compound (e.g., 10 mg) into the reaction vial.
-
Add the desired reaction solvent (e.g., 1 mL).
-
Seal the vial tightly.
-
Heat the vial to the desired reaction temperature.
-
At regular intervals (e.g., 1, 2, 4, 8, 24 hours), carefully take a small aliquot of the reaction mixture.
-
Analyze the aliquot by a suitable analytical method to monitor for the appearance of degradation products (e.g., 1,2,3,4,5-pentafluorobenzene).
-
Compare the results to a control sample kept at room temperature.
Data Summary
| Condition | Stability | Potential Issues | Mitigation Strategies |
| Thermal | Generally stable up to ~160°C. Decarboxylation at higher temperatures. | Decarboxylation leading to pentafluorobenzene. | Keep reaction temperatures below 160°C if decarboxylation is not desired. |
| Acidic pH | Highly stable. | Protonation to the free acid. | None generally required for stability. |
| Neutral pH | Highly stable. | - | - |
| Basic pH | Generally stable, but potential for nucleophilic aromatic substitution with strong bases at elevated temperatures. | Formation of substituted fluorinated aromatics. | Lower reaction temperature, use a weaker or non-nucleophilic base, reduce reaction time. |
| Oxidative | Highly resistant to common oxidizing agents. | Potential for degradation under harsh oxidative conditions. | Use mild oxidizing agents and conditions. Perform small-scale compatibility tests. |
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound.
References
- Request PDF on ResearchG
- Request PDF on ResearchG
- MySkinRecipes
- Environmental Science: Processes & Impacts (RSC Publishing)
- ResearchG
- PMC - NIH
- Request PDF on ResearchG
- Organic Syntheses
- figshare
- PubChem
- BOC Sciences
- Wikipedia
- Google P
- Organic Syntheses
- Organic Syntheses
- Cole-Parmer
- ResearchG
- Thermo Fisher Scientific
- ResearchG
- Organic Syntheses
- ResearchG
- Taylor & Francis
- Organic Syntheses
- ResearchG
- Geotech Environmental Equipment
Sources
Validation & Comparative
A Comparative Analysis of Fluorinating Agents for Modern Drug Discovery: A Guide for the Senior Application Scientist
Introduction: The Indispensable Role of Fluorine in Modern Pharmaceuticals
The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern drug design and development. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pKa.[1][2][3][4] Consequently, approximately 20% of all pharmaceuticals and 30% of agrochemicals contain at least one fluorine atom.[5] This guide provides a comparative analysis of Sodium 2,3,4,5,6-pentafluorobenzoate and other prominent fluorinating agents, offering insights into their mechanisms, applications, and practical considerations to empower researchers in making informed decisions for their synthetic campaigns.
This compound: A Gateway to Decarboxylative Fluorination
This compound has emerged as a valuable reagent, primarily for the introduction of fluorine into aromatic systems through a copper-catalyzed decarboxylative fluorination pathway. This method offers a distinct advantage by utilizing readily available carboxylic acids as starting materials, which are often more accessible than the corresponding organometallic precursors required for other cross-coupling reactions.
Mechanism of Action: A Copper-Catalyzed Radical Pathway
The generally accepted mechanism for the copper-catalyzed decarboxylative fluorination of aryl halides using a fluoride source like this compound involves a Cu(I)/Cu(III) catalytic cycle. The key steps are oxidative addition of the aryl halide to a Cu(I) complex, followed by ligand exchange with the fluoride source, and finally, reductive elimination to form the C-F bond and regenerate the Cu(I) catalyst.
Caption: Proposed mechanism for copper-catalyzed decarboxylative fluorination.
A Comparative Landscape of Fluorinating Agents
While this compound is a powerful tool for specific applications, a diverse array of fluorinating agents exists, each with its own strengths and weaknesses. This section provides a comparative overview of three widely used alternatives: Selectfluor®, DAST, and Deoxo-Fluor®.
Selectfluor® (F-TEDA-BF₄): The Workhorse of Electrophilic Fluorination
Selectfluor® is a highly popular, user-friendly, and versatile electrophilic fluorinating agent.[3][6][7] It is a stable, non-hygroscopic crystalline solid, making it significantly easier and safer to handle than gaseous fluorine.[8]
-
Applications: Widely used for the α-fluorination of carbonyl compounds, fluorination of enolates, enamines, and aromatic rings.[9][10][11] It can also act as an oxidizing agent.[7]
-
Mechanism: The reaction mechanism is believed to proceed through either a single-electron transfer (SET) or an SN2-type pathway, depending on the substrate.[5][12]
DAST (Diethylaminosulfur Trifluoride): The Classic Deoxofluorinating Agent
DAST is a long-standing reagent for the deoxofluorination of alcohols and carbonyl compounds.[1][9][10][13][14] It is a liquid reagent that can be effective for a wide range of substrates.
-
Applications: Conversion of primary, secondary, and tertiary alcohols to alkyl fluorides, and aldehydes and ketones to geminal difluorides.[13][14]
-
Safety Concerns: DAST is thermally unstable and can decompose explosively, especially at temperatures above 90°C.[8] It is also highly sensitive to moisture, releasing corrosive hydrogen fluoride (HF).[15]
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur Trifluoride): A Safer Deoxofluorinating Alternative
Deoxo-Fluor® was developed as a more thermally stable and safer alternative to DAST.[6][15][16][17][18] It performs similar transformations to DAST but with a significantly improved safety profile.
-
Applications: Similar to DAST, it is used for the deoxofluorination of alcohols and carbonyls to their corresponding fluorinated counterparts.[6][18][19][20]
-
Advantages over DAST: Deoxo-Fluor® has a higher decomposition temperature (onset at 140°C) compared to DAST, making it less prone to explosive decomposition.[8]
Comparative Performance Analysis
The choice of a fluorinating agent is dictated by the specific transformation required, the functional group tolerance of the substrate, and safety considerations. The following table provides a comparative summary of the key features of these reagents.
| Feature | This compound | Selectfluor® | DAST | Deoxo-Fluor® |
| Reagent Type | Nucleophilic Fluoride Source (in situ) | Electrophilic ("F+") | Nucleophilic Deoxyfluorination | Nucleophilic Deoxyfluorination |
| Primary Use | Decarboxylative fluorination of aryl halides | α-Fluorination of carbonyls, aromatic fluorination | Deoxofluorination of alcohols and carbonyls | Deoxofluorination of alcohols and carbonyls |
| Physical State | Solid | Crystalline Solid | Liquid | Liquid |
| Handling | Stable solid | Stable, non-hygroscopic solid[8] | Moisture-sensitive, thermally unstable liquid[8][15] | More thermally stable than DAST, moisture-sensitive[8][15] |
| Key Advantages | Utilizes readily available carboxylic acids | Ease of handling, broad substrate scope[6][7] | High reactivity | Improved safety profile over DAST[15][16] |
| Key Disadvantages | Requires a catalyst (typically copper) | Can be a strong oxidant | Thermally unstable, explosive potential[8] | Can be less reactive than DAST for some substrates |
Experimental Protocols
To provide practical guidance, this section outlines representative experimental protocols for key transformations using the discussed fluorinating agents.
Protocol 1: Copper-Catalyzed Decarboxylative Fluorination of an Aryl Bromide using a Fluoride Source
This protocol is a general representation of a copper-catalyzed fluorination of an aryl bromide, where a fluoride source like this compound would be employed.
Caption: General workflow for copper-catalyzed decarboxylative fluorination.
Materials:
-
Aryl bromide (1.0 mmol)
-
Copper(I) iodide (0.1 mmol, 10 mol%)
-
1,10-Phenanthroline (0.2 mmol, 20 mol%)
-
This compound (or other fluoride source) (2.0 mmol)
-
Dry N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, copper(I) iodide, 1,10-phenanthroline, and the fluoride source.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add dry DMF via syringe.
-
Heat the reaction mixture in a preheated oil bath at 140 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aryl fluoride.
Protocol 2: Electrophilic α-Fluorination of a β-Ketoester with Selectfluor®
Materials:
-
β-Ketoester (1.0 mmol)
-
Selectfluor® (1.1 mmol)
-
Acetonitrile (5 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the β-ketoester in acetonitrile.
-
To the stirred solution, add Selectfluor® in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the α-fluorinated product.[8]
Protocol 3: Deoxofluorination of a Secondary Alcohol with DAST
Materials:
-
Secondary alcohol (1.0 mmol)
-
DAST (1.2 mmol)
-
Anhydrous Dichloromethane (DCM) (10 mL)
Procedure:
-
Dissolve the secondary alcohol in anhydrous DCM in a flame-dried, three-neck round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.[14]
Conclusion and Future Outlook
The field of fluorination chemistry continues to evolve, driven by the increasing demand for novel fluorinated molecules in the life sciences and materials science. While classic reagents like DAST have been instrumental, the development of safer and more selective agents like Deoxo-Fluor® and the expansion of methodologies such as copper-catalyzed decarboxylative fluorination using reagents like this compound are expanding the synthetic chemist's toolkit. The choice of the optimal fluorinating agent will always be a multifactorial decision, balancing reactivity, selectivity, scalability, and safety. A thorough understanding of the mechanistic nuances and practical considerations of each reagent, as outlined in this guide, is paramount for the successful and efficient synthesis of the next generation of innovative fluorinated compounds.
References
- Diethylaminosulfur trifluoride - Wikipedia. (n.d.).
- Diethylaminosulfur Trifluoride (DAST) - Common Organic Chemistry. (n.d.).
- Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. The Journal of Organic Chemistry, 64(19), 7048–7054.
- Zhou, Y., Wang, J., Gu, Z., Wang, S., Zhu, W., Aceña, J. L., ... & Liu, H. (2016). Next-Generation of Fluorine-Containing Pharmaceuticals, Compounds Currently in Phase II–III Clinical Trials of Major Pharmaceutical Companies: New Structural Trends and Therapeutic Areas. Chemical Reviews, 116(2), 422-518.
- Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). (2023). ACS Omega.
- Alcohol to Fluoro / Carbonyl to Difluoro using DAST - Organic Synthesis. (n.d.).
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). Journal of the Iranian Chemical Society.
- MODERN PHARMACEUTICAL DRUGS FEATURING ALIPHATIC FLUORINE-CONTAINING GROUPS. (2024). Ukrainian Chemistry Journal.
- Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) - Common Organic Chemistry. (n.d.).
- A Comparative Guide to Modern Fluorination Agents in Organic Synthesis. (2025). BenchChem.
- Ketone to Difluoro - Deoxo-Fluor - Common Organic Chemistry. (n.d.).
- Development of N-F fluorinating agents and their fluorinations: Historical perspective. (2014). Journal of Fluorine Chemistry.
- The development of Selectfluor® as a commercial electrophilic fluorinating agent. (n.d.). REF Impact Case Studies.
- Vincent, S. P., Burkart, M. D., Tsai, C. Y., Zhang, Z., & Wong, C. H. (1999). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 64(15), 5264–5279.
Sources
- 1. MODERN PHARMACEUTICAL DRUGS FEATURING ALIPHATIC FLUORINE-CONTAINING GROUPS [ouci.dntb.gov.ua]
- 2. Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of Recent Advances in Biological and Pharmaceutical Developments of Fluoro-containing Drugs [ouci.dntb.gov.ua]
- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Selectfluor™ [sigmaaldrich.com]
- 7. REF Case study search [impact.ref.ac.uk]
- 8. Copper-catalyzed fluorination of 2-pyridyl aryl bromides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Electrophilic Fluorination of Aromatics with Selectfluor™ and Trifluoromethanesulfonic Acid1 | Semantic Scholar [semanticscholar.org]
- 10. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 11. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Fluorinating agents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Deoxofluor - Enamine [enamine.net]
- 19. Ketone to Difluoro - Deoxo-Fluor [commonorganicchemistry.com]
- 20. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) [sigmaaldrich.com]
A Senior Application Scientist's Guide to High-Fidelity Quantitative Analysis: Validating Experimental Results with 19F NMR and Internal Standards
For researchers in drug discovery and development, the accurate quantification of fluorinated compounds is not just a procedural step; it is the bedrock upon which pivotal decisions are made. While various analytical techniques exist, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, particularly utilizing the ¹⁹F nucleus, offers a powerful, direct, and often superior method for determining purity and concentration.
The unique properties of the ¹⁹F nucleus—100% natural abundance, a high gyromagnetic ratio, and a wide chemical shift range—provide high sensitivity and excellent signal dispersion, minimizing the common issue of resonance overlap seen in ¹H NMR.[1][2][3] This guide provides a comprehensive framework for leveraging ¹⁹F qNMR, focusing on the rigorous validation of your results through the principled use of a known internal standard. We will move beyond a simple checklist of steps to explore the causality behind each experimental choice, ensuring your methodology is not just procedural, but a self-validating system for generating trustworthy and authoritative data.
The Foundational Principle of qNMR
At its core, qNMR operates on a simple, elegant principle: the area of an NMR signal (its integral) is directly proportional to the number of nuclei contributing to that signal.[2][4] By introducing a known quantity of a reference compound—an internal standard (IS)—into the sample, we can establish a direct ratio of the analyte's signal integral to the standard's integral. This allows for the precise calculation of the analyte's concentration or purity without the need for compound-specific calibration curves, as is common in chromatography.[5]
The governing equation is as follows:
Purity_Analyte = (I_Analyte / N_Analyte) * (N_IS / I_IS) * (MW_Analyte / MW_IS) * (Mass_IS / Mass_Analyte) * Purity_IS
Where:
-
I : Integral area of the signal
-
N : Number of ¹⁹F nuclei for the integrated signal
-
MW : Molecular Weight
-
Mass : Mass of the compound added to the sample
-
Purity : Purity of the compound
The integrity of this entire method hinges on one critical component: the selection and use of the appropriate internal standard.
Part 1: The Cornerstone of Accuracy—Selecting the Right Internal Standard
The internal standard is not merely a reference point; it is the anchor of your quantitative measurement. An improper choice will introduce systematic errors that no amount of post-acquisition processing can rectify. The selection process must be deliberate and guided by a set of rigorous criteria.[4]
Key Criteria for Internal Standard Selection:
-
Signal Resolution : The ¹⁹F resonance of the standard must be sharp and completely resolved from any analyte or impurity signals in the spectrum.[4][6][7] Overlap is a non-negotiable disqualifier as it makes accurate integration impossible.
-
Chemical Inertness : The standard must not react with your analyte, the solvent, or any other component in the matrix. A compatibility check, running spectra at time zero and after several hours, is recommended to ensure no degradation or interaction occurs.[8]
-
High, Certified Purity : The accuracy of your result is directly dependent on the known purity of your standard.[7] Always use a certified reference material (CRM) or a standard with well-documented, high purity (e.g., >99.5%).[9]
-
Solubility : The standard must be fully soluble in the deuterated solvent used for the analyte to ensure a homogeneous solution.[4]
-
Spectral Simplicity : An ideal standard exhibits a simple spectrum, preferably a single sharp singlet (e.g., from a -CF₃ group), which simplifies integration and maximizes signal-to-noise per fluorine atom.[9][10]
-
Volatility : The standard should be non-volatile to prevent concentration changes during sample preparation and handling.
Decision Workflow for Internal Standard Selection
The following diagram outlines the logical process for choosing an appropriate internal standard.
Caption: Logical workflow for selecting a suitable ¹⁹F NMR internal standard.
Commonly Used ¹⁹F NMR Internal Standards
The table below lists several compounds often used as internal standards. The choice depends on the chemical shift of the analyte to ensure adequate signal separation.
| Internal Standard | Formula | Approx. Chemical Shift (ppm vs CFCl₃) | Key Characteristics |
| Trifluoroacetic Acid (TFA) | CF₃COOH | ~ -76 | Acidic proton may be problematic. Purity must be verified.[7] |
| Benzotrifluoride | C₆H₅CF₃ | ~ -63 | Commercially available, stable, simple singlet.[11] |
| 1-Bromo-4-(trifluoromethyl)benzene | BrC₆H₄CF₃ | ~ -64 | Solid, easy to weigh accurately. |
| 4,4'-Difluorobenzophenone | (FC₆H₄)₂CO | ~ -105 | Suitable for analytes in the upfield region. |
| Hexafluorobenzene | C₆F₆ | ~ -163 | Volatile, may require use in a sealed capillary. |
Part 2: A Validated Experimental Protocol for High-Precision ¹⁹F qNMR
Achieving precision and accuracy better than 1% is feasible with ¹⁹F qNMR, but it requires meticulous attention to detail in both sample preparation and instrument parameterization.[5]
Experimental Workflow Overview
Caption: High-level workflow for quantitative ¹⁹F NMR analysis.
Step-by-Step Methodology
1. Meticulous Sample Preparation
Causality: The most significant source of error in qNMR is often inaccurate weighing. The final calculation is a ratio of masses, so precision here is paramount.
-
Protocol :
-
Using a high-precision analytical balance (readable to at least 0.01 mg), accurately weigh the internal standard and the analyte into the same vial.[6] Aim for a mass ratio that yields a signal intensity ratio between 1:1 and 1:5 to ensure accurate integration for both peaks.[8]
-
Record the exact masses.
-
Add the appropriate volume of deuterated solvent (e.g., DMSO-d₆, Acetone-d₆, CDCl₃) to completely dissolve both compounds.[6] Ensure homogeneity by vortexing or gentle sonication.
-
Transfer the solution to a high-quality NMR tube.
-
2. NMR Spectrometer Setup & Parameter Optimization
Causality: NMR is only quantitative if every nucleus is allowed to fully relax back to equilibrium between pulses. Failure to do so will result in signal saturation and inaccurate integrals.
-
Protocol :
-
Relaxation Delay (D1) : This is the most critical acquisition parameter. The D1 value must be set to at least 5 times, and ideally 7-10 times, the longest spin-lattice relaxation time (T₁) of any fluorine nucleus of interest (in both the analyte and the standard).[10][12]
-
Expert Tip: If T₁ values are unknown, they can be measured using an inversion-recovery experiment. Alternatively, a conservative D1 of 60 seconds is often sufficient for many small molecules, though this significantly increases experiment time.[13]
-
-
Pulse Angle : Use a 90° pulse. This ensures maximum signal excitation for every scan and helps minimize errors from off-resonance effects, which can be a concern in ¹⁹F NMR due to the wide chemical shift range.[7][13]
-
Number of Scans (NS) : Set the number of scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the smallest integral being used in the calculation. This ensures the integration is not significantly affected by noise.
-
Proton Decoupling : To eliminate scalar coupling from protons (¹H-¹⁹F J-coupling) and simplify the spectrum to singlets, proton decoupling is used. However, continuous decoupling can lead to the Nuclear Overhauser Effect (NOE), which alters signal intensities in an unquantifiable way.
-
Solution: Use inverse-gated decoupling . In this pulse sequence, the decoupler is on only during the acquisition of the signal (FID) and is turned off during the relaxation delay (D1). This collapses the multiplets to singlets without causing NOE buildup, preserving the quantitative integrity of the signal areas.[9][10][12]
-
-
3. Data Processing for Quantification
Causality: The final integral values are highly sensitive to the processing steps. Inconsistent or improper processing will invalidate even the most carefully acquired data.
-
Protocol :
-
Fourier Transform & Apodization : Apply a mild line broadening (LB) function (e.g., 0.3 - 1 Hz) to improve S/N without significantly distorting the peak shape.
-
Phasing and Baseline Correction : This step is critical and must be done with care. Manually phase the spectrum to achieve a pure absorption signal for all peaks. Apply an automatic baseline correction algorithm, but visually inspect the baseline across the entire spectrum, especially around the integrated peaks. A flat, zero-level baseline is essential for accuracy.[6][11]
-
Integration : Manually define the integral regions for the analyte and standard signals. The integration width should be consistent and wide enough to encompass the entire peak, including the ¹³C satellites if they are not resolved from the main peak. A good rule of thumb is to set the width to at least 80 times the peak's full width at half maximum (FWHM).[13]
-
Part 3: Method Validation and Data Reporting
A quantitative method is only reliable if it has been validated. For qNMR, this involves demonstrating performance across several key metrics, which aligns with principles from regulatory bodies like the USP and ICH.[14][15]
Key Validation Parameters:
-
Specificity : Demonstrated by the clear resolution of the analyte and internal standard signals from all other signals in the spectrum.[7]
-
Linearity : Assessed by preparing at least five samples with a constant concentration of the internal standard and varying concentrations of the analyte. A plot of the integral area ratio (Analyte/IS) versus the mass ratio (Analyte/IS) should yield a straight line with a correlation coefficient (R²) > 0.999.
-
Precision : Determined by preparing and analyzing multiple (e.g., n=6) independent samples at the same concentration. The precision is expressed as the relative standard deviation (%RSD), which should typically be less than 2%.[1][7]
-
Accuracy : Assessed by analyzing a certified reference material of the analyte or by comparing the qNMR results to an independent, validated method (e.g., mass balance or chromatography).[7] The deviation should be minimal.
-
Limit of Quantification (LOQ) : The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.[15]
Example Data Presentation: Linearity Study
| Sample | Mass Ratio (Analyte/IS) | Integral Ratio (Analyte/IS) |
| 1 | 0.51 | 0.52 |
| 2 | 1.02 | 1.01 |
| 3 | 2.05 | 2.06 |
| 4 | 3.98 | 4.01 |
| 5 | 8.11 | 8.09 |
| Result | R² = 0.9998 |
Example Data Presentation: Purity Determination of "Compound X"
| Replicate | Calculated Purity (%) |
| 1 | 98.7 |
| 2 | 99.1 |
| 3 | 98.9 |
| 4 | 98.6 |
| 5 | 99.0 |
| Mean | 98.86 |
| Std. Dev. | 0.21 |
| %RSD | 0.21% |
Conclusion
Validating experimental results using ¹⁹F qNMR with a known internal standard is a robust and highly accurate analytical approach. Its power lies not in the complexity of the instrumentation, but in the rigorous and principled application of fundamental concepts. By carefully selecting an internal standard, meticulously preparing samples, and optimizing acquisition and processing parameters to ensure full relaxation and a clean baseline, researchers can generate high-fidelity quantitative data. This self-validating methodology provides the trustworthiness required for critical applications in pharmaceutical and chemical development, ensuring that your results are not just a number, but an authoritative measure of reality.
References
- Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research.
- Stimuli Article (qNMR). US Pharmacopeia (USP). [Link]
- Validation of a Generic qHNMR Method for Natural Products Analysis.
- Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards.
- A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy.
- Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals.
- F19 detection. UCSB Chemistry and Biochemistry NMR Facility. [Link]
- Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. SciSpace. [Link]
- A suite of 19F based relaxation dispersion experiments to assess biomolecular motions.
- Quantitative NMR Spectroscopy. University of Cambridge Department of Chemistry. [Link]
- 19Flourine NMR. NMR-Service. [Link]
- Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. [Link]
- Quantitative 19F NMR method validation and application to the quantitative analysis of a fluoro-polyphosphates mixture.
- Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimiz
- 19 F NMR transverse and longitudinal relaxation filter experiments for screening: A theoretical and experimental analysis.
- New Frontiers and Developing Applications in 19F NMR.
- Validation of a Quantitative Proton Nuclear Magnetic Resonance Spectroscopic Screening Method for Coffee Quality and Authenticity. MDPI. [Link]
- Standardizing for 19F NMR. Reddit. [Link]
- 1H and 19F NMR Relaxation Time Studies in (NH4)2ZrF6 Superionic Conductor. CORE. [Link]
- 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Royal Society of Chemistry. [Link]
- Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. learning.sepscience.com [learning.sepscience.com]
- 10. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. 19Flourine NMR [chem.ch.huji.ac.il]
- 13. acgpubs.org [acgpubs.org]
- 14. usp.org [usp.org]
- 15. Validation of a Generic qHNMR Method for Natural Products Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Reactivity of Halogenated Benzoic Acids
Introduction
Halogenated benzoic acids are a cornerstone class of molecules in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. Their utility as building blocks stems from the nuanced reactivity conferred by the halogen substituent and the carboxylic acid group. The identity of the halogen (Fluorine, Chlorine, Bromine, Iodine) and its position (ortho, meta, or para) on the aromatic ring dramatically influences the molecule's electronic properties and, consequently, its behavior in chemical transformations.
This guide provides an in-depth comparison of the reactivity of different halogenated benzoic acids. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple classification to explain the underlying principles that govern reactivity. We will explore acidity, susceptibility to electrophilic attack, and reactivity at the carboxyl center, supported by quantitative data and detailed experimental protocols to provide a practical framework for synthetic planning.
Fundamental Principles Governing Reactivity
The reactivity of a halogenated benzoic acid is not dictated by a single factor but is rather the result of a complex interplay between the electronic effects of the two substituents: the halogen atom and the carboxylic acid group.
The Dual Electronic Nature of Halogens
Halogen substituents exert two opposing electronic effects on the aromatic ring:
-
The Inductive Effect (-I): Due to their high electronegativity, halogens pull electron density away from the carbon atom to which they are attached through the sigma (σ) bond framework. This electron-withdrawing effect deactivates the ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene.
-
The Resonance Effect (+M or +R): The lone pairs of electrons on the halogen atom can be delocalized into the π-system of the benzene ring. This electron-donating effect increases the electron density at the ortho and para positions.
For halogens, the strong inductive effect generally outweighs the weaker resonance effect.[1] This net electron-withdrawing character is why halogens are considered deactivating groups in electrophilic aromatic substitution (EAS) reactions. However, their resonance effect, while weaker, is still significant enough to direct incoming electrophiles to the ortho and para positions.
Caption: Dueling electronic effects of a halogen substituent.
The Influence of the Carboxylic Acid Group
The carboxylic acid (-COOH) group is a powerful electron-withdrawing group due to both inductive and resonance effects. Consequently, it is a strong deactivating group and a meta-director in electrophilic aromatic substitution reactions.[2][3] When both a halogen and a carboxylic acid are present, their combined effects determine the final outcome of a reaction.
The "Ortho Effect"
A unique phenomenon known as the "ortho effect" is observed in ortho-substituted benzoic acids. Almost all ortho substituents, regardless of their electronic nature, increase the acidity of benzoic acid.[4][5] This is primarily attributed to steric hindrance, where the ortho substituent forces the carboxyl group to twist out of the plane of the benzene ring.[6][7] This rotation inhibits resonance between the carboxyl group and the ring, which stabilizes the carboxylate anion conjugate base, thereby increasing acidity.[5]
Comparative Reactivity: A Data-Driven Analysis
The most direct way to compare the reactivity of halogenated benzoic acids is by examining their behavior in key chemical reactions.
Acidity (pKa)
The acidity of a benzoic acid, quantified by its pKa value, is a sensitive probe of the electronic effects of its substituents. Electron-withdrawing groups stabilize the negative charge of the conjugate benzoate anion, resulting in a stronger acid (lower pKa).
Table 1: pKa Values of Halogenated Benzoic Acids in Water at 25°C
| Substituent Position | Benzoic Acid | 2-Halobenzoic Acid (ortho) | 3-Halobenzoic Acid (meta) | 4-Halobenzoic Acid (para) |
| Fluoro- | 4.20 | 3.27 | 3.87 | 4.14 |
| Chloro- | 4.20 | 2.94[8] | 3.83 | 3.98 |
| Bromo- | 4.20 | 2.85[9] | 3.81 | 4.00 |
| Iodo- | 4.20 | 2.86 | 3.86 | 4.03 |
Data compiled from various sources, including the Journal of Research of the National Bureau of Standards.[9]
Analysis of Acidity Trends:
-
Ortho Isomers: All ortho-halobenzoic acids are significantly more acidic than benzoic acid, a clear demonstration of the ortho effect.[4][9] The acidity order among the ortho isomers (Br ≈ I > Cl > F) is a complex result of competing inductive and steric effects.[9]
-
Meta Isomers: At the meta position, the electron-withdrawing inductive effect (-I) is dominant. All meta-halo isomers are more acidic than benzoic acid, and their acidities are very similar, reflecting the similar inductive effects of the halogens at this distance.
-
Para Isomers: At the para position, both inductive (-I) and resonance (+M) effects operate. While the -I effect increases acidity, the +M effect decreases it by destabilizing the benzoate anion. This opposition results in para isomers being only slightly more acidic than benzoic acid itself.
Reactivity in Electrophilic Aromatic Substitution (EAS)
The nitration of an aromatic ring is a classic EAS reaction and serves as an excellent model for comparing the reactivity of halogenated benzoic acids. The reaction proceeds via the attack of the electron-rich aromatic ring on a highly electrophilic nitronium ion (NO₂⁺), which is generated in situ from nitric and sulfuric acids.[3][10]
Both the carboxyl group and the halogen are deactivating, making halogenated benzoic acids significantly less reactive than benzene.[1] The reaction rate is slower, and harsher conditions are often required.[11]
Regioselectivity: The directing effects of the two groups are in opposition. The carboxyl group directs meta, while the halogen directs ortho and para. In the case of 4-halobenzoic acids, the incoming electrophile is directed to the position meta to the -COOH group (and ortho to the halogen), as this is the least deactivated position. For 2- and 3-halobenzoic acids, a mixture of products is often obtained, and the specific ratio depends on the reaction conditions.[12]
Table 2: Product Distribution in the Nitration of Halobenzenes (Note: Data for halobenzoic acids is less commonly tabulated, but trends from halobenzenes are instructive)
| Halogen | Relative Rate vs. Benzene | % ortho | % meta | % para |
| F | 0.15 | 13 | 0 | 87 |
| Cl | 0.033 | 30 | 1 | 69 |
| Br | 0.03 | 37 | 1 | 62 |
| I | 0.18 | 38 | 2 | 60 |
| Data adapted from Filo.[13] |
This data highlights that while halogens are deactivating (relative rate < 1), they are strong ortho, para directors. When combined with the meta-directing -COOH group, predicting the major product requires careful consideration of the combined deactivating effects at each position.
Reactivity at the Carboxyl Group: Fischer Esterification
Fischer esterification, the acid-catalyzed reaction of a carboxylic acid with an alcohol, is a fundamental transformation.[14] The reactivity in this case is governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups on the benzene ring enhance this electrophilicity, thereby increasing the reaction rate.
Expected Reactivity Trend: Based on the electronic effects discussed, the rate of esterification is expected to follow the general acidity trend, as both are influenced by the stabilization of charge (or partial charge) at the carboxyl group.
Ortho-halobenzoic acids > Meta-halobenzoic acids > Para-halobenzoic acids ≈ Benzoic acid
Within each isomeric series, the differences are often subtle and can be influenced by reaction conditions. However, the strong electron-withdrawing nature of the ortho and meta halogens generally leads to faster esterification compared to the para isomers or unsubstituted benzoic acid. Microwave-assisted methods have been shown to significantly improve yields and reduce reaction times, particularly for deactivated substrates.[15]
Experimental Protocols
The following protocols provide a framework for the comparative analysis of halogenated benzoic acid reactivity.
Protocol: Determination of pKa by Potentiometric Titration
This protocol establishes the acidity of the different isomers. The pKa is determined from the titration curve as the pH at the half-equivalence point.[16][17]
Caption: Workflow for pKa determination via titration.
Methodology:
-
Preparation: Calibrate a pH meter using standard buffers (pH 4, 7, and 10).[18] Accurately prepare a ~0.01 M solution of the halogenated benzoic acid in deionized water. Prepare and standardize a ~0.1 M solution of NaOH.
-
Titration: Place a known volume (e.g., 50.0 mL) of the acid solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode. Add the standardized NaOH solution in small, precise increments (e.g., 0.2-0.5 mL). After each addition, allow the reading to stabilize and record the pH and the total volume of NaOH added.[18]
-
Data Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). Determine the equivalence point, which is the point of inflection on the curve. The volume at the half-equivalence point is exactly half the volume of NaOH required to reach the equivalence point. The pKa of the acid is equal to the pH of the solution at this half-equivalence point.[19][20]
-
Repetition: Perform the titration in triplicate for each isomer to ensure accuracy and calculate the average pKa and standard deviation.[18]
Protocol: Comparative Nitration of Halogenated Benzoic Acids
This experiment compares the reactivity and regioselectivity of different isomers in an EAS reaction. CAUTION: This procedure uses concentrated nitric and sulfuric acids, which are highly corrosive. Handle with extreme care in a chemical fume hood, wearing appropriate personal protective equipment (PPE).
Caption: Experimental workflow for comparative nitration.
Methodology:
-
Preparation: In a round-bottom flask, cool concentrated sulfuric acid (e.g., 10 mL) in an ice bath. In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (e.g., 3 mL) to concentrated sulfuric acid (e.g., 3 mL), keeping the mixture cooled in the ice bath.[12][21]
-
Reaction: To the first flask of cold sulfuric acid, slowly add the halogenated benzoic acid (e.g., 0.02 mol) in portions, ensuring it dissolves completely. While maintaining the temperature below 10°C, add the cold nitrating mixture dropwise with vigorous stirring.[12]
-
Monitoring: After the addition is complete, allow the reaction to stir in the ice bath for a set time (e.g., 60 minutes). The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto a large amount of crushed ice with stirring. The nitrated product should precipitate.[21]
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid.
-
Analysis: Dry the product and determine the yield. Analyze the product by melting point and NMR spectroscopy to determine the regiochemistry of nitration. By running parallel reactions for each isomer under identical conditions, a direct comparison of yield and product distribution can be made.
Summary and Practical Implications
The reactivity of halogenated benzoic acids is a finely tuned balance of inductive, resonance, and steric effects. This guide has demonstrated how these principles manifest in measurable properties like acidity and in the outcomes of common synthetic transformations.
-
Acidity: The ortho effect makes 2-halobenzoic acids the strongest acids in the series. Meta isomers are moderately stronger than benzoic acid, while para isomers show only a slight increase in acidity.
-
Electrophilic Aromatic Substitution: All isomers are deactivated towards EAS. The reaction is slower than with benzene, and the regiochemical outcome is a contest between the meta-directing carboxyl group and the ortho, para-directing halogen.
-
Carboxyl Group Reactions: Reactivity, such as in esterification, is enhanced by electron-withdrawing groups. Therefore, ortho and meta isomers are generally more reactive than para isomers and benzoic acid.
For the synthetic chemist, these trends are critical for experimental design. When seeking to enhance the acidity or electrophilicity of the carboxyl group, an ortho or meta halogen is preferable. When designing an electrophilic substitution on the ring, the chemist must anticipate slower reaction rates and a complex regiochemical landscape dictated by the interplay of the two substituents. This understanding allows for the rational selection of isomers and reaction conditions to achieve the desired synthetic target efficiently and predictably.
References
- Various Authors. (2017). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid?. Quora. [Link]
- ACS Publications. Journal of the American Chemical Society. [Link]
- ACS Publications. The Journal of Organic Chemistry. [Link]
- Wikipedia. (2023). Ortho effect. [Link]
- Khan Academy. How does ortho-effect work in benzoic acids?. [Link]
- Wikipedia. Journal of the American Chemical Society. [Link]
- Wikipedia. The Journal of Organic Chemistry. [Link]
- Vedantu. Ortho Effect in Chemistry: Definition, Examples & Key Insights. [Link]
- Keith, A. N., & Smith, D. L. (1969). The basicities of ortho-substituted benzoic acids. Canadian Journal of Chemistry, 47(14), 2549-2555. [Link]
- Creative Bioarray.
- ACS Publications. The Journal of Organic Chemistry List of Issues. [Link]
- Wikipedia. American Chemical Society. [Link]
- ACS Publications. Organic & Inorganic Chemistry Journals. [Link]
- ACS Publications. Journal of the American Chemical Society List of Issues. [Link]
- ACS Publications. The Journal of Organic Chemistry Ahead of Print. [Link]
- Wikipedia. (2024).
- Research.com. 2026 Journal of the American Chemical Society. [Link]
- Total Synthesis. Electrophilic Aromatic Substitution Mechanism & Key Concepts. [Link]
- Filo. (2025).
- Bui, J. & Lewis, R. E. (2021).
- Rosli, N. A., et al. (2014). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
- OperaChem. (2024).
- Ashenhurst, J. (2017). Electrophilic Aromatic Substitution: The Mechanism. Master Organic Chemistry. [Link]
- Pearson. The pKa values of a few ortho-, meta-, and para-substituted benzo.... [Link]
- Studylib.
- Reusch, W. (2013). Aromatic Reactivity. Michigan State University Department of Chemistry. [Link]
- Making Molecules. (2025).
- Oreate AI Blog. (2025).
- Unknown Author.
- Smietana, M., & Kool, E. T. (2013).
- Unknown Author.
- Wikipedia.
- Various Authors. (2015). Acidity of o-halobenzoic acids. Chemistry Stack Exchange. [Link]
- University of Calgary. Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. [Link]
- Filo. (2023). The pKa values of a few ortho-, meta-, and para-substituted benzoic acids... [Link]
- ChemEurope.com.
- University of Alberta. Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. [Link]
- Google Patents.
- University of Massachusetts Boston.
- Various Authors. (2021). Which is more acidic, p-bromobenzoic acid or p-fluoro benzoic acaid, and why?. Quora. [Link]
- Various Authors. (2018). Why is ortho-iodobenzoic acid stronger than ortho-bromo, -chloro, and -fluorobenzoic acid?. Quora. [Link]
- The Organic Chemistry Tutor. (2018).
- Unknown Author.
- Profnit.org.br.
Sources
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Aromatic Reactivity [www2.chemistry.msu.edu]
- 3. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 4. quora.com [quora.com]
- 5. Ortho Effect in Chemistry: Definition, Examples & Key Insights [vedantu.com]
- 6. Ortho effect - Wikipedia [en.wikipedia.org]
- 7. Khan Academy [khanacademy.org]
- 8. The pKa values of a few ortho-, meta-, and para-substituted benzoic acids.. [askfilo.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. sga.profnit.org.br [sga.profnit.org.br]
- 11. stmarys-ca.edu [stmarys-ca.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Relative reactivity and product distribution data for nitration of the ha.. [askfilo.com]
- 14. studylib.net [studylib.net]
- 15. researchgate.net [researchgate.net]
- 16. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]
- 17. How to Find Pka on Titration Curve - Oreate AI Blog [oreateai.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 20. blamp.sites.truman.edu [blamp.sites.truman.edu]
- 21. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Efficacy of Sodium 2,3,4,5,6-pentafluorobenzoate versus Isotopic Tracers in Scientific Research
Introduction: The Indispensable Role of Tracers in Modern Research
In the intricate landscapes of drug development, environmental science, and metabolic research, the ability to track the movement, transformation, and fate of specific substances is paramount. This is the domain of tracers—compounds introduced into a system to observe its dynamic processes without significantly altering them. An ideal tracer is a silent observer, chemically and functionally similar to the substance of interest, yet uniquely detectable.[1] The choice of tracer is a critical decision that dictates the scope, accuracy, and feasibility of an experiment.
This guide provides an in-depth, objective comparison between two distinct classes of tracers: the non-isotopic chemical tracer, Sodium 2,3,4,5,6-pentafluorobenzoate (PFB), and the well-established category of isotopic tracers (both stable and radioactive). We will delve into their fundamental principles, compare their performance based on experimental data, and provide detailed protocols to guide researchers, scientists, and drug development professionals in making an informed selection for their specific applications.
Chapter 1: Profiling the Contenders
This compound (PFB): The Halogenated Marker
This compound is a synthetic, fluorinated organic compound.[2][3] Its utility as a tracer stems from the five fluorine atoms on its benzene ring. These fluorine atoms are highly electronegative, making the molecule an excellent target for sensitive detection methods like Gas Chromatography with an Electron-Capture Detector (GC-ECD) or Gas Chromatography-Mass Spectrometry (GC-MS) using negative-ion chemical ionization (NICI).[4]
PFB is primarily used as an "external" or "conservative" tracer. This means it is not typically used to label a specific drug molecule but rather to track the bulk movement of a fluid, such as water. Its chemical stability and low reactivity in certain environments allow it to move with the flow of a system without significant interaction or degradation.[5]
It's important to distinguish this application from the more common use of PFB-related reagents (like pentafluorobenzoyl chloride) in analytical chemistry, where they serve as derivatizing agents to enhance the detectability of other molecules.[4][6][7] In this guide, our focus is on PFB itself being used as the primary tracer substance.
Isotopic Tracers: The "Perfect Spy"
Isotopic tracers are molecules in which one or more atoms have been replaced by an isotope of that same element. Isotopes of an element share the same number of protons but differ in the number of neutrons, giving them a different atomic mass.[] This substitution creates a "tagged" version of a molecule that is chemically identical to its natural counterpart but distinguishable by its mass or radioactivity.[1][9] This near-perfect chemical mimicry is their greatest strength, as they participate in biological and chemical processes in the same manner as the endogenous compound.
There are two main categories of isotopic tracers:
-
Stable Isotopes: These are non-radioactive isotopes, such as Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N).[10] They are detected based on their mass difference from the more abundant isotope (e.g., ¹H, ¹²C, ¹⁴N) using high-sensitivity mass spectrometry (MS).[10][11][12] Their safety (non-radioactive) makes them ideal for studies in human subjects, including vulnerable populations.[10][12]
-
Radioactive Isotopes (Radiotracers): These isotopes, such as Tritium (³H), Carbon-14 (¹⁴C), and Fluorine-18 (¹⁸F), are unstable and decay, emitting radiation that can be detected with high sensitivity.[13][14][15] This property allows for the detection of minuscule quantities of the tracer, making them invaluable for microdosing studies, absorption, distribution, metabolism, and excretion (ADME) profiling, and in vivo imaging techniques like Positron Emission Tomography (PET).[13][14][16][17]
Chapter 2: Head-to-Head Comparison: PFB vs. Isotopic Tracers
The choice between PFB and an isotopic tracer is not a matter of one being universally superior; it is a function of the specific experimental question, available instrumentation, budget, and regulatory constraints. The following table summarizes their key performance characteristics.
| Feature | This compound (PFB) | Isotopic Tracers (Stable & Radioactive) |
| Principle of Detection | Based on the molecule's high electronegativity. Typically requires derivatization for analysis by GC-ECD or GC-MS (NICI).[4][7] | Stable: Mass difference detected by Mass Spectrometry (e.g., LC-MS/MS).[11] Radioactive: Detection of radioactive decay by methods like scintillation counting, Accelerator Mass Spectrometry (AMS), or PET imaging.[11][16][17] |
| Mimicry of Target | Poor. Acts as an external tracer for bulk flow (e.g., water). Does not mimic the biological or chemical behavior of specific organic molecules.[5] | Excellent. Chemically and biologically identical to the endogenous molecule ("tracee"), providing the most accurate data on metabolic pathways and pharmacokinetics.[1][9] |
| Sensitivity | High, especially with GC-ECD, reaching ng/L levels.[6] | Stable: High, with modern MS instrumentation.[10][11] Radioactive: Extremely high. AMS can detect attomolar concentrations.[11] PET imaging is also highly sensitive.[16][18] |
| Primary Applications | Groundwater tracing, hydrology studies, leak detection.[5] | Stable: Metabolism studies, pharmacokinetics, bioavailability assessments in humans.[10][12] Radioactive: Drug ADME studies, microdosing, in vivo imaging (PET), mechanistic studies.[13][16] |
| Advantages | - Non-radioactive. - Relatively low cost of the tracer material itself. - High analytical sensitivity with appropriate equipment.[4] | - "Gold standard" for biological and metabolic accuracy.[11][14] - Can trace the fate of specific atoms within a molecule. - Extremely high sensitivity (radioactive). - Safe for human use (stable).[10] |
| Disadvantages | - Potential for environmental persistence (PFAS family).[19][20][21] - Can interact with organic matter or soil, affecting its "conservative" nature.[22] - Does not provide information on the behavior of specific biological molecules. | - Synthesis of labeled compounds can be complex and expensive.[23][24][25] - Radioactive: Safety protocols, specialized handling, and waste disposal are required. Limited use in certain human populations.[17] - Stable: Requires expensive, high-resolution mass spectrometry equipment.[12] |
Chapter 3: Visualizing the Workflow and Decision Process
Diagram 1: Tracer Selection Decision Workflow
The following diagram illustrates a logical workflow for selecting the appropriate tracer based on key experimental requirements.
Caption: A decision tree for selecting an appropriate tracer based on the primary research goal.
Diagram 2: Comparative Experimental Overview
This diagram provides a high-level comparison of the typical experimental workflows for a PFB groundwater study and an isotopic tracer ADME study.
Caption: High-level comparison of experimental workflows for PFB and isotopic tracer studies.
Chapter 4: Experimental Methodologies
To provide a practical context, this section outlines standardized protocols for representative experiments using each type of tracer.
Protocol: PFB as a Conservative Groundwater Tracer
This protocol is designed to determine groundwater flow velocity and transport characteristics.
Objective: To measure the travel time and dispersion of a PFB tracer plume between an injection well and a monitoring well.
Materials:
-
This compound (reagent grade)
-
Deionized water
-
Injection and monitoring wells
-
Sampling pump and tubing
-
Amber glass vials for sample collection
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
Methodology:
-
Background Sampling: Before tracer injection, collect water samples from all monitoring wells to establish baseline PFB concentrations, which should be non-detectable.
-
Tracer Preparation: Prepare a concentrated solution of PFB in deionized water (e.g., 10 g/L). The exact concentration depends on the expected dilution in the aquifer.
-
Tracer Injection: Introduce a known volume of the PFB solution into the injection well as a "slug" injection. Record the exact time and volume.
-
Downstream Sampling: Begin collecting samples from the monitoring well(s) at a predetermined frequency. The frequency should be highest during the expected arrival time of the tracer plume.
-
Sample Preservation: Store collected samples in amber glass vials at 4°C to prevent photodegradation until analysis.
-
Sample Analysis (GC-MS):
-
Perform a liquid-liquid extraction of the water sample to concentrate the PFB into an organic solvent (e.g., hexane).
-
Analyze the extract using GC-MS in negative-ion chemical ionization (NICI) mode.
-
Quantify the PFB concentration against a standard curve.
-
-
Data Interpretation: Plot the PFB concentration versus time to generate a breakthrough curve. The peak of this curve indicates the mean travel time of the groundwater.[5]
Protocol: ¹⁴C-Labeled Compound in a Preclinical ADME Study
This protocol provides a framework for assessing how a drug is absorbed, distributed, metabolized, and excreted in an animal model.
Objective: To determine the pharmacokinetic profile and excretion balance of a novel ¹⁴C-labeled drug candidate in rats.
Materials:
-
Custom-synthesized ¹⁴C-labeled drug candidate with known specific activity.
-
Appropriate vehicle for dosing (e.g., saline, PEG400).
-
Animal model (e.g., Sprague-Dawley rats).
-
Metabolism cages for separate collection of urine and feces.
-
Blood collection supplies (e.g., capillaries, EDTA tubes).
-
Liquid Scintillation Counter (LSC) and scintillation cocktail.
-
High-Performance Liquid Chromatography (HPLC) system coupled with a radiodetector and a mass spectrometer.
Methodology:
-
Dose Preparation: Prepare the ¹⁴C-labeled drug in the vehicle to the target concentration and radioactivity level.
-
Animal Dosing: Administer the dose to the rats (e.g., via oral gavage or intravenous injection). Record the exact time and dose administered.
-
Sample Collection:
-
Place animals in metabolism cages.
-
Collect blood samples at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Collect all urine and feces produced over a set period (e.g., 72 hours).
-
-
Sample Processing:
-
Process blood to plasma.
-
Homogenize feces and pool urine for each collection interval.
-
-
Quantification of Total Radioactivity:
-
Mix aliquots of plasma, urine, and fecal homogenates with a scintillation cocktail.
-
Analyze using a Liquid Scintillation Counter to determine the total ¹⁴C content in each sample. This is used to calculate the excretion balance and pharmacokinetic parameters.[14]
-
-
Metabolite Profiling:
-
Pool samples from key time points.
-
Analyze using HPLC with a radiodetector to separate the parent drug from its radioactive metabolites.
-
Use an in-line mass spectrometer to identify the chemical structure of the separated metabolites.[13]
-
-
Data Interpretation: The data will reveal the rate and extent of drug absorption, its distribution into tissues, the routes and rate of its excretion, and the chemical nature of its metabolites.[11][14]
Conclusion and Future Outlook
The efficacy of a tracer is defined by its fitness for a specific purpose. This compound proves to be a highly sensitive and cost-effective tracer for applications where tracking the bulk movement of fluids is the primary goal, such as in hydrogeology.[5] Its main limitation is that it is an external marker; it cannot provide insights into the intricate biochemical journey of a specific molecule.
Conversely, isotopic tracers, both stable and radioactive, are the undisputed gold standard for elucidating biological pathways, drug metabolism, and pharmacokinetics.[10][11][14] Their ability to act as a perfect chemical mimic of an endogenous or therapeutic compound provides data of unparalleled accuracy and relevance in life sciences research. The choice between them is a trade-off between the supreme sensitivity and established protocols of radiotracers and the enhanced safety profile of stable isotopes.
The selection of a tracer is a foundational decision in experimental design. By understanding the distinct advantages and limitations of PFB and isotopic tracers, researchers can better align their methodological approach with their scientific objectives, ensuring the generation of robust, reliable, and meaningful data.
References
- Combining Isotopic Tracer Techniques to Increase Efficiency of Clinical Pharmacokinetic Trials in Oncology - PMC - NIH. (n.d.).
- Microdosing, Isotopic Labeling, Radiotracers and Metabolomics: Relevance in Drug Discovery, Development and Safety - Taylor & Francis Online. (n.d.). Taylor & Francis Online.
- Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. (2024, November 21). Metabolic Solutions.
- Synthesis of isotopically labelled compounds. (n.d.).
- Synthesis and Applications of Isotopically Labelled Compounds. Volume 7. Proceedings of the Seventh International Symposium, Dresden, Germany, June 18−22, 2000 Edited by U. Pleiss and R. Voges. Wiley, New York. 2001. xxv + 702 pp. 17 × 25 cm. ISBN 0-471-49501-8. (n.d.).
- Synthesis and Applications of Isotopically Labelled Compounds. (2004, August 27). Google Books.
- Isotope Labeled Synthesis Reagents. (n.d.). BOC Sciences.
- Synthesis and Applications of Isotopically Labelled Compounds 1994 Edited by J. Allen (Synthelabo Recherche), and R. Voges (Sandoz Pharma). John Wiley and Sons, Inc., New York, NY. 1995. xxix + 935 pp. 15 × 22.5 cm. $199.00. ISBN 0-471-95143-9. (n.d.).
- A Comparative Guide to Pentafluorobenzoic Acid and Other Derivatizing Agents in Analytical Chemistry. (n.d.). Benchchem.
- Applications of stable isotopes in clinical pharmacology - PMC. (n.d.). PubMed Central.
- The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. (2023, June 15). Chemicals Knowledge Hub.
- Sensitive and selective method for the determination of bisphenol-A and triclosan in serum and urine as pentafluorobenzoate-derivatives using GC-ECNI/MS. (2009, December 1). PubMed.
- An examination of pentafluorobenzoyl derivatization strategies for the analysis of fatty alcohols using gas chromatography/electron capture negative ion chemical ionization-mass spectrometry. (2011, May 15). PubMed.
- Use of deuterated water as a conservative artificial ground water tracer. (2001, September 1).
- Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC. (n.d.).
- 5 Environmental Fate and Transport Processes. (n.d.). ITRC PFAS.
- (PDF) An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry. (2025, August 9).
- Environmental fate and effects of poly- and perfluoroalkyl substances (PFAS). (2014, June 23). Concawe.
- Assessing the Long-Term Stability and Conservative Behavior of Bromide Tracers: A Compar
- Environmental Fate of Cl-PFPECAs: Accumulation of Novel and Legacy Perfluoroalkyl Compounds in Real-World Vegetation and Subsoils. (n.d.). PubMed Central.
- Legacy and Emerging Per- and Polyfluoroalkyl Substances: Analytical Techniques, Environmental F
- Sodium 2,3,4,5,6-pentafluorobenzo
- This compound | C7F5NaO2 | CID 23675284. (n.d.). PubChem.
- This compound AldrichCPR | Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- Comparison of heat and bromide as ground water tracers near streams. (n.d.). PubMed.
- Environmental Sources, Chemistry, Fate, and Transport of Per‐ and Polyfluoroalkyl Substances: State of the Science, Key Knowledge Gaps, and Recommendations Presented at the August 2019 SETAC Focus Topic Meeting - PMC. (n.d.). PubMed Central.
- BASIC CHARACTERISTICS OF ISOTOPIC TRACERS. (n.d.). University of Vermont.
- CONDOR: 18F-DCFPyL PET/CT imaging in suspected reccuring prost
- Isotopic tracer | Radioactive, Stable, Trace Elements. (2025, December 13). Britannica.
- Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate Pathway in Bacteria. (1989, December 11). MDPI.
- Using isotopes as tracers. (n.d.). Science Learning Hub.
- Stable isotope tracer methods for in vivo investigations. (2025, August 6).
- Synthesis of Fluorine-18 for Advanced PET Imaging. (2024, July 24). Open MedScience.
Sources
- 1. catalogimages.wiley.com [catalogimages.wiley.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | C7F5NaO2 | CID 23675284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Use of deuterated water as a conservative artificial ground water tracer [pubs.usgs.gov]
- 6. Sensitive and selective method for the determination of bisphenol-A and triclosan in serum and urine as pentafluorobenzoate-derivatives using GC-ECNI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An examination of pentafluorobenzoyl derivatization strategies for the analysis of fatty alcohols using gas chromatography/electron capture negative ion chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. metsol.com [metsol.com]
- 11. Combining Isotopic Tracer Techniques to Increase Efficiency of Clinical Pharmacokinetic Trials in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 15. Isotopic tracer | Radioactive, Stable, Trace Elements | Britannica [britannica.com]
- 16. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sciencelearn.org.nz [sciencelearn.org.nz]
- 18. openmedscience.com [openmedscience.com]
- 19. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 20. concawe.eu [concawe.eu]
- 21. Legacy and Emerging Per- and Polyfluoroalkyl Substances: Analytical Techniques, Environmental Fate, and Health Effects [mdpi.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Detecting Fluorinated Compounds
For researchers, scientists, and drug development professionals, the precise and reliable quantification of fluorinated compounds is a critical task. The unique properties conferred by fluorine atoms mean these compounds are widespread, from high-performance polymers and life-saving pharmaceuticals to persistent environmental contaminants like per- and polyfluoroalkyl substances (PFAS).[1][2] The diversity of these molecules and the matrices in which they are found necessitates a robust and well-validated analytical approach.
This guide provides an in-depth comparison of the principal analytical methods for fluorinated compounds. More importantly, it establishes a framework for the cross-validation of these methods to ensure data integrity, comparability, and confidence in your results. As a self-validating system, the protocols described herein are designed to be inherently trustworthy, grounded in established regulatory principles and supported by experimental data.
The Analytical Arsenal: A Comparative Overview
The choice of an analytical method is fundamentally dictated by the analyte's properties, the complexity of the sample matrix, and the required sensitivity and specificity. For fluorinated compounds, the analytical landscape is dominated by three core techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The Workhorse for PFAS and Beyond
LC-MS/MS is the gold standard for the analysis of a vast array of fluorinated compounds, particularly the non-volatile and polar substances like PFAS.[3][4] Its widespread adoption is a direct consequence of its exceptional sensitivity and selectivity.
-
Causality of Experimental Choice : The separation power of liquid chromatography is essential for resolving complex mixtures of isomers and overcoming matrix effects, which are significant challenges in environmental and biological samples.[5][6] Tandem mass spectrometry (MS/MS) provides a second dimension of specificity by monitoring characteristic precursor-to-product ion transitions, allowing for confident identification and quantification even at trace levels.[7] The U.S. Environmental Protection Agency (EPA) has validated and published several LC-MS/MS methods for PFAS analysis, such as EPA Method 1633, which covers 40 different PFAS compounds in a wide range of matrices including wastewater, soil, and biological tissues.[8][9][10][11]
-
Strengths :
-
Limitations :
-
Susceptible to matrix effects, where co-eluting compounds can suppress or enhance the ionization of the target analyte, potentially leading to inaccurate quantification.[5][13]
-
Not suitable for highly volatile fluorinated compounds.
-
Targeted nature of the analysis means you only find what you are looking for.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
The Specialist for Volatile Analytes
GC-MS is a powerful complementary technique, particularly for the analysis of volatile and semi-volatile fluorinated compounds, such as fluorotelomer alcohols (FTOHs).[4][14][15]
-
Causality of Experimental Choice : For compounds that are amenable to volatilization, GC offers superior chromatographic resolution compared to LC. This is crucial for separating complex isomeric mixtures of certain fluorinated compounds. Derivatization is often required for non-volatile compounds to make them suitable for GC analysis.[16]
-
Strengths :
-
Limitations :
-
Limited to thermally stable and volatile or semi-volatile compounds.
-
Derivatization adds an extra step to sample preparation, which can introduce variability.
-
Can be less sensitive than LC-MS/MS for many key fluorinated compounds.
-
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
The Quantitative and Structural Virtuoso
¹⁹F NMR offers a unique and powerful approach for the analysis of fluorinated compounds, especially in the pharmaceutical industry.[18][19][20] It is an inherently quantitative technique that does not require compound-specific reference standards for quantification.
-
Causality of Experimental Choice : The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it highly sensitive for NMR experiments. The large chemical shift range of ¹⁹F minimizes signal overlap, a common issue in proton (¹H) NMR, making it ideal for the analysis of complex mixtures and impure samples.[21] This specificity allows for the direct quantification of fluorinated analytes in raw materials and formulated products with minimal sample preparation.[18][19]
-
Strengths :
-
Inherently quantitative without the need for analyte-specific standards.
-
Provides structural information about the fluorinated moiety.
-
High specificity with minimal signal overlap.[21]
-
Non-destructive technique.
-
-
Limitations :
-
Relatively lower sensitivity compared to mass spectrometry-based methods.
-
Requires higher concentrations of the analyte (typically in the mg/mL range).
-
Instrumentation can be expensive.
-
Comparative Performance Data
The following table summarizes typical performance characteristics for the analysis of representative fluorinated compounds using the discussed analytical techniques. These values are indicative and can vary based on the specific instrumentation, method optimization, and matrix complexity.
| Analytical Method | Compound Class | Matrix | Typical LOQ | Accuracy (% Recovery) | Precision (%RSD) | Key Considerations |
| LC-MS/MS | Per- and Polyfluoroalkyl Substances (PFAS) | Drinking Water | 0.5 - 5 ng/L[2][12] | 70 - 130% | < 20%[7] | Prone to matrix effects; requires isotopically labeled internal standards for accurate quantification. |
| LC-MS/MS | PFAS | Wastewater, Soil, Tissue | 1 - 50 ng/L or µg/kg | 60 - 140% | < 30% | Complex matrices require extensive sample cleanup (e.g., SPE) to mitigate interferences.[22] |
| GC-MS | Fluorotelomer Alcohols (FTOHs) | Air, Water | 5 - 50 ng/L[15] | 70 - 120% | < 25% | Requires derivatization for non-volatile compounds; good for volatile and semi-volatile analytes. |
| ¹⁹F qNMR | Fluorinated Pharmaceuticals | Bulk Drug Substance | ~1 mg/mL | 95 - 105% | < 2%[18][19] | Inherently quantitative; excellent for purity assessment and high-concentration samples. No analyte-specific standard needed. |
The Imperative of Cross-Validation
When employing different analytical methods within a study or across laboratories, cross-validation is essential to ensure the comparability and reliability of the results.[23] The objective is to demonstrate that the different methods provide equivalent results within acceptable statistical limits. Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidance on the principles of analytical method validation and transfer.[23][24][25][26][27]
Experimental Protocol: A Step-by-Step Guide to Cross-Validation
This protocol outlines a self-validating system for the cross-validation of two analytical methods (Method A and Method B) for the quantification of a fluorinated analyte in a given matrix.
1. Pre-Validation and Protocol Definition:
-
Establish a clear validation protocol outlining the scope, parameters to be evaluated, and pre-defined acceptance criteria.
-
Ensure both Method A and Method B are individually validated for their intended purpose, demonstrating acceptable accuracy, precision, selectivity, and linearity.
2. Sample Selection and Preparation:
-
Select a minimum of three batches of the target matrix.
-
Spike the matrix at three concentration levels: low, medium, and high, spanning the expected range of the analyte.
-
Prepare at least five replicates for each concentration level.
-
Include a set of un-spiked matrix samples (blanks) to assess for background contamination.
3. Analysis:
-
Analyze the prepared samples using both Method A and Method B.
-
To ensure ruggedness, the analyses should ideally be performed by different analysts on different days.[14][28]
4. Data Evaluation and Acceptance Criteria:
-
Accuracy : Calculate the percent recovery for each replicate at each concentration level for both methods. The mean recovery should be within a pre-defined range (e.g., 80-120%).
-
Precision : Determine the relative standard deviation (%RSD) for the replicates at each concentration level for both methods. The %RSD should not exceed a pre-defined limit (e.g., 15%).
-
Comparability :
-
Perform a statistical comparison of the mean concentrations obtained from Method A and Method B for each concentration level. A Student's t-test or an equivalence test can be used.
-
The difference between the mean results from the two methods should be within a pre-defined acceptance criterion (e.g., ±15%).
-
Cross-Validation Workflow Diagram
Caption: A workflow for the cross-validation of two analytical methods.
Navigating the Analytical Landscape: A Decision Framework
Choosing the right analytical technique is a critical first step. The following diagram provides a logical framework to guide your selection based on the nature of your analyte and research objectives.
Caption: A decision-making framework for selecting an analytical method.
Conclusion
References
- Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC. (n.d.).
- Inter-laboratory trials for analysis of perfluorooctanesulfonate and perfluorooctanoate in water samples: Performance and recommendations | Request PDF. (2025, August 6). ResearchGate.
- Validating the EPA Method 1633 for Aqueous Samples. (2024, May 14). AZoM.com.
- Identifying Per- and Polyfluorinated Chemical Species with a Combined Targeted and Non-Targeted-Screening High-Resolution Mass Spectrometry Workflow. (2019, April 18). NIH.
- Development of a procedure based on dispersive solid phase extraction and LC-MS/MS for the analysis of perfluoroalkyl and polyfluoroalkyl substances in food contact materials. (2025, February 23). PubMed.
- Development and Validation of EPA Method 1633 for PFAS. (n.d.). SERDP and ESTCP.
- Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021, February 2). NIH.
- Per- and Polyfluoroalkyl Substances – Non-Targeted Analysis Interlaboratory Study Final Report | NIST. (2024, October 15). National Institute of Standards and Technology.
- Multi-Laboratory Validation Study for Analysis of PFAS by EPA Draft Method 1633 (Volume IV): Tissue. (2024, January 31).
- Bioanalytical Method Validation - Guidance for Industry | FDA. (2018, May 24). U.S. Food and Drug Administration.
- Multi-Laboratory Validation Study for Analysis of PFAS by EPA Draft Method 1633. (n.d.). Regulations.gov.
- Elimination of matrix effects during analysis of perfluorinated acids in solid samples by liquid chromatography tandem mass spectrometry. (2025, August 9). ResearchGate.
- Quantitation of PFASs in water samples using LC-MS/MS large-volume direct injection and solid phase extraction. (n.d.). SCIEX.
- ANALYTICAL METHODS. (n.d.).
- Comparison of untargeted and targeted perfluoroalkyl acids measured in adolescent girls. (2021, December 15). PMC - NIH.
- Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. (n.d.). DiVA portal.
- Two-Dimensional LC × DMS Analysis of 34 PFAS Compounds | Analytical Chemistry. (2025, September 16). ACS Publications.
- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA.
- Simplified sample preparation for fluoride determination in biological material. (n.d.). Analyst (RSC Publishing).
- EPA 1633 Method Reaches Final Stage with Successful Validation | SGS USA. (2024, March 20). SGS.
- Implementing Robustness Testing for HPLC Methods. (n.d.). Separation Science.
- Approaches to Non-targeted Analyses of Per- and Polyfluoroalkyl Substances (PFAS) in Environmental Samples. (n.d.). Waters Corporation.
- Non-Targeted PFAs Analysis | Pollitt Lab. (n.d.). Yale School of Medicine.
- Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Animal Products with an Enhanced Sensitivity LC-MS/MS Method using Fish Reference Materials as a Case Study. (n.d.). Waters Corporation.
- Occurrence and Consequences of Matrix Effects in Simultaneous Multi-class LC-MS/MS Determination of Pesticides, Pharmaceuticals and Perfluoroalkylsubstances in Different Types of Groundwater. (2024, June 6). ResearchGate.
- Quantitative Analysis of PFAS in Drinking Water Using Liquid Chromatography Tandem Mass Spectrometry | Spectroscopy Online. (n.d.).
- Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (2017, October 18). PMC - NIH.
- Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (2017, October 18). Zenodo.
- Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. (n.d.). PMC - NIH.
- Current progress in the environmental analysis of poly- and perfluoroalkyl substances (PFAS). (2022, September 21). RSC Publishing.
- 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. (n.d.). Analytical Methods (RSC Publishing).
- Targeted Quantitation of Legacy and Emerging Per- and Polyfluoroalkyl Substances (PFAS) in Water Using the Agilent 6470 Triple Quadrupole LC/MS System. (n.d.). Agilent.
- FDA publishes new Guidance on Validation of Analytical Methods. (2014, February 27). ECA Academy.
- Simplified sample preparation for fluoride determination in biological material. (n.d.). PubMed.
- Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.
- New Accredited Analytical Method for testing Fluorotelomer Alcohols in water. (n.d.). ALS Environmental.
- Measurement of fluorotelomer alcohols based on solid phase microextraction followed by gas chromatography-mass spectrometry and its application in solid waste study | Request PDF. (n.d.). ResearchGate.
- Robustness and Ruggedness Testing in Analytical Chemistry. (2025, October 7). Lab Manager Magazine.
- FDA/CDER Perspectives on analytical procedure development and validation. (2023, January 25). CASSS.
- Measurement of fluorotelomer alcohols based on solid phase microextraction followed by gas chromatography-mass spectrometry and its application in solid waste study. (2023, October 16). PubMed.
- Robustness Tests | LCGC International. (n.d.).
- Gas-Phase Detection of Fluorotelomer Alcohols and Other Oxygenated Per- and Polyfluoroalkyl Substances by Chemical Ionization Mass Spectrometry. (n.d.). PMC - NIH.
- PFAS in blood: “How to study” consequences of long-term exposure. (2025, May 13). YouTube.
- Detection of Poly- and Perfluoroalkyl Substances (PFASs) in U.S. Drinking Water Linked to Industrial Sites, Military Fire Training Areas, and Wastewater Treatment Plants | Environmental Science & Technology Letters. (n.d.). ACS Publications.
- Fast Analysis of Fluorotelomer Alcohols. (2025, October 3).
- How to interpret a PFAS Laboratory Report. (2025, February 1). Michigan State University.
- (PDF) A highly sensitive method for in vitro testing of fluorinated drug candidates using high-resolution continuum source molecular absorption spectrometry (HR-CS MAS). (2025, August 6). ResearchGate.
Sources
- 1. Non-Targeted PFAs Analysis | Pollitt Lab [medicine.yale.edu]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. agilent.com [agilent.com]
- 8. azom.com [azom.com]
- 9. Development and Validation of EPA Method 1633 for PFAS [serdp-estcp.mil]
- 10. epa.gov [epa.gov]
- 11. EPA 1633 Method Reaches Final Stage with Successful Validation | SGS USA [sgs.com]
- 12. Quantitative Analysis of PFAS in Drinking Water by LCMS [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 15. Measurement of fluorotelomer alcohols based on solid phase microextraction followed by gas chromatography-mass spectrometry and its application in solid waste study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. Fast Analysis of Fluorotelomer Alcohols [discover.restek.com]
- 18. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals [zenodo.org]
- 20. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 22. Development of a procedure based on dispersive solid phase extraction and LC-MS/MS for the analysis of perfluoroalkyl and polyfluoroalkyl substances in food contact materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. fda.gov [fda.gov]
- 24. fda.gov [fda.gov]
- 25. FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy [gmp-compliance.org]
- 26. fda.gov [fda.gov]
- 27. casss.org [casss.org]
- 28. chromatographyonline.com [chromatographyonline.com]
The Salt Selection Gauntlet: A Comparative Guide to Optimizing Drug Substance Properties
By Dr. Evelyn Reed, Senior Application Scientist
Foreword for the Modern Drug Developer
In the intricate ballet of drug development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a pivotal choreography. It is a decision that extends far beyond mere chemical convenience, profoundly influencing a drug's journey from the laboratory to the patient. An estimated 50% of all medicines are administered as salts, a testament to the power of this strategy to enhance critical attributes like bioavailability, stability, and manufacturability.[1][2] This guide is crafted for the discerning researcher, scientist, and drug development professional, offering a technical deep-dive into the comparative analysis of different drug substance salts. We will eschew rigid templates, instead embracing a logical, evidence-based narrative that mirrors the real-world challenges and decision-making processes in pharmaceutical development. Our exploration will be grounded in scientific integrity, supported by experimental data and authoritative references, to empower you to navigate the salt selection gauntlet with confidence and precision.
The Rationale of Salt Formation: Beyond the Free Form
The journey of a drug molecule from administration to its target site is fraught with physiological barriers. For many promising APIs, particularly those with poor aqueous solubility, the free acid or base form presents a significant hurdle to effective absorption.[3][4] Salt formation, the reaction of an ionizable drug with an acid or a base, offers a powerful and often essential tool to modulate the physicochemical properties of the API.[4][5] The primary motivation is frequently to improve aqueous solubility and dissolution rate, which are often the rate-limiting steps for oral absorption.[3][6][7] However, the benefits of forming a salt can extend to enhancing chemical and physical stability, improving handling properties, and simplifying formulation processes.[7][8][9]
The selection of a suitable counter-ion is a critical decision, as it can dramatically alter the properties of the resulting salt.[10] A well-designed salt screening program will therefore evaluate a range of counter-ions to identify the optimal salt form that balances the desired improvements in biopharmaceutical properties with acceptable stability and manufacturability.[7]
The Crucial Quartet: Key Physicochemical Properties for Comparative Analysis
A comprehensive comparison of different salt forms hinges on the systematic evaluation of several key physicochemical parameters. The following four areas are paramount in guiding the selection of a lead salt candidate.
Aqueous Solubility and Dissolution Rate: The Gateway to Bioavailability
Why it Matters: For orally administered drugs, dissolution in the gastrointestinal fluids is a prerequisite for absorption. Insufficient solubility and a slow dissolution rate can lead to low and variable bioavailability, compromising therapeutic efficacy.[3][6] Different salt forms of the same API can exhibit vastly different solubility profiles.[2]
Experimental Approach:
-
Equilibrium Solubility Studies: This foundational experiment determines the maximum concentration of the salt that can be dissolved in a given solvent at equilibrium. It is crucial to assess solubility across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) to mimic the conditions of the stomach and intestines.[1]
-
Intrinsic Dissolution Rate (IDR): IDR measures the rate of dissolution of a pure substance under constant surface area conditions. This technique provides a standardized method to compare the dissolution rates of different salt forms, independent of particle size and surface area effects.
Experimental Protocol: Equilibrium Solubility Determination
-
Preparation: Prepare buffers at the desired pH values (e.g., simulated gastric fluid without pepsin, pH 1.2; acetate buffer, pH 4.5; and phosphate buffer, pH 6.8).
-
Sample Addition: Add an excess amount of the salt form to a known volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (typically 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sampling and Analysis: Withdraw a sample from each vial and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solids.
-
Quantification: Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Solid-State Properties: The Foundation of Stability and Manufacturability
Why it Matters: The solid-state characteristics of a salt form dictate its physical stability, handling properties, and propensity for polymorphism. Polymorphism, the ability of a substance to exist in multiple crystalline forms, can have profound implications for solubility, stability, and bioavailability.[11][12][13] A seemingly minor change in the crystalline form can lead to significant differences in drug performance.[14]
Experimental Approach:
-
Powder X-Ray Diffraction (PXRD): PXRD is the gold standard for identifying the crystalline form of a substance. Each crystalline form produces a unique diffraction pattern, allowing for the identification and differentiation of polymorphs.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, heat of fusion, and to detect polymorphic transitions.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is useful for identifying the presence of solvates (hydrates) and assessing thermal stability.
Experimental Protocol: Powder X-Ray Diffraction (PXRD) Analysis
-
Sample Preparation: Gently grind a small amount of the salt sample to a fine powder to ensure random orientation of the crystals.
-
Mounting: Place the powdered sample onto a sample holder.
-
Data Acquisition: Place the sample holder in the PXRD instrument and expose it to a monochromatic X-ray beam.
-
Pattern Generation: Rotate the sample and the detector to collect the diffraction data over a specific range of angles (2θ).
-
Analysis: Analyze the resulting diffraction pattern to identify the characteristic peaks and compare them to reference patterns to determine the crystalline form.
Hygroscopicity: A Measure of Moisture Sensitivity
Why it Matters: Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. Excessive hygroscopicity can lead to physical instability (e.g., deliquescence, caking), chemical degradation, and challenges in handling and formulation.[2][3] The choice of counter-ion can significantly influence the hygroscopic nature of a salt.
Experimental Approach:
-
Dynamic Vapor Sorption (DVS): DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a range of controlled relative humidity (RH) levels at a constant temperature. This provides a quantitative measure of a salt's hygroscopicity.
Experimental Protocol: Dynamic Vapor Sorption (DVS) Analysis
-
Sample Preparation: Place a small, accurately weighed amount of the salt sample in the DVS instrument.
-
Drying: Dry the sample under a stream of dry nitrogen to establish a baseline mass.
-
Sorption/Desorption Cycle: Program the instrument to incrementally increase the RH from 0% to 95% and then decrease it back to 0% in defined steps.
-
Data Collection: Continuously monitor and record the sample mass at each RH step until equilibrium is reached.
-
Analysis: Plot the change in mass as a function of RH to generate a sorption-desorption isotherm, which reveals the hygroscopic behavior of the salt.
Chemical Stability: Ensuring Drug Integrity
Why it Matters: The chemical stability of a drug substance is paramount to ensure its safety and efficacy throughout its shelf life.[15][16] The salt form can influence the susceptibility of the API to degradation pathways such as hydrolysis and oxidation.
Experimental Approach:
-
Forced Degradation Studies: These studies involve exposing the salt forms to accelerated stress conditions (e.g., high temperature, high humidity, light, and oxidative stress) to identify potential degradation products and degradation pathways.
-
Long-Term Stability Studies: These studies are conducted under controlled storage conditions (as defined by ICH guidelines) to evaluate the stability of the salt form over an extended period.
Visualizing the Path: Workflows and Relationships
To better illustrate the interconnectedness of these evaluations, the following diagrams outline the typical workflow for salt screening and the interplay of key physicochemical properties.
Caption: A typical workflow for a comprehensive salt screening and selection process.
Caption: The intricate interplay of key physicochemical properties influencing drug performance.
Data-Driven Decisions: A Comparative Analysis Table
To facilitate a clear and objective comparison, the experimental data should be summarized in a well-structured table. The following is a hypothetical example for a fictional drug, "Exemplar."
| Salt Form | Aqueous Solubility (mg/mL) at 37°C | Melting Point (°C) | Hygroscopicity (Weight Gain at 80% RH) | Key Stability Observations (Forced Degradation) |
| Free Base | 0.05 (pH 6.8) | 152 | < 0.1% | Stable to heat and light; degrades under oxidative stress. |
| Hydrochloride | 15.2 (pH 1.2), 2.5 (pH 6.8) | 210 (decomposes) | 5.2% (deliquescent above 85% RH) | Shows some discoloration under light exposure. |
| Mesylate | 25.8 (pH 1.2), 18.5 (pH 6.8) | 185 | 1.8% | Stable under all tested conditions. |
| Tosylate | 8.9 (pH 1.2), 5.1 (pH 6.8) | 198 | 0.5% | Stable under all tested conditions. |
| Sodium Salt | 55.4 (pH 6.8) | 250 | 8.9% (highly hygroscopic) | Prone to hydrolysis at elevated humidity. |
In this example, while the sodium salt offers the highest solubility, its high hygroscopicity and poor stability make it a less desirable candidate. The mesylate salt, on the other hand, presents a favorable balance of significantly improved solubility, good thermal properties, low hygroscopicity, and excellent stability, making it a strong contender for the lead salt form.
Regulatory Landscape and Concluding Remarks
The selection of a salt form is not only a scientific decision but also a regulatory one. A new salt form of an existing drug is considered a new chemical entity by regulatory agencies like the FDA, which may require a comprehensive data package for approval.[1] Therefore, a thorough and well-documented salt selection process is crucial.
References
- Bighley, L. D., Berge, S. M., & Monkhouse, D. C. (1996). Salt Forms of Drugs and Absorption. In Encyclopedia of Pharmaceutical Technology (Vol. 13, pp. 453-499). Marcel Dekker, Inc.
- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. John Wiley & Sons.
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
- Bastin, R. J., Bowker, M. J., & Slater, M. J. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435. [Link]
- Kawakami, K. (2012). In vitro and in vivo dissolution of pharmaceutical salts. Journal of Pharmaceutical Sciences, 101(9), 3049-3057.
- Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217.
- Morris, K. R., Fakes, M. G., & Valiya Veettil, S. (2005). Salt and cocrystal screening. In Polymorphism in Pharmaceutical Solids (2nd ed., pp. 189-227). Informa Healthcare.
- Kumar, L., & Singh, S. (2008). A rational approach for salt selection of a new drug candidate. Pharmaceutical Technology, 32(3), 88-98.
- Newman, A. W., & Byrn, S. R. (2003). Solid-state analysis of the active pharmaceutical ingredient in drug products. Drug Discovery Today, 8(19), 898-905.
- FDA. (2018). Guidance for Industry: ANDA Submissions — Refuse-to-Receive Standards. U.S.
- EMA. (2014). Guideline on the chemistry of active substances. European Medicines Agency. [Link]
- Brittain, H. G. (Ed.). (2009). Polymorphism in Pharmaceutical Solids (2nd ed.). Informa Healthcare.
- Vippagunta, S. R., Brittain, H. G., & Grant, D. J. W. (2001). Crystalline solids. Advanced Drug Delivery Reviews, 48(1), 3-26.
- ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- Anderson, N. L., & Jones, S. D. (2010). The importance of salt selection in drug development. Pharmaceutical Technology, 34(10), 64-68.
- Elder, D. P., & Holm, R. (2013). The use of pharmaceutical salts and cocrystals to address the issue of poor solubility. International Journal of Pharmaceutics, 453(1), 88-100.
- Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.
- Byrn, S., Pfeiffer, R., Ganey, M., Hoiberg, C., & Poochikian, G. (1995). Pharmaceutical solids: a strategic approach to regulatory considerations. Pharmaceutical Research, 12(7), 945-954.
- USP. (2023). <1121> Nomenclature.
- FDA. (2013). Guidance for Industry: Naming of Drug Products Containing Salt Drug Substances. U.S.
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]
- 4. bjcardio.co.uk [bjcardio.co.uk]
- 5. storage.googleapis.com [storage.googleapis.com]
- 6. droracle.ai [droracle.ai]
- 7. pubs.acs.org [pubs.acs.org]
- 8. salt selection in pharmaceutical product development | PPTX [slideshare.net]
- 9. preprints.org [preprints.org]
- 10. researchgate.net [researchgate.net]
- 11. Solid Form Selection in the Pharmaceutical Industry: Salt Selection & Polymorphism - Regis Technologies [registech.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. rjpdft.com [rjpdft.com]
- 16. tandfonline.com [tandfonline.com]
Assessing the Impact of Fluorination on Molecular Properties: A Comparative Guide for Drug Development Professionals
Introduction: The Strategic Imperative of Fluorine in Modern Drug Design
In the landscape of modern medicinal chemistry, the deliberate incorporation of fluorine into drug candidates has transcended from a niche tactic to a foundational strategy.[1][2] This is not merely an atomic substitution but a precise modulation of molecular properties. The unique characteristics of the fluorine atom—its diminutive size, second only to hydrogen, coupled with its extreme electronegativity—grant it a profound influence over a molecule's electronic and conformational behavior.[2][3][4] Consequently, fluorination is a powerful tool used to enhance metabolic stability, fine-tune physicochemical properties like lipophilicity and acidity, and improve the binding affinity of a compound to its biological target.[2][5][6] This guide provides an in-depth comparative analysis of these effects, grounded in experimental evidence. We will dissect the causality behind fluorine's influence and present validated protocols for its assessment, empowering researchers to leverage this "magic bullet" atom with greater precision in the quest for safer, more effective therapeutics.
Section 1: Modulating Lipophilicity (LogP/LogD)
The Causality Behind the Change: A Counterintuitive Effect
Lipophilicity, a measure of a compound's affinity for a lipid environment, is a critical determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. While the high polarity of the carbon-fluorine (C-F) bond might suggest that fluorination decreases lipophilicity, the opposite is often true, particularly in aromatic systems or with polyfluorination.[7] A single fluorine substitution can have a variable, context-dependent effect.[8][9] However, the introduction of a trifluoromethyl (-CF3) group almost invariably increases lipophilicity.[10] This phenomenon arises because the highly polarized C-F bonds are poorly solvated by water, effectively increasing the molecule's hydrophobicity and its preference for partitioning into a non-polar medium like octanol.[11]
Experimental Protocol: The Shake-Flask Method for LogP Determination
This "gold standard" method directly measures the partitioning of a compound between octan-1-ol and water, providing a robust experimental value for LogP.[12][13][14]
Step-by-Step Methodology:
-
Preparation of Phases: Prepare a phosphate buffer solution (e.g., pH 7.4 for LogD determination) and octan-1-ol. Pre-saturate each solvent with the other by mixing them vigorously for 24 hours and then allowing the layers to separate completely.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Partitioning: In a vial, combine a known volume of the pre-saturated octan-1-ol and the pre-saturated aqueous buffer. Add a small aliquot of the compound stock solution. The final concentration should be low enough to prevent saturation in either phase.
-
Equilibration: Seal the vial and shake it for a sufficient period (e.g., 1-3 hours) at a constant temperature to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial to achieve a clean separation of the octan-1-ol and aqueous layers.
-
Quantification: Carefully sample an aliquot from each layer. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
-
P = [Concentration]octanol / [Concentration]aqueous
-
LogP = log10(P)
-
Data Presentation: Comparative LogP Values
| Compound | Non-fluorinated Analogue | LogP | Fluorinated Analogue | LogP | ΔLogP |
| Aromatic | Toluene | 2.73 | 4-(Trifluoromethyl)toluene | 3.54 | +0.81 |
| Heterocycle | Pyridine | 0.65 | 2-Fluoropyridine | 0.94 | +0.29 |
| Aliphatic | Cyclohexane | 3.44 | Fluorocyclohexane | 3.54 | +0.10 |
Data compiled from publicly available chemical databases.
Logical Relationship Diagram: Fluorination's Impact on Lipophilicity
Caption: Causality of increased lipophilicity upon fluorination.
Section 2: Tuning Acidity and Basicity (pKa)
The Causality Behind the Change: The Inductive Effect
Fluorine's profound electron-withdrawing nature dramatically alters the pKa of nearby ionizable groups.[3][15] For an acidic group (like a carboxylic acid or phenol), placing fluorine atoms nearby stabilizes the resulting conjugate base through induction, making the proton easier to donate and thus lowering the pKa (stronger acid).[3][10] Conversely, for a basic group (like an amine), the electron-withdrawing effect of fluorine pulls electron density away from the nitrogen, making its lone pair less available to accept a proton. This destabilizes the conjugate acid, resulting in a lower pKa (weaker base).[10][15] This ability to precisely tune a molecule's ionization state at physiological pH is critical for optimizing solubility, cell permeability, and target engagement.[15]
Experimental Protocol: Potentiometric Titration for pKa Determination
This is a highly accurate and reliable method for determining pKa by measuring pH changes during the titration of the compound with a strong acid or base.[16][17][18]
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate a pH meter and electrode using at least two standard buffers (e.g., pH 4.01, 7.00, 10.01).
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a water/co-solvent mixture). The concentration should be sufficient for accurate measurement (e.g., 1-10 mM).
-
Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Use a magnetic stirrer for continuous mixing. Purge the solution with nitrogen to remove dissolved CO2.
-
Titration Process: Add a standardized titrant (e.g., 0.1 M HCl for a base or 0.1 M NaOH for an acid) in small, precise increments using an automated titrator.
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is found at the inflection point of the resulting sigmoid curve.[19][20]
Data Presentation: Comparative pKa Values
| Compound Class | Non-fluorinated Analogue | pKa | Fluorinated Analogue | pKa | ΔpKa |
| Carboxylic Acid | Acetic Acid | 4.76 | Trifluoroacetic Acid | 0.52 | -4.24 |
| Amine (Base) | Aniline | 4.63 | 4-Fluoroaniline | 4.65 | +0.02 |
| Amine (Base) | Aniline | 4.63 | 2,4,6-Trifluoroaniline | -0.23 | -4.86 |
Data compiled from established chemical literature. Note the minimal effect of a para-fluoro on aniline vs. the dramatic effect of multiple ortho/para fluorines.
Logical Relationship Diagram: Fluorine's Inductive Effect on pKa
Caption: How fluorine's inductive effect modulates the pKa of acids and bases.
Section 3: Bolstering Metabolic Stability
The Causality Behind the Change: Blocking Metabolic "Soft Spots"
A primary reason for incorporating fluorine is to enhance a drug's metabolic stability.[2][10] The C-F bond is significantly stronger (~116 kcal/mol) than a typical carbon-hydrogen (C-H) bond (~99 kcal/mol), making it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3] By strategically replacing a metabolically labile hydrogen atom with fluorine, chemists can effectively block common metabolic pathways like hydroxylation, thereby increasing the drug's half-life and bioavailability.[1][4][21]
Experimental Protocol: In Vitro Metabolic Stability Assay with Liver Microsomes
This assay is a cornerstone of early DMPK screening, providing a quantitative measure of a compound's intrinsic clearance by incubating it with the primary drug-metabolizing enzymes.[22][23][24][25]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare stock solutions of the test compound and positive controls (e.g., a rapidly metabolized compound like verapamil and a stable one like warfarin). Thaw pooled liver microsomes (human, rat, etc.) on ice. Prepare a cofactor solution (NADPH regenerating system).
-
Incubation Setup: In a 96-well plate, add buffer, the microsomal suspension, and the test compound to initiate a pre-incubation at 37°C.
-
Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH cofactor solution to all wells. This is the T=0 time point for sampling.
-
Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in specific wells by adding a cold "stop solution" (e.g., acetonitrile containing an internal standard).
-
Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples to quantify the amount of the parent compound remaining at each time point relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the resulting line is the elimination rate constant (k). The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated from this slope.
-
t1/2 = -0.693 / slope
-
Data Presentation: Comparative Metabolic Stability
| Compound | Key Structural Feature | In Vitro t₁/₂ (min) in Human Liver Microsomes | Intrinsic Clearance (µL/min/mg protein) |
| Lead Compound | Metabolically labile C-H | 12 | 58 |
| Fluorinated Analogue | C-F at labile position | > 120 | < 5.8 |
Illustrative data demonstrating a typical outcome of strategic fluorination.
Experimental Workflow Diagram: Microsomal Stability Assay
Caption: Standard workflow for an in vitro metabolic stability assessment.
Section 4: Optimizing Binding Affinity and Conformation
The Causality Behind the Change: A Multifactorial Enhancement
Fluorine can enhance a ligand's binding affinity for its target protein through several mechanisms.[2] It can participate in favorable orthogonal multipolar interactions with backbone carbonyls in the binding pocket, act as a weak hydrogen bond acceptor, or alter the molecule's overall electrostatic profile to be more complementary to the target.[26][27][28] Furthermore, due to steric and electronic effects (e.g., gauche effect), fluorination can pre-organize a flexible molecule into its bioactive conformation, reducing the entropic penalty of binding and thus increasing affinity.[1][29]
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for characterizing binding thermodynamics. It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (ΔH, ΔS) and accurately determining the binding affinity (K_D) and stoichiometry (n) in a single, label-free experiment.[30][31][32]
Step-by-Step Methodology:
-
Sample Preparation: Prepare the protein and ligand (test compound) in identical, well-matched buffer to minimize heats of dilution. Degas both solutions thoroughly.
-
Instrument Setup: Load the protein into the sample cell of the calorimeter and the ligand into the titration syringe. Allow the system to thermally equilibrate.
-
Titration: Perform a series of small, precise injections of the ligand into the protein solution. The instrument measures the minute temperature difference between the sample cell and a reference cell, recording the heat change after each injection.
-
Data Acquisition: The raw output is a series of heat spikes corresponding to each injection. The magnitude of the heat change decreases as the protein becomes saturated with the ligand.
-
Data Analysis: Integrate the area under each spike to determine the heat released/absorbed per injection. Plot this heat change against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable binding model to extract the key thermodynamic parameters: K_D (dissociation constant), n (stoichiometry), and ΔH (enthalpy). ΔS (entropy) can then be calculated.
Data Presentation: Comparative Binding Thermodynamics
| Compound | K_D (nM) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| Parent Ligand | 150 | -9.4 | -7.0 | -2.4 |
| Fluorinated Analogue | 15 | -10.7 | -7.5 | -3.2 |
Illustrative data showing a 10-fold improvement in binding affinity, driven by a favorable entropic contribution from conformational pre-organization.
Logical Relationship Diagram: How Fluorine Enhances Binding Affinity
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. research.brighton.ac.uk [research.brighton.ac.uk]
- 10. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 11. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acdlabs.com [acdlabs.com]
- 13. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 14. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 15. mdpi.com [mdpi.com]
- 16. pharmaguru.co [pharmaguru.co]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 20. byjus.com [byjus.com]
- 21. chemrxiv.org [chemrxiv.org]
- 22. nuvisan.com [nuvisan.com]
- 23. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 25. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 26. Fluorine bonding--how does it work in protein-ligand interactions? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 29. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 32. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
A Comparative Structural Analysis of 4-(4-methoxyphenyl)piperazin-1-ium Salts: An Application Scientist's Guide
Introduction
The piperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. Among its many derivatives, N-(4-methoxyphenyl)piperazine (MeOPP) has garnered significant interest, not only as a key synthetic intermediate but also as a substance with recognized euphoric and stimulant properties, acting on serotonergic and dopaminergic pathways.[1][2] Protonation of the distal nitrogen atom in the piperazine ring readily forms 4-(4-methoxyphenyl)piperazin-1-ium salts, whose physicochemical properties can be finely tuned by the choice of the counter-ion.
This guide provides a comprehensive structural comparison of various 4-(4-methoxyphenyl)piperazin-1-ium salts. Moving beyond a simple data summary, we will delve into the causal relationships between the anionic counter-ion and the resulting supramolecular architecture. By examining single-crystal X-ray diffraction data, we will explore how intermolecular forces, such as hydrogen bonding and π-interactions, dictate the crystal packing, ultimately influencing properties like solubility and stability. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand and control the solid-state properties of these important compounds.
The Core Cation: 4-(4-methoxyphenyl)piperazin-1-ium
The fundamental building block of these salts is the 4-(4-methoxyphenyl)piperazin-1-ium cation. The protonation of the secondary amine nitrogen (N-1) transforms the piperazine ring into a piperazinium cation. Structurally, this cation exhibits several key features:
-
Piperazinium Ring Conformation: The six-membered piperazinium ring consistently adopts a stable chair conformation across all studied crystal structures.[3][4]
-
Aryl Group Orientation: The 4-methoxyphenyl group is connected to the N-4 atom of the piperazine ring. The relative orientation of this aromatic ring and the piperazine ring is not fixed and varies between different salts. This flexibility is quantified by the dihedral angle between the plane of the benzene ring and the basal plane of the piperazine ring, a parameter that is sensitive to the crystal packing environment. For instance, in the chloride salt, this angle is reported as 39.20 (8)°.[3][5]
-
Charge Localization: The positive charge is primarily localized on the protonated N1-H group, making it a potent hydrogen bond donor, which is the dominant feature in the formation of the crystal lattice.
Caption: Molecular structure of the 4-(4-methoxyphenyl)piperazin-1-ium cation.
Experimental Protocols: Synthesis and Crystallization
The synthesis of these salts is typically a straightforward acid-base reaction. However, the quality of the resulting crystals, which is paramount for X-ray diffraction studies, is highly dependent on the crystallization conditions.
Protocol 1: General Synthesis of 4-(4-methoxyphenyl)piperazin-1-ium Salts
This protocol describes a general method for preparing the salts by reacting N-(4-methoxyphenyl)piperazine with a chosen acid.[1][6][7]
-
Reagent Preparation: Dissolve equimolar quantities of N-(4-methoxyphenyl)piperazine and the desired acid (e.g., 4-methylbenzoic acid, trifluoroacetic acid) separately in a suitable solvent, typically methanol.
-
Causality: Using separate solutions ensures complete dissolution before the reaction begins, preventing the formation of a heterogeneous mixture and promoting a clean reaction. Methanol is often chosen for its ability to dissolve both the piperazine base and a wide range of organic and inorganic acids.
-
-
Reaction: Mix the two solutions at room temperature. Stir the resulting solution for a period of 2-3 hours.[4]
-
Causality: The acid-base reaction is typically rapid. Stirring ensures homogeneity and complete proton transfer to form the desired salt in solution.
-
-
Crystallization: Filter the homogeneous solution to remove any particulate impurities. The crystallization is generally achieved by slow evaporation of the solvent at ambient temperature.[7] A common technique is to use a mixed solvent system, such as methanol/ethyl acetate (1:1 v/v), from which the salt will crystallize as the solvent slowly evaporates.[1][6]
-
Causality: Slow evaporation is a crucial, self-validating step. It allows for the gradual increase in solute concentration, promoting the formation of large, well-ordered single crystals suitable for diffraction, rather than rapid precipitation which yields polycrystalline powder.
-
-
Crystal Harvesting: Once suitable crystals have formed (typically after several days), they are harvested from the mother liquor and dried.
Protocol 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis
-
Crystal Mounting: A suitable single crystal is selected under a microscope, mounted on a goniometer head, and placed on the diffractometer.
-
Data Collection: The crystal is cooled to a low temperature (e.g., 90 K or 100 K) to minimize thermal vibrations of the atoms, which results in a higher quality diffraction pattern.[6] X-ray diffraction data are then collected.
-
Causality: Low-temperature data collection provides more precise atomic positions and bond lengths, which is essential for accurately mapping intermolecular interactions.
-
-
Structure Solution and Refinement: The collected diffraction data are used to solve and refine the crystal structure using specialized software (e.g., SHELXS, SHELXL).[3] This process yields the precise atomic coordinates, bond lengths, angles, and other crystallographic parameters.
Caption: Experimental workflow for synthesis and structural analysis.
Comparative Structural Analysis
The choice of the anionic counter-ion has a profound impact on the three-dimensional arrangement of the 4-(4-methoxyphenyl)piperazin-1-ium cations in the solid state. This section compares the crystallographic data of several different salts to highlight these structural variations.
Summary of Crystallographic Data
The following table summarizes key structural parameters for a selection of 4-(4-methoxyphenyl)piperazin-1-ium salts, derived from published crystallographic data.
| Salt Counter-ion | Chemical Formula | Crystal System | Space Group | Dihedral Angle (°) | Hydration State | Reference |
| Chloride | C₁₁H₁₇N₂O⁺·Cl⁻ | Orthorhombic | Iba2 | 39.20 (8) | Anhydrous | [3][8] |
| Trifluoroacetate | C₁₁H₁₇N₂O⁺·C₂F₃O₂⁻ | Monoclinic | P2₁/n | N/A | Anhydrous | [1][6] |
| Pentafluorobenzoate | C₁₁H₁₇N₂O⁺·C₇F₅O₂⁻·H₂O | Monoclinic | P2₁/c | N/A | Monohydrate | [1][6] |
| 4-Iodobenzoate | C₁₁H₁₇N₂O⁺·C₇H₄IO₂⁻·H₂O | Triclinic | P-1 | N/A | Monohydrate | [1][6] |
| 4-Methylbenzoate | C₁₁H₁₇N₂O⁺·C₈H₇O₂⁻·H₂O | Triclinic | P-1 | N/A | Monohydrate | [7][9][10] |
| Benzene-1,2-dicarboxylate | 2(C₁₁H₁₇N₂O⁺)·C₈H₄O₄²⁻ | Orthorhombic | Pna2₁ | N/A | Anhydrous | [7][9][10] |
The Role of Intermolecular Interactions in Crystal Packing
The solid-state architecture of these salts is a masterclass in crystal engineering, where a hierarchy of intermolecular interactions dictates the final structure.[11] The primary driving force is the strong charge-assisted hydrogen bond between the piperazinium N-H⁺ group and the anion.
-
N-H⁺···Anion Hydrogen Bonds: This is the most significant interaction. In the chloride salt, strong N-H···Cl hydrogen bonds with D···A distances of 3.082 (2) Å and 3.134 (3) Å link the cations and anions.[3] For salts with carboxylate anions (e.g., trifluoroacetate , 4-methylbenzoate ), the interaction is an N-H···O bond to the carboxylate oxygen atoms. These bonds are highly directional and are the primary synthons that build the crystal lattice.[1][6]
-
Role of Water Molecules: In the hydrated salts (pentafluorobenzoate , 4-iodobenzoate , 4-methylbenzoate ), water molecules play a crucial bridging role.[1][6] They act as both hydrogen bond donors (O-H) and acceptors (O), creating extensive O-H···O and N-H···O networks that link cations and anions into complex sheets or three-dimensional arrays.[9][10] The presence of water adds another layer of complexity and stability to the crystal structure.
-
Weaker Interactions: Beyond the primary hydrogen bonds, a network of weaker interactions provides additional stabilization:
-
C-H···π Interactions: Observed in the chloride salt, where a C-H bond from one cation interacts with the π-system of the benzene ring of a neighboring molecule.[3][5]
-
π-π Stacking: The pentafluorobenzoate salt exhibits π-π stacking interactions between the aromatic rings of the cation and the anion, contributing to the packing arrangement.[1]
-
Halogen-Specific Contacts: The 4-iodobenzoate salt is unique in this series, featuring I···I close contacts, a type of halogen bond that further influences its crystal packing.[1]
-
C-H···O Bonds: These weaker hydrogen bonds are ubiquitous and serve to link the primary structural motifs into a cohesive whole.[1][10]
-
Caption: Key intermolecular interactions governing crystal packing.
Conclusion
The structural analysis of different 4-(4-methoxyphenyl)piperazin-1-ium salts clearly demonstrates that the anionic counter-ion is not a mere spectator. Its size, shape, charge, and hydrogen bonding capability are critical determinants of the resulting crystal lattice. Simple, spherical anions like chloride lead to different packing motifs compared to larger, more complex carboxylates. The incorporation of solvent molecules, particularly water, further diversifies the structural landscape by creating intricate hydrogen-bonded networks.
For drug development professionals, this understanding is paramount. The specific solid-state form of an active pharmaceutical ingredient (API) can dictate its solubility, dissolution rate, stability, and bioavailability. By strategically selecting the counter-ion—a process known as salt screening—scientists can manipulate these intermolecular interactions to isolate a crystalline form with optimal pharmaceutical properties. The data presented here underscore the power of crystal engineering principles in the rational design of molecular solids.
References
- Desiraju, G. R. (1995). Supramolecular synthons in crystal engineering—a new organic synthesis. Angewandte Chemie International Edition in English, 34(21), 2311-2327.
- Kiran Kumar, H., Yathirajan, H. S., Foro, S., et al. (2023). Syntheses and X-ray crystal structures of four 4-(4-methoxyphenyl)piperazin-1-ium salts: trifluoroacetate, 2,3,4,5,6-pentafluorobenzoate, 4-iodobenzoate, and a polymorph with 4-methylbenzoate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 4), 384-392.
- Mahesha, N., Kiran Kumar, H., Yathirajan, H. S., et al. (2022). Crystal structures of six 4-(4-nitrophenyl)piperazin-1-ium salts. IUCrData, 7(6), x220551.
- Shankara Prasad, K. S., Kiran Kumar, H., Yathirajan, H. S., et al. (2022). Syntheses and crystal structures of 4-(4-methoxyphenyl)piperazin-1-ium 4-methylbenzoate monohydrate and bis[4-(4-methoxyphenyl)piperazin-1-ium] benzene-1,2-dicarboxylate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 882-888.
- Subha, V., Seethalakshmi, T., Balakrishnan, T., et al. (2022). Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 273-277.
- Zia-ur-Rehman, Tahir, M. N., Danish, M., et al. (2009). 4-(4-Methoxyphenyl)piperazin-1-ium chloride. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o503.
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. caymanchem.com [caymanchem.com]
- 3. 4-(4-Methoxyphenyl)piperazin-1-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(4-Methoxy-phen-yl)piperazin-1-ium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Syntheses and crystal structures of four 4-(4-methoxyphenyl)piperazin-1-ium salts: trifluoroacetate, 2,3,4,5,6-pentafluorobenzoate, 4-iodobenzoate, and a polymorph with 4-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. researchgate.net [researchgate.net]
- 9. Syntheses and crystal structures of 4-(4-methoxyphenyl)piperazin-1-ium 4-methylbenzoate monohydrate and bis[4-(4-methoxyphenyl)piperazin-1-ium] benzene-1,2-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. repository.ias.ac.in [repository.ias.ac.in]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of Sodium 2,3,4,5,6-pentafluorobenzoate
As scientific professionals dedicated to advancing drug development, our work inherently involves the careful management of a wide array of chemical compounds. Among these is Sodium 2,3,4,5,6-pentafluorobenzoate, a versatile reagent whose safe handling is paramount to both personal safety and the integrity of our research. This guide provides a detailed protocol for the use of this compound, grounded in established safety principles and practical, field-tested experience. Our objective is to empower you with the knowledge to not only follow procedures but to understand the rationale behind them, fostering a culture of safety and excellence in the laboratory.
Understanding the Hazard Profile
Before handling any chemical, a thorough understanding of its potential hazards is essential. This compound, while not classified as acutely toxic, presents several risks that necessitate careful mitigation. The primary concerns are irritation to the skin, eyes, and respiratory system.[1] In solid form, the compound can generate dust, which if inhaled, can lead to respiratory discomfort.[1] Direct contact with the skin or eyes may result in irritation.[1] While extensive toxicity data is not available, the precautionary principle dictates that we treat this compound with a high degree of care to minimize exposure.
| Hazard Type | Description | Primary Routes of Exposure |
| Skin Irritation | May cause redness and discomfort upon contact.[1] | Dermal |
| Eye Irritation | Can cause serious eye irritation.[1] | Ocular |
| Respiratory Irritation | Inhalation of dust may irritate the respiratory tract.[1] | Inhalation |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when working with this compound. The goal of PPE is to create a barrier between you and the chemical, preventing accidental exposure.
Core PPE Requirements:
-
Eye and Face Protection: Tightly fitting safety goggles with side-shields are mandatory to protect against splashes and airborne particles.[2] In situations where there is a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemical-impermeable gloves are essential.[2] Nitrile gloves with a minimum thickness of 0.11 mm and a breakthrough time of at least 480 minutes are recommended. Always inspect gloves for any signs of degradation or perforation before use.[3]
-
Body Protection: A lab coat or other suitable protective clothing should be worn to protect the skin.[2] For operations with a higher risk of contamination, consider the use of disposable coveralls.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust.[2] If exposure limits are exceeded or if irritation is experienced, a full-face respirator with an appropriate filter should be used.[2]
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational protocol is critical for minimizing risk. The following steps provide a framework for the safe handling of this compound from receipt to disposal.
1. Preparation and Pre-Handling:
-
Work Area Designation: Designate a specific area for handling the compound, preferably within a certified chemical fume hood.
-
Gather Materials: Ensure all necessary PPE, handling equipment (e.g., spatulas, weighing paper), and waste containers are readily available before you begin.
-
Emergency Equipment Check: Confirm that the safety shower and eyewash station are accessible and in good working order.
2. Weighing and Dispensing:
-
Minimize Dust Generation: When weighing the solid compound, do so carefully to avoid creating airborne dust. Use a draft shield on the balance if necessary.
-
Use Appropriate Tools: Employ non-sparking tools for handling the material to prevent ignition sources, especially if flammable solvents are in the vicinity.[2]
3. In-Process Handling:
-
Maintain Ventilation: Always handle the compound within a properly functioning chemical fume hood to ensure adequate ventilation.[2]
-
Avoid Contact: Be mindful to avoid direct contact with the skin and eyes.[2]
-
Keep Containers Closed: When not in use, ensure the container is tightly sealed to prevent accidental spills or contamination.
Spill Management and Emergency Procedures
In the event of a spill or accidental exposure, a swift and informed response is crucial.
Accidental Release Measures:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[2]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent further spread of the spill. For dry spills, carefully sweep or vacuum the material, avoiding dust generation.[1] Place the collected material into a suitable, labeled container for disposal.[2]
-
Decontamination: Clean the spill area thoroughly.
First Aid Measures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[2]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2]
Below is a workflow diagram for handling a chemical spill:
Caption: Workflow for a safe and effective chemical spill response.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and any contaminated materials is a critical final step in its handling. Improper disposal can lead to environmental contamination and regulatory non-compliance.
Waste Collection and Labeling:
-
Segregated Waste Streams: Collect all waste containing this compound in a designated, clearly labeled, and sealed container.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name, and any associated hazard warnings.
Disposal Method:
-
Licensed Disposal Facility: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2][4]
-
Prohibited Disposal: Do not discharge this chemical into sewer systems or contaminate water, foodstuffs, or animal feed.[2][4]
Contaminated Packaging:
-
Decontamination: Containers that held the compound should be triple-rinsed with a suitable solvent.[2][4] The rinsate must be collected as hazardous waste.
-
Disposal of Packaging: After triple-rinsing, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or recycled if appropriate.[2][4]
By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues while ensuring the responsible stewardship of chemical resources.
References
- This compound | CAS#:4830-57-3 | Chemsrc.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
